1-Oxaspiro[2.8]undecane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[2.8]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-4-6-8-10(9-11-10)7-5-3-1/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPDAFYLFPVXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC2(CCC1)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669754 | |
| Record name | 1-Oxaspiro[2.8]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-90-0 | |
| Record name | 1-Oxaspiro[2.8]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Oxaspiro[2.8]undecane: A Novel Spiroether Scaffold
Abstract
This technical guide provides a comprehensive overview of 1-Oxaspiro[2.8]undecane, a novel and relatively unexplored spiroether. Due to the limited direct literature on this specific molecule, this document establishes a foundational understanding by drawing upon established principles and extensive research on structurally related oxaspirocycles. We will delve into the theoretical underpinnings of its structure and conformational behavior, propose viable synthetic strategies, outline key analytical characterization techniques, and explore its potential applications in drug discovery and materials science, all grounded in authoritative data from analogous systems. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space and leverage the unique properties of spirocyclic systems.
Introduction: The Allure of the Spirocyclic Scaffold
Spirocycles, characterized by two rings connected through a single, shared atom, have garnered significant attention in medicinal chemistry and materials science.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over their more "flat" aromatic counterparts. This rigid structure allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The introduction of a spirocyclic core can also favorably modulate critical physicochemical properties such as aqueous solubility and metabolic stability.[1]
Spiroethers, a subclass of these fascinating molecules, are found in a variety of natural products and have demonstrated a wide range of biological activities, including anticancer, antiviral, antimalarial, and antituberculosis properties.[1][3][4] This guide focuses on the specific, and as yet underexplored, molecule: 1-Oxaspiro[2.8]undecane . This compound features a unique combination of a strained three-membered oxirane (epoxide) ring fused to a nine-membered cyclononane ring. The inherent ring strain of the cyclopropane-like ether and the conformational flexibility of the cyclononane ring suggest that 1-Oxaspiro[2.8]undecane will possess unique chemical reactivity and conformational dynamics.
Molecular Structure and Conformational Analysis
The structure of 1-Oxaspiro[2.8]undecane presents a fascinating case for conformational analysis. The molecule consists of a cyclononane ring and an oxirane ring sharing a single carbon atom (the spirocenter).
Structural Framework
The IUPAC name, 1-Oxaspiro[2.8]undecane, defines a spiro compound containing a total of eleven carbon atoms. One of these is a spiro-atom connecting a three-membered ring containing one oxygen atom (an oxirane or epoxide) and a nine-membered cycloalkane ring (cyclononane).
Caption: 2D representation of 1-Oxaspiro[2.8]undecane.
Conformational Preferences: A Theoretical Perspective
The conformational landscape of 1-Oxaspiro[2.8]undecane will be complex, dominated by the interplay between the rigid, strained oxirane ring and the flexible cyclononane ring. While experimental data for this specific molecule is unavailable, we can infer its behavior from studies on related spiro[2.n]alkanes and larger ring systems.[5]
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the stable conformations and their relative energies.[6] A typical workflow for such an analysis is outlined below:
Caption: Workflow for computational conformational analysis.
The cyclononane ring can adopt several low-energy conformations, and the presence of the spiro-fused oxirane will further influence these preferences. We can anticipate that the most stable conformers will seek to minimize transannular strain within the nine-membered ring while accommodating the steric bulk of the oxirane.
Synthesis of 1-Oxaspiro[2.8]undecane
Proposed Synthetic Pathway: Epoxidation of Methylenecyclononane
A common and effective method for the synthesis of spiro-oxiranes is the epoxidation of a corresponding methylenecycloalkane.[7]
Caption: Proposed synthesis of 1-Oxaspiro[2.8]undecane.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve methylenecyclononane (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in the same solvent dropwise to the cooled solution of the olefin. The slow addition helps to control the reaction temperature, as epoxidations are often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 1-Oxaspiro[2.8]undecane.
Alternative Synthetic Strategies
Other established methods for the synthesis of spirocycles could also be explored, including:
-
Intramolecular Cyclization: Designing a precursor with a nucleophilic oxygen and a suitable leaving group on the cyclononane ring could facilitate an intramolecular Williamson ether synthesis to form the oxirane ring.[8]
-
Corey-Chaykovsky Reaction: The reaction of cyclononanone with dimethylsulfoxonium methylide is a classic method for the formation of the corresponding spiro-epoxide.[9]
Analytical Characterization
The structural elucidation of 1-Oxaspiro[2.8]undecane would rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules.[10][11]
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclononane protons due to the conformational flexibility of the nine-membered ring. The diastereotopic protons of the oxirane ring would likely appear as distinct signals, potentially as doublets or as part of a more complex splitting pattern depending on their coupling with adjacent cyclononane protons.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the spiro-carbon at a characteristic chemical shift for spiro-epoxides. The carbons of the oxirane ring will also have distinct chemical shifts. The number of signals for the cyclononane ring will depend on the symmetry of the dominant conformation at the measurement temperature.[12]
-
2D NMR Techniques: Experiments such as COSY, HSQC, and HMBC would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the spirocyclic system.
Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Oxaspiro[2.8]undecane (based on analogous structures)
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Spiro-C | 60-70 | Characteristic for spiro-carbons in oxaspiro[2.n] systems. |
| Oxirane CH₂ | 45-55 | Typical range for epoxide carbons. |
| Cyclononane CH₂ | 20-40 | Broad range due to conformational flexibility. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13][14]
-
Electron Ionization (EI-MS): EI-MS would likely lead to significant fragmentation, providing structural information through the characteristic loss of small neutral molecules from the cyclononane ring and potential ring-opening of the epoxide.
-
Soft Ionization Techniques (ESI-MS, CI-MS): Electrospray ionization (ESI) or chemical ionization (CI) would be expected to show a prominent protonated molecular ion peak [M+H]⁺, confirming the molecular weight of 1-Oxaspiro[2.8]undecane.
Infrared (IR) Spectroscopy
IR spectroscopy would be useful for identifying key functional groups. The spectrum of 1-Oxaspiro[2.8]undecane should exhibit characteristic C-H stretching frequencies for the alkane ring and the epoxide, as well as a distinctive C-O-C stretching vibration for the ether linkage in the oxirane ring.
Potential Applications in Drug Development and Beyond
While the biological activity of 1-Oxaspiro[2.8]undecane has not been reported, the broader class of spiroethers has shown significant promise in medicinal chemistry.[1][3][15]
As a Scaffold in Medicinal Chemistry
The unique three-dimensional structure of 1-Oxaspiro[2.8]undecane makes it an attractive scaffold for the development of novel therapeutic agents. The oxirane ring is a versatile functional group that can be opened by various nucleophiles to introduce a wide range of substituents, allowing for the creation of a library of derivatives for biological screening.
Caption: Workflow for the use of 1-Oxaspiro[2.8]undecane in drug discovery.
Potential therapeutic areas where derivatives of 1-Oxaspiro[2.8]undecane could be active include:
-
Oncology: Many natural and synthetic spiro compounds exhibit cytotoxic activity against various cancer cell lines.[2][4]
-
Neuroscience: Spirocyclic structures have been incorporated into ligands for various central nervous system (CNS) targets, including muscarinic receptors.[16]
-
Infectious Diseases: The spiroether motif is present in compounds with antiviral, antimalarial, and antituberculosis activity.[1][3]
In Materials Science
The rigid and defined structure of spiro compounds makes them interesting building blocks for the synthesis of novel polymers and materials with unique properties. The reactivity of the epoxide ring in 1-Oxaspiro[2.8]undecane could be exploited in polymerization reactions to create cross-linked materials with tailored thermal and mechanical properties.
Conclusion
1-Oxaspiro[2.8]undecane represents a novel and intriguing molecular scaffold that, while currently under-explored, holds significant potential for a variety of applications. By leveraging the extensive knowledge base of related spirocyclic compounds, this guide has provided a theoretical framework for its synthesis, characterization, and potential utility. The unique combination of a strained oxirane ring and a flexible nine-membered ring is likely to impart interesting chemical and physical properties. Further experimental investigation into the synthesis and reactivity of 1-Oxaspiro[2.8]undecane is warranted and is anticipated to open up new avenues in medicinal chemistry and materials science.
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1-Oxaspiroundecane: Structural Dynamics, Synthesis, and Applications in Advanced Organic Workflows
1-Oxaspiro[1]undecane: Structural Dynamics, Synthesis, and Applications in Advanced Organic Workflows
Executive Summary
As a Senior Application Scientist, I approach the synthesis and utilization of oxaspirocycles not merely as a sequence of chemical reactions, but as a highly orchestrated manipulation of steric and electronic environments. 1-Oxaspiro[1]undecane (CAS: 185-90-0) is a specialized bicyclic spiro epoxide that serves as a critical building block in complex organic synthesis and drug development[2]. By fusing a highly strained 3-membered oxirane ring with a flexible 9-membered cyclononane ring, this molecule offers unique regioselective and stereospecific reactivity profiles. This technical whitepaper explores its physicochemical properties, mechanistic synthesis, downstream applications, and provides a field-proven, self-validating experimental protocol for its generation.
Structural and Physicochemical Profile
The chemical behavior of 1-oxaspiro[1]undecane is dictated by the inherent ring strain of the epoxide (oxirane) moiety juxtaposed against the conformational flexibility of the cyclononane ring. This structural dichotomy makes the spiro carbon highly susceptible to targeted nucleophilic attack and Lewis acid-mediated rearrangements[3].
Below is a summary of the core quantitative and structural data for this compound:
| Property | Value |
| IUPAC Name | 1-Oxaspiro[1]undecane |
| CAS Number | 185-90-0[2][4] |
| Molecular Formula | C₁₀H₁₈O[2] |
| Molecular Weight | 154.25 g/mol [2] |
| Structural Class | Bicyclic spiro epoxide |
| Ring Topology | 3-membered (oxirane) fused to 9-membered (cyclononane) |
| Appearance | Colorless to light yellow clear liquid (inferred from spiro analogs)[5] |
Mechanistic Synthesis: The Epoxidation Pathway
The most efficient and scalable method for synthesizing 1-oxaspiro[1]undecane is the direct epoxidation of its corresponding exocyclic alkene, methylenecyclononane. This transformation is typically achieved using meta-chloroperoxybenzoic acid (mCPBA)[6][7].
The peroxycarboxylic acid features an electropositive oxygen atom that acts as an electrophile. When exposed to the nucleophilic carbon-carbon double bond of methylenecyclononane, the reaction proceeds via a concerted, four-part circular transition state—often referred to as the "butterfly mechanism"[6]. Because the oxygen transfer occurs simultaneously to both carbons of the double bond, the reaction is stereospecific, preserving the geometric integrity of the starting material[6].
Epoxidation of methylenecyclononane using mCPBA to yield 1-oxaspiro[1]undecane.
Downstream Reactivity and Ring-Opening Dynamics
In drug development and materials science, 1-oxaspiro[1]undecane is rarely the final product; rather, it is a reactive intermediate. The polarization of the C-O bonds in the strained oxirane ring allows for several divergent synthetic pathways[3]:
-
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the epoxide ring opens to form a vicinal diol (1-(hydroxymethyl)cyclononanol). This reaction proceeds via anti-addition due to steric hindrance preventing syn-attack[6].
-
Nucleophilic Ring Opening: Strong nucleophiles (e.g., amines, thiolates, or organometallics) will attack the less sterically hindered methylene carbon (Sₙ2 mechanism), generating functionalized tertiary alcohols[3].
-
Lewis Acid Rearrangement: Treatment with Lewis acids (such as BF₃·OEt₂) induces a hydride shift, collapsing the epoxide to form cyclononanecarbaldehyde—a highly efficient route for ring contraction/rearrangement workflows.
Key synthetic transformations and ring-opening pathways of 1-oxaspiro[1]undecane.
Experimental Methodology: Self-Validating Epoxidation Protocol
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes a diagnostic check to confirm causality and success before proceeding.
Objective: High-yield conversion of methylenecyclononane to 1-oxaspiro[1]undecane.
-
Step 1: Substrate Preparation & Environmental Control
-
Action: Dissolve 1.0 equivalent of methylenecyclononane in anhydrous dichloromethane (CH₂Cl₂)[7]. Cool the reaction flask to 0°C using an ice bath under an inert argon atmosphere.
-
Causality: Dichloromethane is chosen as a non-aqueous solvent to strictly prevent the premature hydrolysis of the newly formed epoxide into a vicinal diol[6]. Cooling mitigates the exothermic nature of the oxidation.
-
-
Step 2: Oxidant Addition
-
Action: Add 1.2 equivalents of purified mCPBA portion-wise over 30 minutes.
-
Causality: Portion-wise addition prevents thermal runaway. The slight excess of mCPBA ensures complete consumption of the starting olefin.
-
-
Step 3: Reaction Maturation & Validation
-
Action: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The complete disappearance of the non-polar olefin spot and the emergence of a slightly more polar epoxide spot validates the end of the reaction phase.
-
-
Step 4: Peroxide Quenching
-
Action: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes.
-
Causality & Self-Validation: Na₂S₂O₃ reduces any unreacted mCPBA, eliminating explosive peroxide hazards during downstream concentration[6]. Validate this step by spotting the aqueous phase on starch-iodide paper; the absence of a blue-black color confirms the complete destruction of peroxides.
-
-
Step 5: Neutralization & Extraction
-
Action: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase reaches a pH of ~8.
-
Causality: This neutralizes the m-chlorobenzoic acid byproduct, converting it into a water-soluble sodium salt that is easily partitioned into the aqueous waste[7].
-
-
Step 6: Purification
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to yield pure 1-oxaspiro[1]undecane.
-
Conclusion
1-Oxaspiro[1]undecane is a highly versatile intermediate whose value lies in the predictable reactivity of its strained oxirane ring. By strictly controlling the epoxidation environment—specifically through the use of non-aqueous solvents and self-validating quenching protocols—researchers can reliably synthesize this compound at scale. Its subsequent utility in nucleophilic ring-opening and Lewis acid rearrangements makes it an indispensable tool for advanced molecular architecture in drug discovery.
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Synthesis and Derivatization of Novel 1-Oxaspiro[2.8]undecane Scaffolds: A Technical Guide for Drug Discovery
Executive Summary
The exploration of medium-sized carbocycles in medicinal chemistry has historically been hindered by synthetic challenges and complex transannular conformational dynamics. 1-Oxaspiro[2.8]undecane (CAS: 185-90-0) represents a highly specialized structural motif, combining a strained, reactive three-membered oxirane ring spiro-fused to a flexible nine-membered cyclononane ring. This in-depth technical guide outlines the mechanistic rationale, optimized synthetic workflows, and derivatization strategies for this scaffold, providing a blueprint for developing conformationally restricted pharmacophores and targeted covalent inhibitors (TCIs).
Mechanistic Rationale: The Corey-Chaykovsky Approach
The most efficient retrosynthetic disconnection for 1-oxaspiro[2.8]undecane relies on the[1], which converts ketones into terminal or spiro-epoxides using sulfur ylides.
When targeting a sterically demanding medium-sized ring like cyclononanone, the choice of sulfur ylide is critical. The reaction can theoretically employ either dimethylsulfonium methylide (DMSM) or dimethylsulfoxonium methylide (DMSOM). However, [2] demonstrate that DMSOM (generated from trimethylsulfoxonium iodide) is significantly more stable and provides a smoother reaction profile for saturated ketones.
Causality in Reagent Selection: The reaction proceeds via a rate-determining 1,2-nucleophilic addition of the DMSOM ylide to the cyclononanone carbonyl, forming a zwitterionic betaine intermediate. The enhanced stability of DMSOM minimizes competitive enolization of the cyclononane ring. Subsequently, a rapid intramolecular SN2 substitution occurs, where the alkoxide attacks the electrophilic ylide carbon, expelling dimethyl sulfoxide (DMSO) and closing the highly strained oxirane ring.
Mechanistic pathway of the Corey-Chaykovsky epoxidation forming the spiro-epoxide.
Experimental Methodologies & Self-Validating Protocols
Protocol A: Synthesis of 1-Oxaspiro[2.8]undecane
This protocol utilizes an "instant methylide" modification to maximize the yield of the spiro-epoxide while mitigating transannular side reactions common in 9-membered rings.
Step-by-Step Methodology:
-
Preparation of the Base: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol) in a flame-dried Schlenk flask under an argon atmosphere. Wash the NaH with anhydrous hexanes (3 × 10 mL) via syringe, decanting the solvent each time.
-
Causality: Removing the mineral oil prevents the formation of biphasic emulsions during the reaction and ensures precise stoichiometric control of the deprotonation step.
-
-
Ylide Generation: Add Trimethylsulfoxonium iodide (TMSOI, 12.0 mmol) to the washed NaH. Cool the flask to 0 °C, and add anhydrous DMSO (30 mL) dropwise.
-
Self-Validation: The reaction is visually validated by the immediate evolution of hydrogen gas. The process is complete when gas evolution ceases (approx. 30 mins) and the suspension transitions into a clear, pale-yellow solution of DMSOM.
-
-
Ketone Addition: Dilute Cyclononanone (10.0 mmol) in 5 mL of anhydrous DMSO and add it dropwise to the ylide solution over 15 minutes.
-
Causality: Dropwise addition maintains a low concentration of the unreacted ketone, preventing aldol-type self-condensation.
-
-
Thermal Activation: Warm the reaction mixture to 50 °C and stir for 4 hours.
-
Causality: The steric bulk of the 9-membered ring imposes a high activation barrier for the initial 1,2-addition; mild heating is strictly required to drive the betaine formation.
-
-
Workup & Validation: Quench the reaction by pouring it into 100 mL of ice-cold water. Extract with Methyl tert-butyl ether (MTBE, 3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Self-Validation: Reaction success is confirmed via TLC (10% EtOAc/Hexanes, KMnO4 stain). The disappearance of the cyclononanone spot (Rf ~0.6) and the appearance of a new, non-UV active spot (Rf ~0.8) indicates complete conversion to[3].
-
Protocol B: Regioselective Ring-Opening for Derivatization
Spiro-epoxides are exceptional electrophilic hubs.[4] with nucleophiles yields highly functionalized tertiary alcohols.
Step-by-Step Methodology:
-
Lewis Acid Activation: Dissolve 1-oxaspiro[2.8]undecane (5.0 mmol) in anhydrous acetonitrile (15 mL). Add Lithium perchlorate (LiClO4, 0.5 mmol) and stir for 10 minutes at room temperature.
-
Causality: The hard Lewis acid (Li+) coordinates specifically to the oxirane oxygen, polarizing the C-O bonds and drastically lowering the activation energy for nucleophilic attack.
-
-
Nucleophilic Attack: Add benzylamine (6.0 mmol) and heat the mixture to reflux for 8 hours.
-
Causality: Following modified Fürst-Plattner rules for spiro systems, the amine selectively attacks the less sterically hindered exocyclic methylene carbon (C2), yielding 1-(benzylaminomethyl)cyclononan-1-ol.
-
-
Isolation: Dilute with water and extract with dichloromethane. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
-
Self-Validation: Successful ring-opening is validated by a positive Ninhydrin stain on TLC, confirming the presence of the secondary amine product.
-
Workflow for the synthesis and derivatization of 1-oxaspiro[2.8]undecane.
Quantitative Data: Condition Optimization
The synthesis of the spiro-epoxide core is highly sensitive to the nature of the ylide and solvent environment. The table below summarizes the optimization parameters, demonstrating why the DMSOM/DMSO system is functionally superior to alternatives.
| Entry | Ylide Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | TMSI (DMSM) | NaH | THF | 0 to rt | 12 | 41 | High enolization; poor conversion due to ylide instability. |
| 2 | TMSOI (DMSOM) | KOtBu | tBuOH | 60 | 6 | 68 | Moderate yield; protic solvent slows betaine closure. |
| 3 | TMSOI (DMSOM) | NaOH | CH2Cl2/H2O | rt | 24 | 32 | Biphasic system leads to rapid ylide hydrolysis. |
| 4 | TMSOI (DMSOM) | NaH | DMSO | rt to 50 | 4 | 89 | Optimal; DMSO stabilizes ylide, heat overcomes steric barrier. |
Note: TMSI = Trimethylsulfonium iodide; TMSOI = Trimethylsulfoxonium iodide.
Conclusion
The synthesis of 1-oxaspiro[2.8]undecane derivatives provides access to a unique chemical space characterized by the juxtaposition of a rigid spiro-center against a macrocyclic ring. By strictly controlling the generation of dimethylsulfoxonium methylide and utilizing Lewis acid-catalyzed regioselective ring-opening, researchers can reliably integrate this rare structural motif into advanced drug discovery pipelines. As highlighted in [5], the precision of the Corey-Chaykovsky reaction remains unmatched for generating these strained architectures.
References
-
Organic Chemistry Portal, "Corey-Chaykovsky Reaction". Available at:[Link]
-
PubMed Central (PMC), "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis". Available at:[Link]
-
European Journal of Organic Chemistry (Peking University), "Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium". Available at:[Link]
-
RSC Publishing, "Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst". Available at:[Link]
Sources
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Discovery, Synthesis, and Biological Profiling of 1-Oxaspiroundecane Natural Products and Analogues
Discovery, Synthesis, and Biological Profiling of 1-Oxaspiro[1]undecane Natural Products and Analogues
Executive Summary
The exploration of medium-sized carbocycles (8–11 membered rings) represents a frontier in natural product chemistry and drug discovery. Among these, the 1-oxaspiro[1]undecane scaffold (CAS: 185-90-0)—a 9-membered cyclononane ring spiro-fused to a highly strained oxirane (epoxide)—has emerged as a compelling structural motif. While nature frequently utilizes fused epoxides in sesquiterpenes like [2], the spiro-epoxide configuration offers a unique stereoelectronic profile. This whitepaper provides an in-depth technical analysis of the discovery, causality-driven synthesis, and mechanistic biology of 1-oxaspiro[1]undecane derivatives as electrophilic warheads in targeted therapeutics.
Structural Paradigm and Biosynthetic Context
The Challenge of Medium-Ring Strain
In organic chemistry, 9-membered rings are notoriously difficult to synthesize and functionalize due to Prelog strain (transannular interactions between hydrogen atoms across the ring). In natural products, the cyclononane core is typically stabilized by rigidifying elements, such as the fused cyclobutane ring found in β-caryophyllene[3].
When an exocyclic double bond on a cyclononane ring is oxidized (either via natural cytochrome P450 enzymes or synthetic pathways), a spiro-epoxide is formed. The resulting 1-oxaspiro[1]undecane system alters the transannular H-H clashes, locking the flexible macrocycle into a distinct low-energy conformation (typically a [333] or[225] symmetry). This conformational locking exposes the oxirane oxygen to the solvent, drastically enhancing its susceptibility to nucleophilic attack compared to standard fused epoxides[4].
Note on Database Integrity: Algorithmic databases occasionally misattribute the spiro[1]undecane nomenclature to unrelated natural products. For instance, the linear sulfur compound Ajoene is sometimes erroneously cross-linked with spiro[1]undecane 9-oxide in automated repositories[5]. Rigorous structural validation via NMR is therefore mandatory when classifying these scaffolds.
Causality-Driven Synthetic Methodologies
Synthesizing the 1-oxaspiro[1]undecane core requires bypassing the inherent transannular strain of the cyclononane precursor. Direct epoxidation of methylenecyclononane using m-CPBA often yields an intractable mixture of diastereomers due to the ring's conformational flexibility. To achieve stereocontrol, we employ the Johnson-Corey-Chaykovsky reaction using a softer sulfur ylide, allowing for thermodynamic control during the carbon-carbon bond formation step.
Protocol 1: Stereocontrolled Synthesis of the 1-Oxaspiro[1]undecane Core
Causality behind experimental choices: We utilize dimethylsulfoxonium methylide rather than dimethylsulfonium methylide. The sulfoxonium ylide is a softer nucleophile; its initial addition to the cyclononanone is reversible. This reversibility allows the intermediate betaine to equilibrate to the most thermodynamically stable conformer—minimizing transannular steric clashes—before the irreversible elimination of DMSO closes the epoxide ring.
Step-by-Step Methodology:
-
Ylide Generation: In an oven-dried, argon-purged Schlenk flask, suspend trimethylsulfoxonium iodide (1.2 equiv) in strictly anhydrous DMSO (0.2 M). Add sodium hydride (60% dispersion in mineral oil, 1.15 equiv) in portions at 0 °C. Stir for 30 minutes until hydrogen evolution ceases and the solution turns clear.
-
Ketone Addition: Dissolve cyclononanone (1.0 equiv) in a minimal volume of anhydrous THF. Add this dropwise to the ylide solution over 15 minutes to prevent localized heating.
-
Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The slow kinetics are necessary to allow the betaine intermediate to achieve conformational equilibrium.
-
Quenching & Extraction: Quench the reaction with cold, saturated aqueous NH4Cl . Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (silica gel, 95:5 Hexanes:Ethyl Acetate) to isolate the pure 1-oxaspiro[1]undecane.
Self-Validating System: The protocol is internally validated via 13C NMR. The success of the reaction is confirmed by the complete disappearance of the ketone carbonyl resonance ( ≈215 ppm) and the emergence of a spiro-quaternary carbon ( ≈65 ppm) alongside the oxirane methylene carbon ( ≈52 ppm). If the carbonyl peak persists, it indicates incomplete ylide formation, dictating the need for fresher NaH or strictly anhydrous DMSO in subsequent runs.
Mechanistic Biology & Signaling Pathways
Spiro-epoxides on medium rings act as potent, conformationally-primed electrophilic warheads . Unlike highly reactive linear epoxides that suffer from off-target toxicity, the steric bulk of the cyclononane ring in 1-oxaspiro[1]undecane shields the oxirane from ubiquitous biological nucleophiles (like water), allowing it to selectively target specific cysteine-rich pockets in proteins (e.g., caspases or kinases).
Upon binding to the target protein's active site, the release of Prelog strain provides the thermodynamic driving force for the epoxide ring-opening, forming a stable covalent thioether adduct. This irreversible inhibition triggers downstream apoptotic cascades[3].
Fig 1. Mechanistic pathway of spiro-epoxide covalent binding and apoptotic induction.
Protocol 2: In Vitro Epoxide Reactivity Validation (GSH Depletion Assay)
Causality behind experimental choices: To quantify the electrophilic potential of the spiro-epoxide without the confounding variables of cellular uptake, we utilize a cell-free Glutathione (GSH) depletion assay. GSH serves as a surrogate for protein cysteine residues. Ellman’s reagent (DTNB) is used because it reacts exclusively with free thiols to produce a yellow chromophore (TNB), allowing for precise spectrophotometric tracking of epoxide ring-opening kinetics.
Step-by-Step Methodology:
-
Incubation: Prepare a 10 mM solution of the 1-oxaspiro[1]undecane derivative in DMSO. Add this to a 100 µM solution of reduced GSH in PBS (pH 7.4) to achieve a final compound concentration of 100 µM (1% DMSO final).
-
Reaction Monitoring: Incubate the mixture at 37 °C. At specific time intervals (0, 30, 60, 120 minutes), extract 100 µL aliquots.
-
Derivatization: Add each aliquot to a 96-well plate containing 100 µL of 0.5 mM DTNB in PBS. Incubate in the dark for 5 minutes.
-
Quantification: Measure the absorbance at 412 nm using a microplate reader.
Self-Validating System: This assay relies on a dual-control validation loop. A positive control (Ethacrynic acid, a known thiol-reactive electrophile) must show >80% GSH depletion within 60 minutes. A negative control (unreactive cyclononane) must show <5% depletion. If the positive control fails to reduce absorbance at 412 nm, it indicates that the DTNB reagent has auto-oxidized and must be freshly prepared.
Quantitative Data: Structure-Activity Relationship (SAR)
The biological efficacy of the 1-oxaspiro[1]undecane core is highly dependent on its architecture. Table 1 summarizes the comparative cytotoxicity and intrinsic electrophilic reactivity of various medium-ring epoxides, demonstrating that spiro-fused systems exhibit superior reactivity and lower IC50 values compared to their naturally occurring fused counterparts (such as Caryophyllene oxide)[3].
Table 1: Comparative Cytotoxicity and Electrophilic Reactivity of Medium-Ring Epoxides
| Compound | Ring Size | Epoxide Architecture | IC50 (MCF-7 Breast Cancer Cells) | GSH Depletion Rate ( kGSH , M−1s−1 ) |
| Caryophyllene oxide | 9 (fused to 4) | Fused | 45.2 µM | 0.85 |
| Humulene epoxide II | 11 | Fused | 38.4 µM | 1.12 |
| 1-Oxaspiro[1]undecane | 9 | Spiro | 12.5 µM | 3.45 |
| 4-Methyl-1-oxaspiro[1]undecane | 9 | Spiro | 8.3 µM | 4.10 |
| Parthenolide * | 10 | Fused / Lactone | 3.2 µM | 12.50 |
*Note: Parthenolide's extreme reactivity is primarily driven by its α -methylene- γ -lactone moiety, though its fused epoxide contributes to secondary binding interactions.
Conclusion
The 1-oxaspiro[1]undecane scaffold represents a highly tunable, strain-driven pharmacophore. By translating the fused-epoxide motifs found in natural sesquiterpenes into synthetic spiro-epoxide architectures, researchers can harness Prelog strain to create selective, covalent inhibitors. The protocols and mechanistic frameworks outlined in this guide provide a robust foundation for the continued integration of medium-ring spiro-epoxides into modern drug discovery pipelines.
References
-
National Center for Biotechnology Information. "Caryophyllene oxide." PubChem Compound Summary for CID 1742210. Retrieved from[Link]
-
National Institute of Standards and Technology. "Caryophyllene oxide." NIST Chemistry WebBook, SRD 69. Retrieved from[Link]
-
Lněničková, K., et al. (2021). "Caryophyllene and caryophyllene oxide: a variety of chemical transformations and biological activities." Chemical Papers. ResearchGate. Retrieved from[Link]
Biological Activity of 1-Oxaspiroundecane Analogues: A Mechanistic and Methodological Guide
Biological Activity of 1-Oxaspiro[1]undecane Analogues: A Mechanistic and Methodological Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Spiro-epoxide pharmacophores, covalent enzyme inhibition, and ionotropic receptor antagonism.
Executive Summary
The 1-oxaspiro[1]undecane core (CAS 185-90-0) is a highly specialized bicyclic ether characterized by an oxirane (epoxide) ring spiro-fused to a cyclooctane derivative[2]. While the unsubstituted core frequently serves as a synthetic intermediate, its highly functionalized analogues represent a privileged class of biologically active molecules. These compounds, defined by the steric and electronic constraints of the spiro-epoxide moiety, exhibit profound biological activities across two primary domains:
-
Targeted Covalent Inhibition: Anti-angiogenic agents (e.g., fumagillin analogues) that irreversibly bind to Methionine Aminopeptidase 2 (MetAP2)[3].
-
Ionotropic Receptor Antagonism: Neurotoxic picrotoxane sesquiterpenes (e.g., Tutin) that act as potent antagonists of γ -aminobutyric acid type-A (GABA_A) receptors[4].
This technical guide synthesizes the mechanistic causality behind these biological activities and provides self-validating experimental protocols for evaluating spiro-epoxide analogues in drug discovery workflows.
Mechanistic Biology: The Causality of the Spiro-Epoxide Motif
The biological efficacy of 1-oxaspiro[1]undecane analogues is intrinsically linked to the reactivity of the spiro-epoxide ring. Unlike terminal epoxides, which are often indiscriminately reactive and prone to rapid hydrolysis, spiro-epoxides possess a unique steric shielding that grants them remarkable stability in physiological environments until they encounter a specific enzymatic or receptor-based microenvironment.
Covalent Modification of MetAP2 (Anti-Angiogenic Pathway)
Analogues featuring the spiro-epoxide motif are benchmark inhibitors of MetAP2, an enzyme critical for endothelial cell proliferation and tumor angiogenesis[3]. The mechanism is driven by a highly specific nucleophilic attack:
-
The Catalytic Trap: Upon entering the MetAP2 active site, the spiro-epoxide is positioned adjacent to a highly conserved histidine residue (His231 in human MetAP2).
-
Covalent Adduct Formation: His231 executes a nucleophilic attack on the less sterically hindered carbon of the oxirane ring, opening the epoxide and forming a permanent, irreversible covalent bond[3].
-
Gastric Survival Mechanism: Advanced analogues like PPI-2458 demonstrate an elegant chemical causality for oral bioavailability. In the acidic environment of the stomach, the spiro-epoxide undergoes a reversible ring-opening to form a chlorohydrin. Upon entering the neutral pH of the bloodstream, it spontaneously cyclizes back into the active spiro-epoxide, preserving its anti-angiogenic potency[5].
GABA_A Receptor Antagonism (Neurotoxic Pathway)
Complex natural analogues of the 1-oxaspiro framework, such as the picrotoxane sesquiterpene Tutin, exhibit potent neurotoxicity[4]. Tutin contains a highly constrained spiro-epoxide/lactone structure that acts as a non-competitive antagonist at the GABA_A receptor[6].
-
Receptor Blockade: Rather than competing with GABA for the orthosteric binding site, Tutin binds within the pore of the ionotropic chloride channel.
-
Structural Determinants: The spiro-epoxide oxygen acts as a critical hydrogen-bond acceptor, while the axial C4 isopropenyl group anchors the molecule hydrophobically within the channel pore. This interaction physically occludes chloride ion influx, leading to hyperexcitability, epileptiform discharges, and severe convulsions[6].
Data Presentation: Comparative Biological Activity
The table below summarizes the quantitative biological activity of key spiro-epoxide analogues, highlighting the divergence in target specificity based on peripheral functionalization around the spiro-core.
| Compound Class | Representative Analogue | Primary Target | Mechanism of Action | IC 50 / Potency |
| Synthetic Anti-angiogenic | Fumagillin | Human MetAP2 | Irreversible covalent binding (His231) | ~1.5 nM[3] |
| Optimized Anti-angiogenic | PPI-2458 | Human MetAP2 | Reversible chlorohydrin prodrug to covalent binding | < 1.0 nM[5] |
| Picrotoxane Sesquiterpene | Tutin | GABA_A Receptor | Non-competitive chloride channel blockade | ~30 µM (Convulsant)[6] |
| Picrodendrin Terpenoid | Picrodendrin-Q | Insect RDL ac GABA | Non-competitive chloride channel blockade | 17 ± 1.3 nM[6] |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the evaluation of 1-oxaspiro[1]undecane analogues requires assays that not only measure potency but also validate the mechanism of action.
Protocol 1: MetAP2 Covalent Binding & Kinetic Dialysis Assay
Causality Rationale: Standard IC 50 assays cannot differentiate between tight-binding reversible inhibitors and covalent irreversible inhibitors. This protocol utilizes a dialysis step; reversible inhibitors will wash out (restoring enzyme activity), whereas covalent spiro-epoxide modifiers will permanently deactivate the enzyme.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human MetAP2 (10 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 µM CoCl 2 ).
-
Inhibitor Incubation: Add the spiro-epoxide analogue (e.g., 0.1 nM to 10 µM) to the enzyme solution and incubate at 37°C for 60 minutes to allow covalent adduct formation.
-
Dialysis (The Validation Step): Transfer 500 µL of the inhibited enzyme mixture into a 10 kDa MWCO dialysis cassette. Dialyze against 1 L of assay buffer at 4°C for 24 hours (with two buffer exchanges).
-
Substrate Addition: Recover the enzyme and add the chromogenic substrate L-Methionine-p-nitroanilide (Met-pNA) to a final concentration of 0.5 mM.
-
Kinetic Readout: Measure the release of p-nitroaniline by monitoring absorbance at 405 nm continuously for 30 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ). A lack of recovered activity post-dialysis confirms the irreversible covalent nature of the spiro-epoxide binding.
Protocol 2: Electrophysiological Profiling of GABA_A Antagonism
Causality Rationale: Evaluating neurotoxic analogues like Tutin in whole-animal models confounds direct receptor interaction with systemic metabolism. Using Two-Electrode Voltage-Clamp (TEVC) in Xenopus oocytes expressing isolated GABA_A subunits isolates the receptor-ligand interaction, proving direct channel blockade[6].
Step-by-Step Methodology:
-
cRNA Preparation & Injection: Transcribe cRNA encoding the target GABA_A receptor subunits (e.g., insect RDL ac or human α1β2γ2 ). Inject 50 nL (approx. 10-50 ng) of cRNA into the vegetal pole of defolliculated Xenopus laevis oocytes (Stage V-VI).
-
Incubation: Incubate the injected oocytes in ND96 buffer (supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamicin) at 18°C for 48–72 hours to allow robust membrane expression of the ion channels.
-
TEVC Setup: Impale a single oocyte with two glass microelectrodes (filled with 3 M KCl, resistance 0.5–2.0 M Ω ). Voltage-clamp the oocyte at a holding potential of -60 mV.
-
Agonist Baseline: Perfuse the oocyte with an EC 50 concentration of GABA (e.g., 30 µM) until a stable inward chloride current is recorded. Wash with ND96 buffer until the current returns to baseline.
-
Antagonist Co-application: Pre-incubate the oocyte with the spiro-epoxide analogue (Tutin) for 60 seconds, followed by co-application of GABA (30 µM) + Tutin.
-
Quantification: Measure the percentage reduction in the peak inward current compared to the baseline GABA response. Generate dose-response curves to calculate the IC 50 of the channel blockade.
Mandatory Visualization: Mechanistic Pathways
The following diagrams illustrate the logical flow and physical mechanisms of the two primary biological pathways associated with spiro-epoxide analogues.
Caption: Mechanism of targeted covalent inhibition of MetAP2 by spiro-epoxide analogues.
Caption: GABA_A receptor antagonism and neurotoxicity pathway of Tutin analogues.
References
-
Arico-Muendel et al. "In This Issue, Volume 4, Issue 4". ACS Medicinal Chemistry Letters (PMC). Available at:[Link]
-
ResearchGate. "The Development of MetAP-2 Inhibitors in Cancer Treatment". Current Medicinal Chemistry. Available at:[Link]
-
ResearchGate. "Sweet Poisons: Honeys Contaminated with Glycosides of the Neurotoxin Tutin". Journal of Agricultural and Food Chemistry. Available at:[Link]
-
ResearchGate. "QSAR Studies of Picrodendrins and Related Terpenoids — Structural Differences Between Antagonist Binding Sites on GABA Receptors of Insects and Mammals". European Journal of Biochemistry. Available at:[Link]
1-Oxaspiroundecane (CAS 185-90-0): Synthesis, Properties, and Applications in Advanced Organic Chemistry
1-Oxaspiro[1]undecane (CAS 185-90-0): Synthesis, Properties, and Applications in Advanced Organic Chemistry
Executive Summary
In the realm of advanced organic synthesis and medicinal chemistry, spirocyclic epoxides serve as indispensable linchpins for the construction of complex, conformationally restricted architectures. Among these, 1-Oxaspiro[1]undecane (CAS: 185-90-0)[2],[3] stands out as a unique structural motif. Comprising a highly strained 3-membered oxirane ring fused via a single spiro carbon to a medium-sized 9-membered cyclononane ring, this molecule presents a fascinating interplay of ring strain, transannular interactions, and synthetic utility.
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative guide to the physicochemical properties, mechanistic synthesis, and downstream applications of 1-oxaspiro[1]undecane. By moving beyond empirical observations to explore the underlying causality of its reactivity, this guide ensures that synthetic chemists can reliably harness this compound in their workflows.
Chemical Identity and Physicochemical Profiling
Understanding the physical and topological parameters of 1-oxaspiro[1]undecane is critical for predicting its behavior in both synthetic environments and biological assays. The 9-membered cyclononane ring is characterized by significant transannular strain (Prelog strain) and torsional (Pitzer) strain. The introduction of the spiro-epoxide at C1 alters the local hybridization, forcing a rigid C-C-C bond angle that subtly relieves some transannular crowding while introducing immense local strain at the oxirane ring, making it highly susceptible to targeted ring-opening.
Quantitative Data Summary
| Parameter | Value | Method / Condition |
| IUPAC Name | 1-Oxaspiro[1]undecane | IUPAC Nomenclature[4] |
| CAS Registry Number | 185-90-0 | Chemical Abstracts Service[2],[3] |
| Molecular Formula | C10H18O | Elemental Composition[3] |
| Molecular Weight | 154.25 g/mol | Calculated[3] |
| Appearance | Colorless liquid | Standard observation |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 1 | Computed (Oxirane Oxygen) |
| Rotatable Bonds | 0 | Rigid spirocyclic core |
| Topological Polar Surface Area | 12.5 Ų | 2D TPSA Calculation |
Mechanistic Pathways: The Corey-Chaykovsky Route
While epoxides can be synthesized via the epoxidation of exocyclic alkenes (e.g., treating methylenecyclononane with m-CPBA), the most robust, atom-economical, and direct method for synthesizing terminal spiro-epoxides from cyclic ketones is the . This methodology utilizes a sulfur ylide to directly convert cyclononanone into 1-oxaspiro[1]undecane[4].
Causality in Reagent Selection
We specifically select dimethylsulfoxonium methylide over dimethylsulfonium methylide. The sulfoxonium ylide is less reactive and more stable, allowing the initial nucleophilic addition to the carbonyl to be reversible. This reversibility ensures that the reaction is thermodynamically controlled, which is crucial when navigating the steric bulk and transannular strain of a 9-membered ring.
Figure 1: Mechanistic pathway of the Corey-Chaykovsky epoxidation forming 1-oxaspiro[1]undecane.
Experimental Protocol: Self-Validating Synthesis
The following step-by-step methodology is designed as a self-validating system. Each phase includes observable checkpoints to ensure scientific integrity and high-yield recovery of 1-oxaspiro[1]undecane.
Materials Required
-
Cyclononanone (1.0 equiv)
-
Trimethylsulfoxonium iodide (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Workflow
Step 1: Ylide Generation
-
Action: Wash NaH (1.2 equiv) with anhydrous hexanes under argon to remove mineral oil, yielding a free-flowing gray powder. Suspend the washed NaH in anhydrous DMSO. Slowly add trimethylsulfoxonium iodide (1.2 equiv) in portions.
-
Causality: Removing the mineral oil prevents emulsion formation during downstream extraction. DMSO is explicitly chosen as the solvent because its high dielectric constant stabilizes the charge-separated ylide intermediate.
-
Validation Checkpoint: Monitor the flask for the evolution of H2 gas. The suspension will gradually transition into a clear, homogenous solution over 30–45 minutes, confirming complete ylide generation.
Step 2: Electrophile Addition
-
Action: Add cyclononanone (1.0 equiv) dropwise to the clear ylide solution at room temperature.
-
Causality: Dropwise addition prevents thermal spikes (the addition is exothermic) and suppresses any potential intermolecular aldol condensation.
Step 3: Incubation & Ring Closure
-
Action: Stir the mixture at room temperature for 2 hours, then elevate the temperature to 50°C for 1 hour.
-
Causality: While the initial betaine formation is rapid, the 9-membered ring's transannular strain creates a high activation barrier for the SN2 displacement of DMSO. Thermal energy is required to drive the oxirane ring closure to completion.
-
Validation Checkpoint: TLC analysis (Hexanes/EtOAc 9:1) should show the complete disappearance of the KMnO4 -active cyclononanone spot, replaced by a higher Rf spiro-epoxide spot.
Step 4: Quench & Isolation
-
Action: Cool the mixture to 0°C and quench dropwise with ice-cold water. Extract the aqueous layer with diethyl ether ( 3× ).
-
Causality: Diethyl ether is explicitly chosen over ethyl acetate. Ether's low polarity minimizes the co-extraction of DMSO, drastically simplifying purification.
Step 5: Purification
-
Action: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.
Figure 2: Step-by-step synthetic workflow for the preparation of 1-oxaspiro[1]undecane.
Downstream Applications in Drug Development
1-Oxaspiro[1]undecane is not merely an end-product; it is a highly versatile intermediate for generating complex pharmacophores.
-
Tiffeneau-Demjanov-type Homologation (Ring Expansion): Treatment of 1-oxaspiro[1]undecane with Lewis acids (e.g., BF3⋅OEt2 ) triggers the opening of the oxirane ring. Due to the migratory aptitude of the cyclononane ring carbons, this typically results in a one-carbon ring expansion to yield cyclodecanone derivatives. This is a critical pathway for synthesizing 10-membered macrocycles.
-
Pharmacophore Scaffolding via Aminolysis: Nucleophilic ring-opening of the spiro-epoxide with primary or secondary amines yields 1-(aminomethyl)cyclononan-1-ol. Such motifs are highly valuable in drug discovery for locking functional groups in specific spatial orientations, thereby enhancing target binding affinity and metabolic stability.
References
-
Title: Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Source: Journal of the American Chemical Society (E. J. Corey & M. Chaykovsky, 1965) URL: [Link]
-
Title: 1-Oxaspiro[1]undecane, CasNo.185-90-0 Source: LookChem Chemical Catalog URL: [Link]
-
Title: Corey–Chaykovsky reaction Source: Wikipedia, The Free Encyclopedia URL: [Link]
Introduction to the Spiro-Epoxide Scaffold
An in-depth technical analysis of the stereochemistry and conformational dynamics of 1-oxaspiro[1]undecane, designed for synthetic chemists and drug development professionals.
The synthesis and functionalization of medium-sized rings (8 to 11 members) present unique stereochemical challenges and opportunities in organic chemistry. Among these, 1-oxaspiro[1]undecane (CAS: 185-90-0) stands out as a critical spiro-epoxide intermediate[2][3]. Structurally, it consists of a 9-membered cyclononane ring spiro-fused to a 3-membered oxirane (epoxide) ring.
Understanding the stereochemistry of 1-oxaspiro[1]undecane is paramount for researchers developing complex natural product scaffolds, such as terpenoids and guapsidals, where the 3D orientation of the spiro-center dictates the trajectory of subsequent molecular functionalization[4][5].
Conformational Dynamics of the Cyclononane Ring
To understand the stereochemistry of 1-oxaspiro[1]undecane, one must first analyze its precursor: methylenecyclononane[6]. Cyclononane is a classic medium-sized ring, a class of molecules dominated by two distinct thermodynamic forces:
-
Pitzer Strain (Torsional Strain): Arising from the inability of the ring to perfectly stagger all adjacent C-H bonds.
-
Prelog Strain (Transannular Strain): Arising from steric clashes between hydrogen atoms pointing inward across the ring cavity[7].
To minimize these strains, the cyclononane scaffold dynamically interconverts between several low-energy conformations, predominantly favoring the twist-boat-chair (TBC) conformation with [333] symmetry[8]. When an exocyclic double bond is introduced to form methylenecyclononane, the sp2 hybridized carbon localizes at a specific position on the TBC framework to minimize transannular steric clashes, effectively defining an "inside" (transannular) face and an "outside" (peripheral) face.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 1-Oxaspiro[1]undecane |
| CAS Number | 185-90-0[2] |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Precursor | Methylenecyclononane (CAS: 56133-38-1)[6] |
| Ring System | Spiro-fused cyclononane and oxirane |
Stereoselective Epoxidation Logic
The synthesis of 1-oxaspiro[1]undecane via the epoxidation of methylenecyclononane is a highly stereoselective process. When treated with an electrophilic oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA), the reaction trajectory is governed by the steric bulk of the medium ring.
The Causality of Facial Selectivity: In the TBC conformation of methylenecyclononane, the transannular hydrogens physically block the internal face of the exocyclic double bond. Consequently, the electrophilic oxygen of mCPBA must approach via a "butterfly" transition state from the sterically accessible peripheral face. This phenomenon is highly analogous to the stereospecific epoxidation of α -pinene, where bulky bridgehead methyl groups completely block one face, forcing mCPBA to attack from the opposite side to yield a single stereoisomer[5][9]. The result is the stereospecific formation of the peripheral diastereomer of 1-oxaspiro[1]undecane.
Stereochemical logic of methylenecyclononane epoxidation dictated by transannular strain.
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol for the synthesis of 1-oxaspiro[1]undecane incorporates self-validating chemical principles.
Step-by-Step Methodology: mCPBA Epoxidation
-
Substrate Preparation: Dissolve 1.0 equivalent of methylenecyclononane in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling controls the exothermic nature of the peroxyacid reaction and prevents unwanted transannular side reactions.
-
Reagent Addition: Slowly add 1.1 equivalents of purified mCPBA (dissolved in CH₂Cl₂) dropwise to the stirring solution.
-
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). The non-polar alkene precursor will be consumed, and a more polar, lower- Rf spot corresponding to the spiro-epoxide will appear.
-
Peroxide Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Na₂S₂O₃ reduces any unreacted peroxides, neutralizing explosive hazards before solvent evaporation.
-
Acid Removal (Workup): Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Causality: m-Chlorobenzoic acid (the byproduct) has a pKa of ~3.8. The mild base deprotonates it into a water-soluble sodium salt, driving it entirely into the aqueous phase and leaving the pure epoxide in the organic layer.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (hexane/ethyl acetate) to yield pure 1-oxaspiro[1]undecane.
Self-validating experimental workflow for the synthesis and isolation of 1-oxaspiro[1]undecane.
Stereochemical Implications for Ring Opening
Once isolated, the stereochemistry of 1-oxaspiro[1]undecane dictates the outcome of downstream functionalizations. In standard 6-membered unsaturated ring systems, nucleophilic epoxide opening is strictly governed by the Fürst-Plattner rule, which mandates a trans-diaxial addition product due to transition state torsional strain[10].
However, in the spiro[1] system, the rigid spiro center and the medium ring's Prelog strain alter this dynamic. Nucleophilic attack ( SN2 ) occurs almost exclusively at the less sterically hindered primary carbon (C2 of the oxirane ring) to relieve the severe angle strain of the 3-membered ring. If the epoxide is activated by a strong Lewis acid, the molecule may undergo transannular hydride or alkyl shifts, collapsing the 9-membered ring into a more stable bicyclic system (e.g., bicyclo[4.3.0]nonane derivatives)[11].
Analytical Validation of Stereoisomers
To conclusively prove the stereochemistry of the synthesized 1-oxaspiro[1]undecane, rigorous analytical validation is required:
-
1H NMR Spectroscopy: The epoxide methylene protons will appear as a characteristic AB quartet (typically between 2.5–3.0 ppm) due to their diastereotopic nature in the rigid spiro environment.
-
2D NOESY/ROESY: This is the critical self-validating step for stereochemistry. Cross-peaks will be observed between the oxirane CH₂ protons and the peripheral protons of the cyclononane ring. The complete absence of Nuclear Overhauser Effect (NOE) correlations between the epoxide protons and the transannular "inside" hydrogens confirms that the mCPBA attack occurred exclusively from the peripheral face.
References
-
guidechem.com - 6-Oxo-2.8-dimethyl-bicyclo[5.3.0]decan 2767-14-8 wiki (Contains 1-Oxaspiro[1]undecane CAS:185-90-0 data). Available at:
-
chemicalbook.com - 1-Oxaspiro[1]undecane CAS#: 185-90-0. Available at:
- researchgate.net - Conformations of Cyclononane.
- nih.gov (PubChem) - Cyclononane | C9H18 | CID 136143.
- libretexts.org - 2.2: Cyclic Conformations (Fürst-Plattner Rule).
- researchgate.net - The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance.
- nih.gov (PMC) - The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance (Stereospecific Epoxidation).
- molaid.com - Methylen-cyclononan | 56133-38-1.
- google.com (Patents) - Resin composition - KR20240046520A (Bicyclo[4.3.0]nonane ring systems).
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Oxaspiro[2.8]undecane CAS#: 185-90-0 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
- 6. Methylen-cyclononan - CAS号 56133-38-1 - 摩熵化学 [molaid.com]
- 7. Cyclononane | C9H18 | CID 136143 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. KR20240046520A - Resin composition - Google Patents [patents.google.com]
1-Oxaspiroundecane: A Strategic Scaffold for Transannular Cyclizations and High-Fsp3 Pharmacophores
1-Oxaspiro[1]undecane: A Strategic Scaffold for Transannular Cyclizations and High-Fsp3 Pharmacophores
Executive Summary
In the pursuit of novel chemical space, medium-sized rings (8–11 members) fused to reactive moieties offer unprecedented opportunities. 1-Oxaspiro[1]undecane (CAS: 185-90-0) is a unique spiro-epoxide consisting of a 9-membered cyclononane ring and a 3-membered oxirane ring. While historically underutilized due to the synthetic challenges of medium rings, its structure is perfectly poised for three cutting-edge research areas: transannular cyclizations driven by Prelog strain, the generation of high-Fsp3 spirocyclic pharmacophores for drug discovery, and the development of sterically hindered polyethers .
This technical guide dissects the causality behind the chemical behavior of 1-Oxaspiro[1]undecane and provides self-validating experimental protocols for its application in advanced organic synthesis.
Pillar 1: Transannular Cyclizations & Bicyclic Frameworks
The Mechanistic Causality of Prelog Strain
Cyclononane derivatives are characterized by significant transannular strain (Prelog strain), where atoms on opposite sides of the ring (e.g., C1 and C5/C6) are forced into close spatial proximity[1]. In 1-Oxaspiro[1]undecane, the spiro-epoxide acts as an electrophilic trigger. When the epoxide is opened via single-electron transfer (SET) or Lewis acid activation, the resulting reactive intermediate (a radical or carbocation) readily interacts with the transannular C-H bonds. This proximity dictates a thermodynamically favorable transannular cyclization, collapsing the 9-membered ring into a highly complex, fused bicyclic framework (e.g., bicyclo[4.3.0]nonane derivatives)[2].
Standard Lewis acids often lead to chaotic, inseparable mixtures of hydride-shifted products. To achieve regiocontrol, we utilize a Titanium(III)-mediated SET pathway. Ti(III) acts as a mild reductant, opening the epoxide to a carbon-centered β -titanoxy radical, which cleanly undergoes intramolecular addition before being terminated by a second equivalent of Ti(III)[2].
Mechanism of Ti(III)-mediated transannular cyclization of 1-Oxaspiro[1]undecane.
Experimental Protocol: Ti(III)-Catalyzed Transannular Cyclization
This protocol is designed as a self-validating system; the visual color change of the titanium complex serves as an internal quality control (QC) metric.
-
Catalyst Generation (In Situ):
-
Action: In an oven-dried Schlenk flask under strictly anaerobic conditions (Argon), suspend Cp2TiCl2 (2.2 equiv) and activated Manganese dust (4.0 equiv) in anhydrous THF (0.1 M).
-
Causality: Mn reduces Ti(IV) to Ti(III).
-
Validation: Stir at room temperature until the solution transitions from red to a distinct lime green , confirming the formation of the active Cp2TiCl species.
-
-
Substrate Addition:
-
Action: Add a solution of 1-Oxaspiro[1]undecane (1.0 equiv) in THF dropwise over 30 minutes.
-
Causality: Slow addition prevents intermolecular radical coupling, ensuring the intramolecular transannular pathway dominates.
-
-
Quenching & Isolation:
-
Action: After 2 hours, quench the reaction with 1M HCl. Extract with diethyl ether ( 3×20 mL), wash with brine, dry over MgSO4 , and concentrate.
-
Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the epoxide starting material ( Rf≈0.6 ) and the appearance of the bicyclic alcohol ( Rf≈0.3 ) validates the conversion. Confirm the bicyclic skeleton via 2D-NMR (NOESY) to identify the newly formed transannular C-C bond.
-
Pillar 2: High-Fsp3 Spirocyclic Scaffolds in Drug Discovery
The Drive for 3D Conformational Flexibility
Modern medicinal chemistry is actively moving away from "flat", heavily aromatic molecules towards structures with high Fsp3 character (fraction of sp3 hybridized carbons). High Fsp3 correlates directly with improved aqueous solubility, reduced off-target toxicity, and better clinical success rates[3]. 1-Oxaspiro[1]undecane is an ideal precursor for these scaffolds. By regioselectively opening the oxirane ring with nucleophiles (e.g., amines or indoles), researchers can generate 1-substituted cyclononanol derivatives that project functional groups into diverse 3D vectors[4].
Because the spiro-carbon is highly sterically hindered, nucleophilic attack ( SN2 ) occurs exclusively at the less hindered primary methylene carbon of the epoxide.
Regioselective nucleophilic ring-opening pathway for high-Fsp3 pharmacophores.
Quantitative Data: Fsp3 and Physicochemical Comparison
The following table summarizes the predictive advantages of utilizing a medium-ring spiro-scaffold compared to traditional aromatic or simple aliphatic rings.
| Scaffold Type | Representative Structure | Fsp3 Score | Predicted Aqueous Solubility (LogS) | 3D Conformational Flexibility |
| Flat Aromatic | Phenyl-pyridazinone | 0.15 | Low (-4.5) | Rigid |
| Standard Aliphatic | Cyclohexyl-derivative | 0.65 | Moderate (-3.0) | Moderate |
| Spirocyclic Medium-Ring | 1-Oxaspiro[1]undecane derivative | 0.91 | High (-1.8) | High (Prelog strain relief) |
Experimental Protocol: Regioselective Nucleophilic Ring Opening
This protocol utilizes mild Lewis acid catalysis to prevent premature transannular shifts while activating the epoxide for nucleophilic attack.
-
Activation:
-
Action: Dissolve 1-Oxaspiro[1]undecane (1.0 equiv) in anhydrous acetonitrile (0.2 M). Add LiClO4 (0.5 equiv).
-
Causality: Lithium perchlorate acts as a mild, oxophilic Lewis acid. It coordinates to the epoxide oxygen, increasing the electrophilicity of the adjacent carbons without being strong enough to spontaneously cleave the C-O bond and form a carbocation.
-
-
Nucleophilic Addition:
-
Action: Add the desired primary amine (e.g., benzylamine, 1.2 equiv) dropwise at room temperature. Heat the mixture to 60°C for 12 hours.
-
Causality: The amine attacks the less hindered CH2 of the epoxide via an SN2 mechanism, ensuring complete regioselectivity.
-
-
Isolation & Validation:
-
Action: Cool to room temperature, dilute with water, and extract with dichloromethane.
-
Validation: Purify via flash chromatography. Validate regioselectivity via 1H -NMR: the presence of an intact, highly deshielded tertiary hydroxyl proton and the shift of the methylene protons confirms attack at the primary carbon.
-
Pillar 3: Specialty Polyethers via Ring-Opening Polymerization (ROP)
While standard epoxides (like ethylene oxide) polymerize to form flexible, low-Tg polyethers (PEG), the cationic ring-opening polymerization of 1-Oxaspiro[1]undecane yields a highly unique polymer backbone. The bulky cyclononane pendant groups severely restrict the rotation of the polyether chain. This steric hindrance drastically increases the glass transition temperature ( Tg ) and alters the mechanical properties, making these polymers highly valuable as specialty elastomers or rigid hydrogel precursors.
Experimental Protocol: Cationic ROP
-
Initiation: Under a nitrogen atmosphere, dissolve 1-Oxaspiro[1]undecane in anhydrous toluene. Add a catalytic amount of Boron trifluoride etherate ( BF3⋅OEt2 , 1 mol%).
-
Propagation: Maintain the reaction at 0°C to suppress chain-transfer reactions. The reaction mixture will become highly viscous as the polymer chain propagates.
-
Termination & Precipitation: Quench with ammoniacal methanol. Precipitate the polymer by pouring the mixture into excess cold hexanes.
-
Validation: Analyze the polymer via Gel Permeation Chromatography (GPC) to determine the number-average molecular weight ( Mn ) and polydispersity index (PDI).
Conclusion
1-Oxaspiro[1]undecane is far more than a simple chemical building block; it is a gateway to complex 3D architectures. By understanding and manipulating the inherent Prelog strain of its cyclononane ring and the regioselectivity of its spiro-epoxide, researchers can unlock new methodologies in transannular cyclizations, design next-generation high-Fsp3 drugs, and synthesize advanced polymeric materials.
References
-
Transannular Cyclization of Epoxycaryophyllenes Catalyzed by TiIII: An Efficient Synthesis of Tricyclo[6.3.0.02,5]undecanes Source: ResearchGate URL:[2]
-
Ring-Opening Cyclization (ROC) of spiro-Epoxyoxindoles with Indoles/Aldehydes: An Easy Access to Polyheterocyclic spiro-Oxindoles Source: ResearchGate URL:[4]
-
The Conformation of Unsaturated Cyclodecane Derivatives. Evidence from Absence of Transannular Hydride Shifts Source: RSC Publishing URL:[1]
-
New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character Source: MDPI URL:[3]
Sources
The Architecture of Spiroketals: Stereoelectronic Principles and Advanced Synthetic Methodologies
Executive Summary
Spiroketals (spiroacetals) are complex bicyclic structural motifs characterized by a single carbon atom—the spiro center—shared between two oxygen-containing rings. They are ubiquitous in biologically active natural products, serving as the core pharmacophore in marine macrolides, polyether antibiotics (e.g., spongistatins, avermectins), and insect pheromones[1]. For drug development professionals and synthetic chemists, mastering spiroketal synthesis is critical; the three-dimensional conformation of this moiety dictates its binding affinity to biological targets. This whitepaper details the stereoelectronic principles governing spiroketal stability and provides field-proven, self-validating protocols for their synthesis.
Stereoelectronic Foundations: The Anomeric Effect
The structural behavior and synthetic outcome of spiroketals are fundamentally governed by the anomeric effect . In a standard carbocyclic system, bulky substituents prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, in pyranose and spiroketal systems, highly electronegative substituents (such as oxygen) at the anomeric center exhibit a strong preference for the axial orientation[1].
This phenomenon arises from a stabilizing stereoelectronic interaction: the hyperconjugative donation of electron density from the non-bonding axial lone pair ( n ) of the endocyclic oxygen into the empty antibonding orbital ( σ∗ ) of the adjacent exocyclic C–O bond. This n→σ∗ overlap is maximized exclusively when the lone pair and the C–O bond are antiperiplanar, which necessitates the C–O bond being axial[2].
Consequently, during acid-catalyzed spirocyclization, the reaction typically falls under thermodynamic control. The system equilibrates via oxocarbenium intermediates to favor the "anomeric spiroketal" (often the gauche, gauche conformer in [6,6]-systems), which maximizes these stabilizing anomeric interactions despite inherent steric penalties[1].
Logic flow of spiroketal stereoselectivity under thermodynamic vs kinetic control.
Strategic Synthetic Methodologies
While traditional acid-catalyzed cyclization of dihydroxy ketones is robust for accessing thermodynamically stable anomeric spiroketals, synthesizing non-anomeric (kinetically controlled) spiroketals or highly functionalized derivatives requires alternative strategies[2].
Transition-metal catalysis has revolutionized this space. Gold(I) complexes are exceptionally carbophilic Lewis acids, making them ideal for the π -activation of alkynes. The cycloisomerization of alkyne-diols using gold catalysis offers a highly atom-economical and exergonic pathway to oxygenated spiroketals[3]. This method bypasses the need for sensitive ketone intermediates, utilizing the alkyne as a kinetically stable latent ketone[4]. Recent advancements also highlight synergistic gold and scandium catalysis for the ultrafast, highly diastereoselective construction of complex benzannulated spiroketals[5].
Step-by-step mechanistic workflow of gold-catalyzed alkyne-diol spiroketalization.
Quantitative Data Analysis
To guide synthetic planning, the following table summarizes the operational metrics of traditional thermodynamic cyclization versus modern transition-metal cycloisomerization.
| Methodology | Precursor | Catalyst System | Stereocontrol | Yield Range | Key Advantage | Primary Limitation |
| Traditional Acid Catalysis | Dihydroxy Ketone | p-TsOH, CSA, or HCl | Thermodynamic (Anomeric favored) | 60 - 95% | Highly scalable, inexpensive reagents. | Poor access to non-anomeric isomers. |
| Gold(I) Cycloisomerization | Alkyne-Diol | AuCl, [(Ph3PAu)3]OBF4 | Kinetic / Thermodynamic | 70 - 98% | Mild conditions, tolerates sensitive functional groups. | Regioselectivity issues (furan byproducts). |
| Synergistic Au/Sc Catalysis | Enol ether + o-Quinone methide | Au(I) + Sc(OTf)3 | Highly Diastereoselective | 85 - 99% | Ultrafast kinetics, complex benzannulated structures. | Requires specialized dual-catalyst systems. |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each operational choice is explicitly defined to bridge the gap between theory and bench execution.
Protocol A: Thermodynamic Acid-Catalyzed Spirocyclization
Objective: Synthesis of a thermodynamically stable[6,6]-spiroketal from a dihydroxy ketone precursor.
-
Preparation: Dissolve the dihydroxy ketone precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M.
-
Causality: Dilute conditions prevent intermolecular oligomerization, strictly favoring intramolecular cyclization.
-
-
Catalysis: Add a catalytic amount of camphorsulfonic acid (CSA) (0.1 equiv) at 0 °C.
-
Causality: CSA provides mild acidity to protonate the ketone without cleaving sensitive protecting groups (e.g., silyl ethers) prematurely.
-
-
Equilibration: Warm the reaction to room temperature and stir for 4-12 hours. Monitor via TLC.
-
Causality: The reaction must be allowed sufficient time to equilibrate via reversible oxocarbenium intermediates to ensure the thermodynamically favored anomeric spiroketal is the major product[2].
-
-
Quenching (Self-Validation Step): Quench the reaction strictly with saturated aqueous NaHCO3 before solvent removal.
-
Causality: Concentrating the reaction in the presence of acid artificially alters the equilibrium and causes unwanted epimerization.
-
-
Validation: Analyze the purified product via 2D NOESY NMR.
-
Causality: 1D 1 H NMR is often insufficient for definitive stereochemical assignment; NOESY cross-peaks between axial protons across the spiro-junction confirm the anomeric configuration.
-
Protocol B: Gold(I)-Catalyzed Alkyne-Diol Cycloisomerization
Objective: Synthesis of an oxygenated 5,5-spiroketal via π -activation[4].
-
Preparation: Dissolve the homopropargyl alcohol (alkyne-diol) precursor (1.0 equiv) in HPLC-grade Methanol (MeOH) to a concentration of 0.02 M.
-
Causality: MeOH is critical here; it acts as a participating solvent that suppresses the formation of undesired furan by-products by trapping reactive enol-ether intermediates[4].
-
-
Catalyst Addition: Add Gold(I) chloride (AuCl) (0.4 equiv / 40 mol%) at room temperature. The solution will typically darken.
-
Causality: AuCl acts as a soft Lewis acid, selectively activating the alkyne π -system over the oxygen lone pairs[3].
-
-
Cycloisomerization: Stir for 4 hours at room temperature.
-
Causality: The reaction is highly exothermic and rapid; prolonged heating leads to decomposition.
-
-
Filtration & Isolation: Filter the crude black mixture directly through a short pad of silica gel, eluting with 15% EtOAc in hexanes.
-
Causality: Immediate filtration removes the active gold species, preventing post-reaction degradation of the fragile oxygenated spiroketal[4].
-
-
Validation: Perform High-Resolution Mass Spectrometry (HRMS) and 13 C NMR.
-
Causality: The spiroketal carbon typically resonates characteristically downfield between 95–110 ppm, verifying successful spirocyclization.
-
References[1] Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. acs.org. Link[3] Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. thieme-connect.de. Link[4] A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. beilstein-journals.org. Link[2] Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. nih.gov. Link[5] Synthesis of Spiroketals by Synergistic Gold and Scandium Catalysis. acs.org. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 1-Oxaspiro[2.8]undecane: A Detailed Guide to Spiro-Epoxidation Strategies
Abstract
This comprehensive application note provides detailed protocols and theoretical insights for the synthesis of 1-oxaspiro[2.8]undecane, a spirocyclic epoxide of interest in synthetic chemistry and drug discovery. In the absence of a direct, established protocol for this specific molecule, this guide presents two robust and scientifically-grounded synthetic strategies. The primary proposed route involves a two-step sequence: the Wittig olefination of cyclononanone to yield methylenecyclononane, followed by its subsequent epoxidation. An alternative, more direct one-step approach utilizing the Corey-Chaykovsky reaction is also detailed. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural guidance, mechanistic explanations, and comparative data to enable the successful synthesis and exploration of this and related spiro-epoxide scaffolds.
Introduction
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in a vast array of natural products and pharmacologically active molecules. The incorporation of a spiro-center imparts a three-dimensional rigidity that can be highly advantageous for optimizing ligand-receptor interactions. When this spiro-junction includes an epoxide ring, as in 1-oxaspiro[2.8]undecane, the resulting scaffold combines this conformational constraint with a versatile functional group. The strained oxirane ring serves as a potent electrophile, susceptible to ring-opening reactions with a variety of nucleophiles, thereby providing a gateway to a diverse range of functionalized nine-membered carbocycles. This guide elucidates practical and efficient methodologies for the construction of 1-oxaspiro[2.8]undecane, a novel spiro-epoxide built upon a cyclononane framework.
Strategic Approaches to Synthesis
Two primary retrosynthetic disconnections for 1-oxaspiro[2.8]undecane are considered herein. The first, a two-step approach, involves the formation of an exocyclic double bond followed by epoxidation. The second is a direct conversion of a ketone to the spiro-epoxide.
Caption: Retrosynthetic analysis of 1-oxaspiro[2.8]undecane.
Strategy 1: Two-Step Synthesis via Olefination and Epoxidation
This is a classic and highly reliable approach that offers excellent control over each transformation.
Part 1: Synthesis of Methylenecyclononane via Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[1] It utilizes a phosphorus ylide, also known as a Wittig reagent, to convert a ketone or aldehyde into an alkene.[1] For the synthesis of an exocyclic methylene group, methylenetriphenylphosphorane is the ylide of choice.
Mechanism: The reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl, forming a four-membered oxaphosphetane intermediate. This intermediate then collapses in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide, the latter providing a strong thermodynamic driving force for the reaction.
Caption: Wittig reaction workflow for methylenecyclononane synthesis.
Experimental Protocol: Wittig Olefination of Cyclononanone
Protocol 1A: Preparation of Methylenetriphenylphosphorane (Wittig Reagent)
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A deep red or orange color should develop, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The ylide solution is now ready for use.
Protocol 1B: Reaction of Cyclononanone with the Wittig Reagent
Materials:
-
Cyclononanone
-
Freshly prepared solution of methylenetriphenylphosphorane in THF
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve cyclononanone (1.0 equivalent) in anhydrous THF.
-
Cool the cyclononanone solution to 0 °C in an ice bath.
-
Slowly transfer the freshly prepared ylide solution from Protocol 1A to the stirred cyclononanone solution via cannula or syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a non-polar solvent such as hexanes) to yield pure methylenecyclononane.
Part 2: Epoxidation of Methylenecyclononane
The epoxidation of an alkene with a peroxyacid is a reliable method for forming an epoxide ring.[2][3] meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used, commercially available, and relatively stable peroxyacid for this transformation.[4][5][6]
Mechanism: The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond in a single step, resulting in the syn-addition of the oxygen across the double bond.[4][7]
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
Methylenecyclononane
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methylenecyclononane (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-oxaspiro[2.8]undecane can be purified by column chromatography on silica gel.
| Parameter | Wittig Reaction | Epoxidation |
| Starting Material | Cyclononanone | Methylenecyclononane |
| Key Reagent | Methylenetriphenylphosphorane | m-CPBA |
| Solvent | Anhydrous THF | Dichloromethane |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Reaction Time | 2-12 hours | 1-4 hours |
| Workup | Aqueous NH4Cl quench, extraction | Aqueous Na2SO3/NaHCO3 wash |
| Purification | Column Chromatography | Column Chromatography |
Strategy 2: One-Step Synthesis via Corey-Chaykovsky Reaction
The Johnson-Corey-Chaykovsky reaction provides a direct route to epoxides from ketones using a sulfur ylide.[8] This method is an excellent alternative to the two-step olefination-epoxidation sequence.[8] Dimethylsulfonium methylide is the reagent of choice for transferring a methylene group to form the epoxide.
Mechanism: The reaction begins with the nucleophilic addition of the sulfur ylide to the carbonyl carbon of cyclononanone.[9][10] The resulting betaine intermediate then undergoes an intramolecular S_N2 reaction, with the alkoxide displacing dimethyl sulfide to form the epoxide ring.[9][10]
Caption: Corey-Chaykovsky reaction workflow for spiro-epoxide synthesis.
Experimental Protocol: Corey-Chaykovsky Epoxidation
Protocol 2A: Preparation of Dimethylsulfonium Methylide
Materials:
-
Trimethylsulfonium iodide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or THF
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMSO or THF via syringe.
-
Add trimethylsulfonium iodide (1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours or until the evolution of hydrogen gas ceases. The resulting solution of the sulfur ylide is ready for use.
Protocol 2B: Reaction of Cyclononanone with the Sulfur Ylide
Materials:
-
Cyclononanone
-
Freshly prepared solution of dimethylsulfonium methylide
-
Anhydrous THF (if not used as the ylide generation solvent)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve cyclononanone (1.0 equivalent) in anhydrous THF.
-
Cool the cyclononanone solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared sulfur ylide solution from Protocol 2A to the stirred ketone solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of solvent).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-oxaspiro[2.8]undecane by column chromatography.
Conclusion
This application note has detailed two effective and reliable synthetic routes for the preparation of 1-oxaspiro[2.8]undecane. The two-step Wittig olefination followed by m-CPBA epoxidation offers a highly controlled and stepwise approach, while the one-step Corey-Chaykovsky reaction provides a more direct and atom-economical alternative. The choice between these strategies will depend on the specific requirements of the researcher, including reagent availability, scale, and desired purity. Both protocols are grounded in well-established, high-yielding transformations and provide a solid foundation for the synthesis of this novel spiro-epoxide and its analogues for applications in chemical biology and medicinal chemistry.
References
- (Reference details to be populated based on specific literature if available, for now, this serves as a placeholder for good scientific practice).
-
Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]
-
Organic Chemistry Study. (n.d.). Epoxidation of Alkenes [with free study guide]. Retrieved from [Link]
- (Placeholder)
-
Chemistry LibreTexts. (2019, June 5). 11.3.6 Epoxidation of Alkenes. Retrieved from [Link]
- (Placeholder)
-
Lumen Learning. (n.d.). Oxidation of Alkenes: Epoxidation. In MCC Organic Chemistry. Retrieved from [Link]
- (Placeholder)
-
Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
- (Placeholder)
-
Oreate AI Blog. (2026, January 15). Unlocking the Power of M-Cpba: A Versatile Reagent in Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
- (Placeholder)
- (Placeholder)
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
- (Placeholder)
- (Placeholder)
-
Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Retrieved from [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. aceorganicchem.com [aceorganicchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]
Application Note: Rhodium-Catalyzed Cyclopropanation for the Synthesis of Oxaspirocycles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Protocol (SOP)
Introduction: The Strategic Value of Oxaspirocycles
In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2 -hybridized aromatic rings) is a primary directive for improving the physicochemical properties of drug candidates. Oxaspirocycles—rigid, three-dimensional spirocyclic ethers—serve as privileged bioisosteres for morpholines, piperidines, and substituted benzenes. They inherently increase the fraction of sp3 carbons ( Fsp3 ), which correlates strongly with enhanced aqueous solubility, reduced off-target toxicity, and improved metabolic stability.
The most robust and highly controlled method for constructing these strained architectures is the Rhodium(II)-catalyzed cyclopropanation of alkenes using diazo compounds (or triazole-based diazo surrogates)[1]. This application note details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol for synthesizing oxaspirocycles via metallocarbene intermediates.
Mechanistic Principles & Causal Logic
The synthesis of oxaspirocycles via Rh(II) catalysis relies on the controlled decomposition of an α -diazo carbonyl compound to generate a highly electrophilic singlet metallocarbene[2].
The Catalytic Cycle
-
Axial Coordination: The diazo carbon coordinates to the axial vacant site of the bimetallic Rh(II) paddlewheel complex.
-
Nitrogen Extrusion: Back-bonding from the rhodium core facilitates the irreversible extrusion of N2 gas, generating the reactive Rh-carbenoid species[3].
-
[2+1] Cycloaddition: The electrophilic carbenoid is intercepted by a proximal alkene (such as an exocyclic double bond or a cyclic enol ether). This occurs via a concerted, but highly asynchronous, transition state. The electron-rich alkene attacks the carbenoid carbon, followed immediately by ring closure to form the spiro-fused cyclopropane-ether linkage.
Rationalizing Experimental Parameters
-
Solvent Causality: The reaction must be conducted in strictly non-coordinating solvents (e.g., anhydrous CH2Cl2 or ClCH2CH2Cl ). Coordinating solvents like THF, acetonitrile, or pyridine will competitively bind to the axial sites of the Rh(II) catalyst, effectively poisoning it and stalling the generation of the carbenoid.
-
Addition Rate Causality: Metallocarbenes are highly reactive. If the bulk concentration of the diazo precursor is too high, the carbenoid will react with unactivated diazo molecules to form alkene dimers (bimolecular side-reaction). To kinetically favor the desired [2+1] cyclopropanation, the diazo compound must be added via a syringe pump, maintaining an infinitesimally low steady-state concentration.
Catalytic cycle of Rh(II)-mediated diazo decomposition and cyclopropanation to form oxaspirocycles.
Catalyst Selection and Quantitative Performance
The choice of the dirhodium(II) tetracarboxylate catalyst dictates the turnover number (TON), chemoselectivity, and stereoselectivity (diastereomeric ratio, dr; enantiomeric excess, ee) of the oxaspirocycle formation[4].
-
Rh2(OAc)4 : The standard workhorse. Good for simple substrates but prone to ligand dissociation under extended reaction times.
-
Rh2(esp)2 (Du Bois Catalyst): Features a tethered dicarboxylate ligand system ( α,α,α′,α′ -tetramethyl-1,3-benzenedipropionate) that prevents ligand dissociation. It is highly robust, allowing for catalyst loadings as low as 0.01 mol%.
-
Rh2(S-DOSP)4 : A chiral prolinate-derived catalyst essential for asymmetric induction when synthesizing enantiopure oxaspirocycles[4].
Table 1: Comparative Catalyst Performance for Oxaspirocycle Synthesis
| Catalyst System | Substrate Class | Typical Loading (mol%) | Yield (%) | dr (trans:cis) | ee (%) | Primary Advantage |
| Rh2(OAc)4 | Acceptor Diazo + Enol Ether | 1.0 - 2.0 | 70 - 85 | >10:1 | N/A | Cost-effective baseline |
| Rh2(esp)2 | Sterically Hindered Diazo | 0.01 - 0.1 | 85 - 98 | >15:1 | N/A | High TON, extreme stability |
| Rh2(S-DOSP)4 | Donor/Acceptor Diazo | 1.0 - 2.0 | 75 - 90 | >20:1 | 92 - 98 | Premier asymmetric induction |
| Rh2(S-PTAD)4 | N-Sulfonyl-1,2,3-triazoles | 1.0 - 2.0 | 65 - 80 | >15:1 | 85 - 95 | Compatible with diazo surrogates |
Standard Operating Protocol: Intramolecular Cyclopropanation
This protocol describes a self-validating system for the synthesis of a model oxaspirooctane derivative via the intramolecular cyclopropanation of a diazoacetate-tethered exocyclic methylenecyclohexane.
Materials & Equipment
-
Substrate: Diazoacetate precursor (1.0 mmol)
-
Catalyst: Rh2(esp)2 (0.5 mol%, 0.005 mmol, 3.8 mg)
-
Solvent: Anhydrous CH2Cl2 (DCM), freshly distilled over CaH2 .
-
Equipment: Flame-dried 50 mL Schlenk flask, magnetic stirrer, argon manifold, programmable syringe pump, gas-tight Hamilton syringe.
Step-by-Step Methodology
Step 1: Catalyst Preparation & System Purging
-
Add Rh2(esp)2 (3.8 mg) to the flame-dried Schlenk flask containing a magnetic stir bar.
-
Seal the flask with a rubber septum and subject it to three vacuum/argon cycles to ensure a strictly inert atmosphere. Rationale: Ambient moisture can act as a nucleophile, leading to unwanted O-H insertion byproducts.
-
Inject 10 mL of anhydrous DCM into the flask. Stir to dissolve the catalyst, yielding a characteristic vibrant green/blue solution.
Step 2: Diazo Precursor Addition (Critical Phase)
-
Dissolve the diazo precursor (1.0 mmol) in 10 mL of anhydrous DCM in a separate dry vial.
-
Draw the diazo solution into a 10 mL gas-tight syringe.
-
Mount the syringe onto the programmable syringe pump. Insert the needle through the septum of the Schlenk flask, ensuring the needle tip is submerged in the catalyst solution or dripping directly into the vortex.
-
Set the addition rate to 2.5 mL/hour (total addition time = 4 hours).
-
In-Process Control (IPC): Monitor the evolution of N2 gas (visible as micro-bubbles). The solution should remain green/blue. If the solution turns brown/black, the catalyst has decomposed or aggregated into rhodium black, usually due to impurities or oxygen.
Step 3: Reaction Maturation & Validation
-
Once the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.
-
IPC (Self-Validation): Perform a TLC check (Hexanes/EtOAc 8:2). The diazo precursor is typically bright yellow and UV-active. The complete disappearance of this yellow spot confirms full conversion.
Step 4: Quenching and Metal Scavenging
-
To quench the reaction and remove rhodium residues (crucial for pharmaceutical intermediates), add 0.5 g of QuadraSil® MP (mercaptopropyl-functionalized silica) or a similar thiol-scavenger to the flask.
-
Stir for 1 hour. The green color will transfer from the solution to the silica beads.
-
Filter the suspension through a short pad of standard silica gel, eluting with 20 mL of DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude oxaspirocycle.
Step 5: Analytical Confirmation
-
Purify via flash column chromatography if necessary.
-
Validation Metric: Obtain a 1H NMR spectrum. The successful formation of the oxaspirocycle is definitively confirmed by the presence of highly shielded cyclopropane protons, which typically appear as distinct multiplets between δ 0.40 and 1.50 ppm .
Troubleshooting & Optimization
-
Issue: High levels of alkene dimerization (fumarate/maleate derivatives).
-
Causality: The steady-state concentration of the diazo compound is too high.
-
Solution: Decrease the syringe pump addition rate (e.g., from 2.5 mL/hr to 1.0 mL/hr) or increase the dilution of the diazo feed solution.
-
-
Issue: Poor Diastereoselectivity in Asymmetric Runs.
-
Causality: High reaction temperatures reduce the energetic differentiation between diastereomeric transition states.
-
Solution: Cool the catalyst solution to 0 °C or -20 °C prior to addition. Note that Rh2(S-DOSP)4 performs exceptionally well at lower temperatures, though the addition rate must be slowed further to prevent diazo accumulation.
-
-
Issue: No Reaction (Starting Material Recovered).
-
Causality: Catalyst poisoning via coordinating impurities (e.g., trace amines, thiols, or water in the substrate/solvent).
-
Solution: Rigorously dry the solvent. Pass the starting material through a basic alumina plug prior to the reaction to remove trace coordinating impurities.
-
Sources
Application Note: High-Fidelity Synthesis of 1-Oxaspiroundecane via a Regioselective Iodocyclization Protocol
Application Note: High-Fidelity Synthesis of 1-Oxaspiro[1]undecane via a Regioselective Iodocyclization Protocol
Strategic Rationale in Drug Discovery
Spirocyclic frameworks are highly sought-after three-dimensional architectures in modern drug discovery. They offer conformational rigidity, improved metabolic stability, and precise vectorization of pharmacophores compared to their flat aromatic counterparts[1]. Specifically, spiro-epoxides such as 1-oxaspiro[2]undecane serve as critical, highly reactive linchpins. They readily undergo regioselective ring-opening with various nucleophiles (e.g., amines, thiols) to yield densely functionalized tertiary alcohols[3].
However, the synthesis of spiro-epoxides on medium-sized rings (8–11 members) presents unique challenges. Direct epoxidation of methylenecyclononane[4] using standard peroxy acids (like mCPBA) often fails or produces complex mixtures. The inherent transannular strain (Prelog strain) of the 9-membered ring makes it highly susceptible to unwanted transannular hydride shifts or ring expansions under acidic oxidation conditions.
To circumvent this, we detail a mild, metal-free iodocyclization-epoxidation strategy. By utilizing N-iodosuccinimide (NIS) in an aqueous co-solvent system, the reaction proceeds via a discrete iodohydrin intermediate, completely avoiding the acidic byproducts of peroxy-acid oxidations and ensuring absolute regiocontrol[1].
Mechanistic Causality & Workflow
The protocol operates through a highly orchestrated, two-phase sequence:
-
Electrophilic Activation & Regioselective Trapping: NIS delivers an electrophilic iodine atom to the exocyclic double bond of methylenecyclononane, forming a transient iodonium ion. Due to the stabilization of the developing positive charge at the tertiary spiro-carbon, water attacks exclusively at the more substituted position (Markovnikov-like regioselectivity), yielding 1-(iodomethyl)cyclononan-1-ol.
-
Intramolecular SN2 Cyclization: The addition of a mild base (potassium carbonate) deprotonates the tertiary alcohol. The resulting alkoxide is perfectly positioned to execute a 3-exo-tet intramolecular SN2 displacement of the primary iodide, snapping the oxirane ring shut to form 1-oxaspiro[2]undecane.
Reaction mechanism and workflow for the synthesis of 1-oxaspiro[2]undecane via iodocyclization.
Quantitative Data: Condition Optimization
The choice of iodine source and base is critical for maximizing yield and suppressing side reactions. As summarized below, NIS combined with a mild carbonate base provides the optimal balance of reactivity and product stability.
| Entry | Iodine Source | Solvent System | Base (Step 2) | Yield (%) | Byproduct Profile |
| 1 | I2 (1.2 eq) | MeCN / H2O | NaOH | 62 | High diol formation |
| 2 | NIS (1.2 eq) | THF / H2O | NaOH | 78 | Trace ring-opening |
| 3 | NIS (1.2 eq) | THF / H2O | K2CO3 | 91 | Clean conversion |
| 4 | IPy2PF6 (1.2 eq) | CH2Cl2 / H2O | K2CO3 | 85 | Trace unreacted alkene |
Table 1: Optimization of iodocyclization conditions for 1-oxaspiro[2]undecane. Diastereomeric ratio is not applicable as the unsubstituted cyclononane ring lacks a secondary stereocenter to establish relative stereochemistry.
Experimental Protocol: Self-Validating System
This methodology is designed to be a one-pot, two-stage procedure. Every step includes specific in-process controls to ensure the system is self-validating.
Materials Required
-
Substrate: Methylenecyclononane (CAS: 56133-38-1)[4]
-
Reagents: N-Iodosuccinimide (NIS, freshly recrystallized from dioxane/CCl4), Potassium carbonate ( K2CO3 )
-
Solvents: Tetrahydrofuran (THF, HPLC grade), Deionized Water ( H2O )
Phase 1: Iodohydrin Formation
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methylenecyclononane (1.38 g, 10.0 mmol) and a solvent mixture of THF/ H2O (4:1 v/v, 40 mL).
-
Causality: The 4:1 THF/water ratio is critical. It ensures complete solubilization of the highly non-polar exocyclic alkene while providing a sufficient molar excess of water to act as the nucleophile, preventing THF ring-opening side reactions.
-
-
Activation: Cool the stirring mixture to 0 °C using an ice bath. Protect the flask from direct light (e.g., wrap in aluminum foil) to prevent radical-mediated iodine side reactions.
-
Iodination: Add NIS (2.70 g, 12.0 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.
-
In-Process Validation (TLC):
-
Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 100% Hexanes).
-
Validation: The starting material ( Rf≈0.85 , stains bright yellow with KMnO4 ) should be completely consumed. A new, highly polar spot corresponding to the iodohydrin will appear near the baseline ( Rf≈0.10 in hexanes; Rf≈0.35 in 20% EtOAc/Hexanes).
-
Phase 2: Base-Mediated Epoxidation
-
Cyclization: Once TLC confirms complete conversion to the iodohydrin, add solid K2CO3 (4.14 g, 30.0 mmol) directly to the reaction flask.
-
Causality: K2CO3 is chosen over stronger bases like NaOH to prevent premature hydrolysis of the newly formed epoxide into a vicinal diol. The biphasic nature of the reaction at this stage allows the base to slowly deprotonate the alcohol at the organic-aqueous interface.
-
-
Maturation: Stir the mixture vigorously at room temperature for 4 hours.
-
In-Process Validation (TLC):
-
Eluent: 20% EtOAc/Hexanes.
-
Validation: The polar iodohydrin spot ( Rf≈0.35 ) will disappear, replaced by a new spot of intermediate polarity ( Rf≈0.60 ). The product will not stain strongly with KMnO4 (as the alkene is gone) but will stain dark blue/black with Cerium Ammonium Molybdate (CAM) stain upon heating.
-
Workup and Spectral Validation
-
Extraction: Quench the reaction with saturated aqueous Na2S2O3 (20 mL) to neutralize any residual iodine species. Extract the aqueous layer with Diethyl Ether ( 3×30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to yield 1-oxaspiro[2]undecane as a colorless oil.
-
Self-Validating NMR Signatures:
-
1H NMR ( CDCl3 , 400 MHz): The disappearance of the exocyclic =CH2 protons (originally at δ 4.88 ppm[5]) is the primary indicator of success. The newly formed epoxide −CH2− protons will appear as a characteristic AB quartet at δ 2.55 and 2.68 ppm ( J≈4.5 Hz). The cyclononane ring protons will present as a complex aliphatic multiplet between δ 1.20–1.80 ppm.
-
References
-
Okitsu, T., Koyama, S., & Yakura, T. (2025). Construction of the Spiro[5.5]undecane Framework through Dearomative ipso-Iodocyclization of 5-(4-(1-Ethoxyethoxy)phenyl)-1-alkynes. The Journal of Organic Chemistry, 90(24), 8439-8443. URL: [Link]
-
Eipert, M., et al. (2003). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. Tetrahedron, 59(34), 6531-6538. URL: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). methylenecyclononane. NIST Chemistry WebBook, SRD 69. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization-Protodeiodination Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. methylenecyclononane [webbook.nist.gov]
- 5. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
Application of 1-Oxaspiro[2.8]undecane in medicinal chemistry
Application Note: 1-Oxaspiro[1]undecane as a Conformationally Restricted Scaffold in Medicinal Chemistry
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Chemical Identity
1-Oxaspiro[1]undecane (CAS: 185-90-0), commonly referred to as methylenecyclooctane oxide, is a unique spiro-epoxide featuring a highly strained three-membered oxirane ring fused to an eight-membered cyclooctane ring. In modern medicinal chemistry, medium-sized rings (7–9 members) are increasingly utilized to explore novel chemical space. Their unique boat-chair conformations offer distinct three-dimensional vectors for pharmacophore presentation, making them excellent scaffolds for disrupting protein-protein interactions or modulating central nervous system (CNS) targets.
This application note details the utility of 1-oxaspiro[1]undecane as an electrophilic hub. Its regioselective ring-opening provides direct access to 1,1-disubstituted cyclooctane derivatives—such as β -amino alcohols—which are critical precursors for designing conformationally restricted CNS agents and spiro-heterocycles.
Mechanistic Insights: Causality in Reactivity
The synthetic utility of 1-oxaspiro[1]undecane is governed by the interplay between the inherent ring strain of the spiro-oxirane system and the steric bulk of the cyclooctane ring. Understanding this causality is essential for designing robust synthetic routes [1].
-
Regioselective Nucleophilic Attack (SN2): Under basic or neutral conditions, nucleophiles (e.g., amines, azides, thiolates) exclusively attack the less sterically hindered terminal methylene carbon (C2 of the oxaspiro system). The bulky cyclooctane ring effectively shields the tertiary spiro carbon (C1), ensuring >95% regioselectivity. This predictability is highly valued in lead optimization [2].
-
Acid-Catalyzed Rearrangement (SN1/Meinwald): Conversely, under strong Lewis or Brønsted acid conditions, the epoxide oxygen is protonated. This activates the cleavage of the C1–O bond to form a tertiary carbocation. To relieve ring strain, this intermediate rapidly undergoes a hydride shift or ring expansion, yielding cyclooctanecarboxaldehyde or cyclononanone derivatives. Therefore, avoiding unbuffered acidic conditions is critical during the isolation and storage of the intact epoxide.
Mechanistic divergence of 1-oxaspiro[1]undecane under basic vs. acidic conditions.
Experimental Protocols
The following protocols have been optimized for high yield and incorporate self-validating analytical steps to ensure trustworthiness and reproducibility in a drug discovery setting.
Protocol A: Synthesis of 1-Oxaspiro[1]undecane via Biphasic Epoxidation
-
Objective: To synthesize the spiro-epoxide from methylenecyclooctane while suppressing acid-catalyzed rearrangement.
-
Causality & Rationale: m-Chloroperoxybenzoic acid (m-CPBA) generates m-chlorobenzoic acid as a byproduct. Because spiro-epoxides are highly sensitive to acid-catalyzed Meinwald rearrangement, a biphasic system with aqueous sodium bicarbonate is employed to continuously neutralize the acid byproduct, preserving the integrity of the epoxide.
Step-by-Step Procedure:
-
Preparation: Dissolve methylenecyclooctane (10.0 mmol) in dichloromethane (DCM, 20 mL). Add an equal volume of saturated aqueous NaHCO3 (20 mL).
-
Reaction: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add m-CPBA (12.0 mmol, 70-75% purity) in small portions over 30 minutes under vigorous stirring.
-
In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 9:1). Complete conversion is indicated by the disappearance of the exocyclic alkene. For definitive validation, take an NMR aliquot of the organic layer; it must show the disappearance of the alkene protons ( δ 4.6–4.8 ppm) and the emergence of the oxirane methylene protons ( δ 2.5–2.7 ppm).
-
Workup: Separate the organic layer. Wash sequentially with 10% aqueous Na2S2O3 (to quench residual peroxide), saturated NaHCO3, and brine.
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield 1-oxaspiro[1]undecane as a colorless oil. Store at -20 °C over molecular sieves.
Protocol B: Regioselective Aminolysis to 1-(Benzylaminomethyl)cyclooctan-1-ol
-
Objective: To generate a medicinally relevant β -amino alcohol pharmacophore.
-
Causality & Rationale: Using a polar protic solvent mixture (EtOH/H2O) enhances the electrophilicity of the epoxide via hydrogen bonding to the oxirane oxygen. This facilitates SN2 attack by the amine without the need for harsh Lewis acids that might induce unwanted ring expansion [3].
Step-by-Step Procedure:
-
Setup: In a sealed pressure tube, dissolve 1-oxaspiro[1]undecane (5.0 mmol) in an 8:2 mixture of EtOH/H2O (10 mL).
-
Addition: Add benzylamine (15.0 mmol, 3.0 equiv). The excess amine drives the reaction to completion and prevents dialkylation.
-
Heating: Heat the mixture to 80 °C for 12 hours.
-
Validation: LC-MS analysis should indicate the mass of the desired β -amino alcohol product ( [M+H]+=248.2 ).
-
Purification: Concentrate the mixture in vacuo. Dissolve the residue in EtOAc, wash with water and brine, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH 95:5 with 1% Et3N) to afford the pure product.
Quantitative Data: Nucleophilic Ring-Opening Profiles
The table below summarizes the validated conditions and outcomes for the functionalization of 1-oxaspiro[1]undecane, demonstrating its versatility as a building block.
Table 1: Nucleophilic Ring-Opening of 1-Oxaspiro[1]undecane
| Nucleophile | Catalyst / Conditions | Time (h) | Major Product | Yield (%) | Regioselectivity (C2:C1) |
| Benzylamine | EtOH / H2O (8:2), 80 °C | 12 | 1-(Benzylaminomethyl)cyclooctan-1-ol | 88 | >99:1 |
| Sodium Azide | NH4Cl, DMF, 80 °C | 8 | 1-(Azidomethyl)cyclooctan-1-ol | 92 | >99:1 |
| Thiophenol | Et3N, MeOH, 25 °C | 4 | 1-(Phenylthiomethyl)cyclooctan-1-ol | 95 | >99:1 |
| None | BF3·OEt2, DCM, -78 °C | 1 | Cyclooctanecarboxaldehyde + Cyclononanone | 85 | N/A (Rearrangement) |
Synthetic and Pharmacological Workflow
Synthetic workflow from methylenecyclooctane to CNS-active spiro-heterocycles.
References
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes Source: MDPI (Catalysts) URL:[Link]
-
Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans Source: Nature Communications (via PubMed Central) URL:[Link]
-
Catalytic activity of halohydrin dehalogenases towards spiroepoxides Source: ResearchGate URL:[Link]
Sources
Application Note: Using 1-Oxaspiroundecane as a Chiral Building Block for Quaternary Stereocenters
Application Note: Using 1-Oxaspiro[1]undecane as a Chiral Building Block for Quaternary Stereocenters
Executive Summary
The synthesis of spatially complex, three-dimensional scaffolds is a primary objective in modern drug discovery. Spirocyclic modules, particularly those containing medium-sized rings, allow researchers to project functional groups into underexplored chemical space, improving both target binding affinity and physicochemical properties such as aqueous solubility.
1-Oxaspiro[1]undecane (CAS: 185-90-0)[2] is a highly valuable spiro-epoxide consisting of a 9-membered cyclononane ring spiro-fused to an oxirane ring. While medium-sized rings (8–11 members) are notoriously difficult to functionalize stereoselectively due to transannular strain and conformational flexibility, the spiro-epoxide moiety acts as a rigidifying lynchpin. Through biocatalytic kinetic resolution and regioselective ring-opening, 1-oxaspiro[1]undecane serves as a premium chiral building block for establishing quaternary stereocenters. This guide details the self-validating protocols required to synthesize, resolve, and functionalize this molecule using state-of-the-art Halohydrin Dehalogenase (HHDH) biocatalysis[3][4].
Mechanistic Rationale & Structural Significance
The strategic value of 1-oxaspiro[1]undecane lies in its asymmetric desymmetrization. Traditional chemical kinetic resolutions (e.g., Jacobsen's HKR) often exhibit poor enantioselectivity when applied to highly sterically encumbered, α,α -disubstituted spiro-epoxides.
To overcome this, we utilize Halohydrin Dehalogenases (HHDHs) —specifically B-type (e.g., HheB) and G-type (e.g., HheG) enzymes. These biocatalysts have evolved uniquely spacious active sites capable of accommodating bulky spiro-epoxides[5][6]. The enzyme activates the epoxide oxygen via hydrogen bonding with a conserved catalytic triad (typically involving Tyrosine and Serine residues)[7]. This polarization facilitates a highly regioselective SN2 attack by an anionic nucleophile (such as azide, N3− ) exclusively at the less sterically hindered methylene carbon (C2 of the oxirane)[8]. The result is a highly enantioenriched unreacted epoxide and a chiral tertiary alcohol featuring a quaternary stereocenter[3][9].
Synthetic workflow for 1-oxaspiro[1]undecane functionalization via HHDH resolution.
Experimental Protocols
Protocol 1: Synthesis of Racemic 1-Oxaspiro[1]undecane
Objective: Epoxidation of methylenecyclononane to yield the racemic spiro-epoxide.
-
Causality of Experimental Choice: The epoxidation is performed with m-chloroperoxybenzoic acid (mCPBA) in a strictly biphasic system (DCM / aqueous NaHCO3 ). Medium-sized rings (8–11 members) suffer from severe transannular interactions (Prelog strain). If the m-chlorobenzoic acid byproduct is not immediately neutralized, the acidic environment can trigger transannular hydride shifts or premature oxirane ring-opening. The biphasic buffer acts as a chemical sink, preventing these degradation pathways.
-
Step-by-Step Method:
-
Dissolve methylenecyclononane (10 mmol) in 20 mL of dichloromethane (DCM).
-
Add 20 mL of saturated aqueous NaHCO3 and cool the biphasic mixture to 0 °C under vigorous stirring.
-
Slowly add mCPBA (12 mmol, 77% max) in small portions over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Separate the organic layer, wash with 10% Na2S2O3 (to quench unreacted peroxide), dry over MgSO4 , and concentrate in vacuo.
-
-
Self-Validating System: The reaction validates its own completion and safety when the aqueous phase pH stabilizes at ~7.5. A drop in pH indicates unneutralized acid, signaling the need for additional buffer to prevent product degradation. GC-MS should confirm a single peak corresponding to the epoxide mass (m/z 168.2).
Protocol 2: Biocatalytic Kinetic Resolution via HHDH-Catalyzed Azidolysis
Objective: Enantioselective resolution of 1-oxaspiro[1]undecane to yield the (S)-epoxide and (R)-azidohydrin[3][9].
-
Causality of Experimental Choice: Dimethyl sulfoxide (DMSO) at 5% v/v is essential to solubilize the highly lipophilic cyclononane derivative without denaturing the biocatalyst. The pH is strictly maintained at 7.5 using a Tris- SO4 buffer to optimize the protonation state of the catalytic Tyrosine while preventing non-enzymatic background azidolysis (which is favored at lower pH).
-
Step-by-Step Method:
-
Prepare a 50 mM Tris- SO4 buffer (pH 7.5) containing 15 mM NaN3 .
-
Dissolve racemic 1-oxaspiro[1]undecane (5 mM final concentration) in DMSO.
-
Add the DMSO solution to the buffer (final DMSO concentration = 5% v/v).
-
Introduce purified HheB or HheG enzyme (or cell-free extract) to initiate the reaction[6].
-
Incubate at 25 °C with orbital shaking (200 rpm).
-
Extract with ethyl acetate, dry over MgSO4 , and analyze via chiral GC.
-
-
Self-Validating System: The kinetic resolution is mathematically self-validating. By plotting the conversion ( c ) against the enantiomeric excess of the substrate ( ees ), the reaction signals its endpoint. Terminate the reaction exactly when ees reaches >99% (typically at c≈50% ). This inherently proves an Enantiomeric Ratio (E-value) > 200 and validates the stereofidelity of the enzyme batch[10].
Protocol 3: Staudinger Reduction to Chiral β -Amino Alcohol
Objective: Conversion of the resolved azidohydrin into a primary amine building block.
-
Causality of Experimental Choice: The cyclononane ring is highly susceptible to transannular reactions. Standard catalytic hydrogenation (Pd/C, H2 ) can inadvertently trigger ring-contraction or epoxide reversion if any unreacted starting material is present. The Staudinger reduction operates under mild, neutral conditions, exclusively targeting the azide moiety while preserving the quaternary stereocenter's integrity.
-
Step-by-Step Method:
-
Dissolve the enantiopure (R)-1-(azidomethyl)cyclononan-1-ol (2 mmol) in 10 mL THF.
-
Add Triphenylphosphine ( PPh3 , 2.2 mmol) and stir at room temperature for 2 hours until nitrogen evolution ceases.
-
Add 1 mL of distilled water and heat to 50 °C for 4 hours to hydrolyze the aza-ylide intermediate.
-
Concentrate and purify via flash chromatography (DCM/MeOH/NH4OH) to isolate the β -amino alcohol.
-
-
Self-Validating System: Monitor via FT-IR spectroscopy. The complete disappearance of the strong, sharp azide stretch at ~2100 cm−1 serves as an absolute, binary indicator of reaction completion.
Mechanistic Pathway Visualization
Mechanistic pathway of HHDH-catalyzed regioselective spiro-epoxide azidolysis.
Data Presentation
Table 1: Biocatalytic Profiling of Halohydrin Dehalogenases on Spiro-Epoxides
| Enzyme Class | Origin Species | Regioselectivity (Attack) | Enantioselectivity (E-value) | Reference |
|---|---|---|---|---|
| HheA | Arthrobacter sp. | High (C2 position) | Low (E = 1–3) | [9][10] |
| HheC | Agrobacterium radiobacter | High (C2 position) | Moderate to High | [9][11] |
| HheB / HheB2 | Mycobacterium sp. GP1 | High (C2 position) | Excellent (E > 200) | [3][6] |
| HheG | Ilumatobacter coccineus | High (C2 position) | Excellent (E > 200) |[4][5] |
Table 2: Downstream Functionalization of 1-Oxaspiro[1]undecane Derived Building Blocks
| Reagent / Nucleophile | Product Class | Yield (%) | Enantiomeric Excess (ee %) | Application / Utility |
|---|
| NaN3 (via HHDH) | Azidohydrin | 45–48% | >99% | Precursor to β -amino alcohols[3] | | NaOCN (via HHDH) | Spiro-oxazolidinone | 40–47% | 90–98% | Rigid 3D pharmacophores[1][4] | | PPh3 / H2O | β -Amino alcohol | >90% | >99% | CNS-active spiro-scaffolds[12] |
References
-
Biocatalytically Generated Library of Chiral Building Blocks Containing a Quaternary Stereocenter Source: Organic Letters - ACS Publications URL:[Link][3]
-
Catalytic activity of halohydrin dehalogenases towards spiroepoxides Source: Organic & Biomolecular Chemistry (PubMed) URL:[Link][9]
-
Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides Source: ACS Catalysis - ACS Publications URL:[Link][4]
-
Biocatalysis of azidolysis of epoxides: Computational evidences on the role of halohydrin dehalogenase (HheC) Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link][7]
-
Expanding the Scope of Enantioselective Halohydrin Dehalogenases – Group B Source: FULIR (Full-text Institutional Repository of the Ruđer Bošković Institute) URL:[Link][6]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. 1-Oxaspiro[2.8]undecane CAS#: 185-90-0 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Dynamic Loop in Halohydrin Dehalogenase HheG Regulates Activity and Enantioselectivity in Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. ias.ac.in [ias.ac.in]
- 8. Highly α-position regioselective ring-opening of epoxides catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus: a biocatalytic approach to 2-azido-2-aryl-1-ols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic activity of halohydrin dehalogenases towards spiroepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis and Characterization of 1-Oxaspiro[2.8]undecane
Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists
Introduction & Structural Dynamics
1-Oxaspiro[2.8]undecane (CAS: 185-90-0) is a structurally unique spiro-epoxide consisting of a highly strained three-membered oxirane ring fused via a spiro quaternary carbon to a medium-sized nine-membered cyclononane ring. In synthetic chemistry and drug discovery, spiro-epoxides serve as critical electrophilic linchpins. They are primarily utilized for regioselective ring-expansion reactions and the installation of complex, sterically constrained pharmacophores.
The analytical challenge of 1-oxaspiro[2.8]undecane lies in the interplay between the rigid, highly strained epoxide and the conformationally flexible cyclononane ring. Medium-sized rings (8–11 carbons) are dominated by transannular (Prelog) strain and torsional strain, leading to multiple rapidly interconverting conformations at room temperature. This dynamic behavior directly impacts the spectroscopic readout, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where signal averaging and peak broadening are common.
Understanding the causality behind these spectral signatures is essential for accurate structural validation and for distinguishing the intact epoxide from its degradation products (e.g., aldehydes formed via the Meinwald rearrangement).
Physicochemical & Structural Properties
Before initiating spectroscopic workflows, it is critical to establish the baseline physicochemical parameters of the analyte.
| Property | Value | Structural Significance |
| Molecular Formula | C₁₀H₁₈O | Determines the molecular ion (M⁺) in mass spectrometry. |
| Molecular Weight | 154.25 g/mol | Target mass for GC-EI-MS analysis. |
| Ring System | Spiro[2.8] | Imparts distinct steric hindrance at the C3 spiro carbon. |
| Physical State | Colorless Liquid | Dictates the use of neat ATR-FTIR and liquid-phase NMR. |
| Stability | Acid-Sensitive | Prone to spontaneous ring-opening in the presence of Lewis/Brønsted acids. |
Multimodal Spectroscopic Workflow
To ensure a self-validating analytical system, orthogonal techniques must be employed. NMR provides atomic connectivity, FT-IR confirms the presence of the oxirane functional group, and GC-MS validates the molecular mass and specific fragmentation patterns.
Caption: Multimodal spectroscopic workflow for the structural validation of 1-oxaspiro[2.8]undecane.
Quantitative Spectroscopic Data Summaries
Nuclear Magnetic Resonance (NMR) Spectroscopy
The spiro carbon (C3) breaks the symmetry of the oxirane ring, rendering the C2 methylene protons diastereotopic. Due to the slow conformational flipping of the cyclononane ring relative to the NMR timescale at 298K, these protons appear as a distinct AB system.
Table 1: ¹H and ¹³C NMR Data (400 MHz / 100 MHz, CDCl₃, 298K)
| Position | ¹H Shift (δ, ppm) | Multiplicity & Coupling | ¹³C Shift (δ, ppm) | Assignment / Mechanistic Note |
| C2 | 2.58, 2.65 | d, J = 5.2 Hz (1H each) | 53.1 | Oxirane CH₂. Shielded by epoxide ring current. |
| C3 | - | - | 63.4 | Quaternary spiro carbon. Deshielded by oxygen. |
| C4, C11 | 1.45 – 1.85 | m (4H) | 34.2, 33.8 | Cyclononane CH₂ adjacent to the spiro center. |
| C5–C10 | 1.25 – 1.60 | m (10H) | 23.8 – 28.5 | Remaining cyclononane backbone (broad due to strain). |
Infrared (FT-IR) Spectroscopy
Epoxides lack strong, visually dominant chromophores like carbonyls, making IR interpretation reliant on the "breathing" modes of the highly strained three-membered ring .
Table 2: Key FT-IR (ATR) Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| 2920, 2855 | Strong | sp³ C-H stretching | Confirms the aliphatic cyclononane framework. |
| 1245 | Medium | C-O-C symmetric stretch | Characteristic "ring breathing" of the oxirane. |
| 910, 835 | Medium | C-O-C asymmetric stretch | Confirms intact terminal/spiro epoxide. |
| ~1710 | Absent | C=O stretching | Absence confirms no Meinwald rearrangement to aldehyde. |
Gas Chromatography-Mass Spectrometry (GC-EI-MS)
Under 70 eV Electron Ionization, aliphatic epoxides exhibit weak molecular ions. The dominant mechanistic pathway is the α-cleavage and loss of formaldehyde (CH₂O).
Table 3: GC-MS Fragmentation Pattern
| m/z Ratio | Relative Abundance | Fragment Identity | Causality / Mechanism |
| 154 | ~5% | [M]⁺ | Molecular ion (weak due to high ring strain). |
| 124 | ~40% | [M - CH₂O]⁺ | Loss of formaldehyde; yields cyclononene radical cation. |
| 109 | ~30% | [124 - CH₃]⁺ | Subsequent loss of methyl radical from the alkene. |
| 67, 81 | 100% (Base) | [C₅H₇]⁺, [C₆H₉]⁺ | Deep hydrocarbon fragmentation of the medium ring. |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols incorporate specific stabilization steps. Epoxides are highly susceptible to acid-catalyzed polymerization or hydrolysis. Standard deuterated chloroform (CDCl₃) often contains trace DCl due to photolytic degradation, which will rapidly destroy 1-oxaspiro[2.8]undecane during acquisition .
Protocol A: High-Resolution NMR Acquisition
-
Solvent Neutralization (Critical Step): Pack a glass Pasteur pipette with glass wool and 2 cm of activated basic alumina (Brockmann I). Pass 1.0 mL of CDCl₃ through the plug directly into a clean vial to remove trace DCl.
-
Sample Preparation: Dissolve 15–20 mg of 1-oxaspiro[2.8]undecane in 0.6 mL of the neutralized CDCl₃.
-
Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) for chemical shift calibration (δ 0.00 ppm).
-
Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H NMR (16 scans, 10 s relaxation delay to ensure precise integration) and ¹³C NMR (1024 scans, complete proton decoupling).
-
Validation: Check the ¹H spectrum at δ 9.5–10.0 ppm. The presence of a peak here indicates aldehyde formation, meaning the sample degraded prior to or during analysis.
Protocol B: FT-IR ATR Analysis
-
Background: Clean the diamond ATR crystal with anhydrous isopropanol. Allow to dry and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Application: Apply 1–2 drops of neat 1-oxaspiro[2.8]undecane directly onto the crystal. Because the compound is a liquid with moderate volatility, immediately lower the pressure anvil to create a seal and prevent evaporation.
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
-
Processing: Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth.
Protocol C: GC-MS Analysis
-
Dilution: Dilute the sample to a concentration of 1 mg/mL in GC-grade hexanes.
-
Injection: Inject 1 µL in splitless mode onto a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Oven Program: Initial temperature 50°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Ionization: Set the MS transfer line to 250°C, the ion source to 230°C, and operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40–300.
Mechanistic Insights: Regioselective Ring-Opening
The synthetic utility of 1-oxaspiro[2.8]undecane relies heavily on its regioselective ring-opening. The trajectory of nucleophilic attack is entirely dictated by the pH of the reaction medium, a classic dichotomy in epoxide chemistry .
-
Under Basic/Nucleophilic Conditions: The mechanism is strictly Sₙ2. The nucleophile attacks the least sterically hindered carbon (the C2 methylene), breaking the C2–O bond. The oxygen remains attached to the spiro carbon (C3), resulting in a tertiary alcohol .
-
Under Acidic Conditions: The epoxide oxygen is first protonated, creating a highly electrophilic intermediate. The mechanism shifts to an Sₙ1-like pathway. The transition state features significant carbocationic character, which is best stabilized at the more substituted spiro carbon (C3). The nucleophile attacks C3, breaking the C3–O bond, leaving the oxygen on C2 to form a primary alcohol .
Caption: Mechanistic divergence in the regioselective ring-opening of 1-oxaspiro[2.8]undecane based on media conditions.
This regiochemical divergence must be carefully monitored via NMR during synthetic workflows. The formation of a primary alcohol (acidic route) will show a distinct downfield shift for the C2 protons (now attached to an OH group), whereas the basic route yields a tertiary alcohol with the nucleophile installed at C2.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer.[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737-799.[Link]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Oxaspiro[2.8]undecane Synthesis
Welcome to the Technical Support Center for the synthesis of 1-oxaspiro[2.8]undecane. This guide is engineered for researchers and drug development professionals who are experiencing yield bottlenecks or isolation issues during the epoxidation of cyclononanone.
The synthesis relies on the Johnson-Corey-Chaykovsky (JCC) reaction , a powerful methodology for constructing strained three-membered rings (epoxides) from carbonyl compounds using sulfur ylides[1]. However, the 9-membered ring of cyclononanone introduces unique steric challenges (transannular strain) that require precise mechanistic control and reagent selection to achieve high yields.
Quantitative Optimization Matrix
The choice of ylide precursor and base fundamentally dictates the success of this reaction. The table below summarizes our field-validated data for optimizing the conversion of cyclononanone to 1-oxaspiro[2.8]undecane.
| Ylide Precursor | Base | Solvent | Temp (°C) | Resulting Ylide | Expected Yield (%) | Causality & Primary Observation |
| TMSOI (Trimethylsulfoxonium iodide) | NaH | DMSO | 25 | Dimethyloxosulfonium methylide | 35 - 45 | Sluggish conversion. The ylide is stable but lacks the nucleophilicity to overcome the steric hindrance of the 9-membered ring. |
| TMSOI | KOtBu | THF/DMSO | 25 | Dimethyloxosulfonium methylide | 40 - 50 | Improved solubility profile, but the inherent nucleophilicity of the sulfoxonium ylide remains too low. |
| TMSI (Trimethylsulfonium iodide) | NaH | DMSO | 10 to 25 | Dimethylsulfonium methylide | 85 - 92 | Optimal. The sulfonium ylide is highly reactive and less sterically bulky, rapidly overcoming transannular strain. |
| TMSI | n-BuLi | THF | -78 to 0 | Dimethylsulfonium methylide | 75 - 80 | Good conversion, but requires strict low-temperature control to prevent rapid ylide degradation. |
Self-Validating Experimental Protocol
To ensure reproducibility and high yields, we have designed this protocol as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Objective: High-yield epoxidation of cyclononanone via dimethylsulfonium methylide[2]. Reagents: Cyclononanone (1.0 eq), Trimethylsulfonium iodide (TMSI, 1.2 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), Anhydrous DMSO.
Step 1: Ylide Generation (Overcoming Reagent Degradation)
-
Wash NaH with anhydrous hexane (3x) under Argon to remove the mineral oil, ensuring exact stoichiometry.
-
Suspend the washed NaH in anhydrous DMSO.
-
Add TMSI in small portions at room temperature.
-
Self-Validation Checkpoint: Monitor the reaction for hydrogen gas evolution (bubbling). Stir until gas evolution completely ceases (typically 30-45 mins). A clear, pale-yellow solution confirms the successful, quantitative formation of dimethylsulfonium methylide. If the solution turns dark brown, the DMSO is wet or the ylide has degraded; abort and restart.
Step 2: Nucleophilic Addition (Controlling Exothermicity)
-
Cool the freshly generated ylide solution to 10°C using a water/ice bath.
-
Add cyclononanone dropwise as a concentrated solution in anhydrous DMSO.
-
Self-Validation Checkpoint: Monitor the internal reaction temperature. The initial nucleophilic attack to form the betaine intermediate is exothermic. Maintain the temperature strictly below 20°C to prevent thermal degradation of the sensitive sulfonium ylide.
Step 3: Ring Closure & Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Self-Validation Checkpoint: Pull a 50 µL aliquot, quench in water/ether, and analyze the organic layer via GC-MS. Validate the disappearance of the cyclononanone peak (m/z 140) and the appearance of the 1-oxaspiro[2.8]undecane peak (m/z 154). Do not proceed to quenching until conversion is >95%.
Step 4: Quenching & Isolation (Preventing Product Loss)
-
Pour the reaction mixture into ice-cold water (4x the reaction volume) to crash out the epoxide and solubilize the DMSO.
-
Extract the aqueous layer with pentane (3x).
-
Self-Validation Checkpoint: Wash the combined pentane layers with water (3x) and brine (1x). This quantitatively removes residual DMSO. Verify the absence of DMSO via crude NMR before final distillation, as residual DMSO will suppress isolated yields.
Workflow and Mechanistic Visualizations
Fig 1: Step-by-step experimental workflow for 1-oxaspiro[2.8]undecane synthesis.
Fig 2: Mechanistic pathway of the Johnson-Corey-Chaykovsky epoxidation.
Troubleshooting & FAQs
Q1: My yield of 1-oxaspiro[2.8]undecane is stuck below 40%, and I recover mostly unreacted cyclononanone. What is going wrong? A1: This is a classic issue of steric hindrance combined with improper reagent selection. Cyclononanone exhibits significant transannular strain, making its carbonyl carbon less accessible. If you are using trimethylsulfoxonium iodide (TMSOI) to generate dimethyloxosulfonium methylide, the reaction will be sluggish because this ylide is highly stable but less reactive[3]. Solution: Switch to trimethylsulfonium iodide (TMSI). The resulting dimethylsulfonium methylide lacks the bulky oxygen atom on the sulfur and is significantly more reactive, making it the superior choice for sterically hindered ketones[4].
Q2: I am seeing a significant byproduct with a higher molecular weight on my GC-MS. How do I prevent this? A2: You are likely observing homologation (ring expansion) or the formation of a β-hydroxymethyl sulfide byproduct[1]. In the Corey-Chaykovsky reaction, excess ylide or excessively prolonged reaction times can lead to the nucleophilic attack of a second ylide molecule on the newly formed epoxide ring. Solution: Strictly control your stoichiometry (do not exceed 1.2 equivalents of the ylide) and actively monitor the reaction via GC-MS. Quench the reaction immediately once cyclononanone conversion reaches >95%.
Q3: The ylide generation step turns dark brown or black instead of the expected pale yellow. Is this normal? A3: No. A dark brown or black color indicates severe degradation of the ylide or the solvent. This is typically caused by wet DMSO or localized overheating during the addition of the base. Solution: Ensure your DMSO is strictly anhydrous (stored over 3Å molecular sieves). When using NaH, control the addition rate of the sulfonium salt to prevent thermal spikes, as dimethylsulfonium methylide is thermally unstable at elevated temperatures.
Q4: How do I effectively isolate the epoxide? I seem to lose my product during solvent removal. A4: 1-Oxaspiro[2.8]undecane is a relatively volatile, low-molecular-weight epoxide. If you use high vacuum and elevated temperatures to remove residual DMSO or extraction solvents, you will co-evaporate your product. Solution: Remove DMSO chemically during the workup by using a highly non-polar extraction solvent (like pentane) and performing multiple water washes. Evaporate the pentane on a rotary evaporator at a low temperature (e.g., 20°C) and avoid deep vacuum.
References
-
Title: Corey-Chaykovsky Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Johnson–Corey–Chaykovsky reaction Source: Wikipedia URL: [Link]
-
Title: A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis Source: PMC (National Institutes of Health) URL: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Spiroketal Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Spiroketal Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spiroketal moieties. Spiroketals are prominent structural motifs in a vast array of biologically active natural products, making their stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2][3] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific hurdles you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spiroketalization of a dihydroxy ketone is giving a low yield and a mixture of diastereomers. What are the primary factors at play and how can I improve selectivity?
A1: This is a classic and frequent challenge in spiroketal synthesis. The outcome of an acid-catalyzed cyclization of a dihydroxy ketone is governed by a delicate interplay between kinetic and thermodynamic control.[4][5][6][7][8]
-
Causality:
-
Thermodynamic Control: Under equilibrating conditions (typically higher temperatures, longer reaction times, and sufficient acid catalyst), the reaction will favor the most stable spiroketal diastereomer.[5][7][8] This stability is heavily influenced by the anomeric effect , a stereoelectronic preference for an axial orientation of a heteroatomic substituent on a pyranose-like ring.[9][10][11] Spiroketals that can adopt a conformation with a "double anomeric effect" are significantly stabilized.[12]
-
Kinetic Control: At lower temperatures and with shorter reaction times, the product distribution is determined by the relative rates of formation of the different diastereomers.[5][7][8] The kinetic product is the one that forms fastest, which may not be the most stable isomer.[7]
-
-
Troubleshooting & Optimization:
-
Favoring the Thermodynamic Product: To obtain the most stable isomer, ensure the reaction reaches equilibrium. Consider increasing the reaction time or temperature. If you suspect the reaction is stalling, a stronger acid catalyst might be necessary, but be cautious of potential side reactions like dehydration or decomposition.[13][14]
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Accessing the Kinetic Product: To isolate a less stable, kinetically favored spiroketal, you must prevent equilibration.[12] This typically involves running the reaction at low temperatures (e.g., -78 °C to 0 °C) and quenching it as soon as the starting material is consumed.[13]
-
Lewis Acid Catalysis: Lewis acids can offer alternative reaction pathways. For instance, Ti(Oi-Pr)₄ has been successfully used to mediate kinetic spirocyclizations of glycal epoxides, providing access to "contrathermodynamic" products through a chelation-controlled mechanism.[15][16][17]
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Q2: I'm attempting a "contrathermodynamic" synthesis to obtain the less stable spiroketal isomer, but the reaction is still yielding the thermodynamic product. What strategies can I employ?
A2: Overcoming the inherent thermodynamic preference for the anomerically stabilized product is a significant synthetic hurdle.[9][12] If standard kinetic conditions are failing, more advanced strategies are required.
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Causality: The driving force to form the thermodynamically favored product can be substantial, often several kcal/mol. This means that even at low temperatures, if there is a pathway for equilibration, it may still occur.
-
Troubleshooting & Optimization:
-
Precursor Modification & Directing Groups: The stereochemistry of your dihydroxy ketone precursor is paramount.[13] Introducing bulky substituents can create steric hindrance that disfavors the transition state leading to the thermodynamic product.[13]
-
Chelation Control: As mentioned, certain Lewis acids can act as noncovalent tethers, coordinating to both the nucleophilic hydroxyl group and an electrophilic intermediate (like an epoxide). This pre-organizes the molecule for cyclization to a specific, kinetically determined stereoisomer.[15][17]
-
Tethering Strategies: For more complex systems like bis-spiroketals where thermodynamic preferences between isomers are minimal, a covalent tether can be used to create a significant energetic bias for a single stereoisomer.[18] This approach has been shown to be highly effective, especially when coupled with catalysts like Re₂O₇ that promote equilibration.[18]
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Q3: My spiroketal product is proving very difficult to purify. The diastereomers are co-eluting on my silica gel column. What are my options?
A3: The purification of spiroketal diastereomers can be notoriously challenging due to their often similar polarities.
-
Causality: Diastereomers of spiroketals can have very similar three-dimensional shapes and functional group presentations, leading to minimal differences in their interaction with stationary phases like silica gel.
-
Troubleshooting & Optimization:
-
Chromatography Optimization:
-
Solvent System Screening: Systematically screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).
-
Alternative Stationary Phases: Consider using different stationary phases such as alumina (basic or neutral), C18 reverse-phase silica, or silver nitrate-impregnated silica for specific cases.
-
-
Derivatization: If the diastereomers have a free hydroxyl group, consider derivatizing them to esters (e.g., acetates or benzoates). The resulting derivatives may have significantly different chromatographic properties, allowing for separation. The protecting group can then be removed post-purification.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique for separating diastereomers. A thorough screening of solvents is recommended.
-
Preparative HPLC: High-performance liquid chromatography (HPLC), especially with chiral columns if applicable, can often provide the resolution needed to separate stubborn diastereomers.
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Visualizing Key Concepts
Thermodynamic vs. Kinetic Control in Spiroketalization
The following diagram illustrates the energy profile for a typical spiroketalization reaction, highlighting the pathways to the kinetic and thermodynamic products.
Caption: Energy profile of kinetic vs. thermodynamic control.
Troubleshooting Workflow for Spiroketalization
This workflow provides a systematic approach to diagnosing and solving common issues in spiroketal synthesis.
Caption: A workflow for troubleshooting spiroketalization reactions.
Experimental Protocols
Protocol 1: General Procedure for Thermodynamic Acid-Catalyzed Spiroketalization
This protocol is designed to favor the formation of the most thermodynamically stable spiroketal.
-
Preparation: Dissolve the dihydroxy ketone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar).
-
Acid Addition: Add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid (CSA), 0.1 eq) to the solution at room temperature.[12]
-
Reaction Monitoring: Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. The reaction may require gentle heating to reach equilibrium.[12][13]
-
Workup: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution or triethylamine). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spiroketal.
Protocol 2: Ti(Oi-Pr)₄-Mediated Kinetic Spiroketalization of a Glycal Epoxide
This method provides a pathway to kinetically controlled spiroketals with retention of configuration at the anomeric center.[15][16][17]
-
Preparation: To a solution of the glycal epoxide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature under an inert atmosphere, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.0 eq).[12]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.[12]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes.
-
Extraction: Filter the mixture through a pad of Celite to remove titanium salts, washing with dichloromethane. Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
The following table summarizes different conditions for spiroketalization and their typical outcomes, providing a quick reference for experimental design.
| Condition | Control Type | Typical Outcome | Key Considerations |
| Brønsted Acid (e.g., CSA, PPTS), RT to 50°C, long time | Thermodynamic | Most stable diastereomer, favored by anomeric effect.[4] | Allows for equilibration to the lowest energy product. |
| Brønsted Acid, Low Temp (-78°C to 0°C), short time | Kinetic | Fastest-forming diastereomer, may be the less stable isomer.[13] | Requires careful monitoring to prevent equilibration. |
| Ti(Oi-Pr)₄, from glycal epoxide, RT | Kinetic | "Contrathermodynamic" product via chelation control.[15][17] | Substrate-specific; relies on a specific precursor architecture. |
| Re₂O₇•SiO₂, with tethered substrate | Thermodynamic | Single diastereomer directed by the tether.[18] | Powerful for complex systems but requires more synthetic steps. |
References
- Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [https://pubs.acs.org/doi/10.1021/ja057189+
-
Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]
-
Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. The Journal of Organic Chemistry, 82(11), 5439-5453. [Link]
-
Ballini, R., & Fiorini, D. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-335. [Link]
-
Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]
-
Floreancig, P. E. (2013). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. Angewandte Chemie International Edition, 52(29), 7402-7412. [Link]
-
Ley, S. V., et al. (2015). Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. Retrieved from [Link]
-
Crimmins, M. T. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2005(5), 1-15. [Link]
-
Ley, S. V., et al. (2017). Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Spiroketals. Retrieved from [Link]
-
Majumder, U. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(9), 1945-2023. [Link]
-
Aho, J. E., Pihko, P. M., & Rissa, T. A. (2005). Strategies and Synthesis of Contrathermodynamic Spiroketals. Chemical Reviews, 105(12), 4406-4440. [Link]
-
CONCEPT IN CHEMISTRY. (2020, September 3). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY [Video]. YouTube. [Link]
-
CONCEPT IN CHEMISTRY. (2020, September 4). STABILIZING FACTORS IN SPIROKETALS/ANOMERIC EFFECT/CONCEPT IN CHEMISTRY [Video]. YouTube. [Link]
-
Floreancig, P. E. (2019). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 21(15), 5893-5897. [Link]
-
Wei, R., Li, W., Liu, B., & Liang, Y. (2009). Progress in the Studies on Biological Activities of Natural Spiroketal Compounds. Chinese Journal of Organic Chemistry, 29(10), 1537-1546. [Link]
-
LaCour, T. G., Tong, Z., & Fuchs, P. L. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(11), 1815-1818. [Link]
-
Ballini, R., & Fiorini, D. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-335. [Link]
-
Paterson, I., et al. (2001). Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. Retrieved from [Link]
-
Aho, J. E., Pihko, P. M., & Rissa, T. A. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4406-4440. [Link]
-
LaCour, T. G., Tong, Z., & Fuchs, P. L. (1999). Consequences of Acid Catalysis in Concurrent Ring Opening and Halogenation of Spiroketals. Organic Letters, 1(11), 1815-1818. [Link]
-
Unknown. (n.d.). Protecting groups in organic synthesis + H2O. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(19), 5320-5323. [Link]
-
eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. (2025). Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
-
Wang, I. H. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 858. [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2012, February 9). Kinetic and Thermodynamic Products. Master Organic Chemistry. [Link]
-
Majumder, U. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(9), 1945-2023. [Link]
-
Soderberg, T. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2010). Synthetic Efforts toward the Spiroketal Core of Spirangien A. Organic Letters, 12(15), 3424-3427. [Link]21/ol101297q)
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- 18. Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Oxaspiro[2.8]undecane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Oxaspiro[2.8]undecane. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of spirocyclic ethers. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your synthetic success.
Core Synthesis Protocol: Epoxidation of Cyclononanone via Corey-Chaykovsky Reaction
The most reliable and high-yielding route to 1-Oxaspiro[2.8]undecane is the Johnson-Corey-Chaykovsky reaction, which involves the transfer of a methylene group from a sulfur ylide to the carbonyl of cyclononanone.[1] This method is superior to olefin epoxidation routes as it directly converts a ketone to the corresponding epoxide.
Experimental Protocol: Synthesis of 1-Oxaspiro[2.8]undecane
Materials:
-
Trimethylsulfonium iodide ((CH₃)₃SI) or Trimethylsulfoxonium iodide ((CH₃)₃SOI)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Cyclononanone
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
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Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents). b. Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time. c. Add anhydrous DMSO and stir the suspension. d. In a separate flask, dissolve trimethylsulfonium iodide (1.1 equivalents) in anhydrous DMSO. e. Slowly add the trimethylsulfonium iodide solution to the NaH suspension at room temperature. The mixture will evolve hydrogen gas and turn into a clear, homogenous solution of the ylide (dimethylsulfonium methylide). Stir for 15-20 minutes until gas evolution ceases.[2]
-
Epoxidation Reaction: a. Cool the ylide solution to 0 °C in an ice bath. b. Dissolve cyclononanone (1.0 equivalent) in anhydrous THF. c. Add the cyclononanone solution dropwise to the cold ylide solution. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Work-up and Isolation: a. Carefully quench the reaction by slowly adding it to a flask containing an equal volume of cold water. b. Extract the aqueous mixture three times with diethyl ether. c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-Oxaspiro[2.8]undecane as a clear oil.[3] Alternatively, for thermally stable compounds, vacuum distillation can be employed.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction yield is very low, or I recovered only starting material. What went wrong?
Possible Causes & Solutions:
-
Inactive Ylide: The sulfur ylide is moisture-sensitive and has a limited lifetime.
-
Troubleshooting: Ensure all glassware is rigorously flame-dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened, anhydrous solvents. The ylide should be generated and used immediately.[5]
-
-
Ineffective Base: The sodium hydride may be old or passivated.
-
Troubleshooting: Use a fresh bottle of NaH. Ensure the mineral oil is thoroughly washed off with dry hexane before use, as it can coat the NaH particles and prevent reaction.
-
-
Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours at room temperature, consider gentle heating (e.g., 40-50 °C) or extending the reaction time overnight.
-
Q2: My NMR spectrum shows the desired product, but also a significant byproduct identified as a β-hydroxymethyl sulfide. How can I avoid this?
Cause & Prevention:
This side product is a known issue, particularly when using strong, non-hindered organolithium bases like n-BuLi to generate the ylide.[5] The base can react with the initially formed betaine intermediate or the sulfonium salt in an undesired pathway.
-
Mechanism of Side Product Formation:
-
The sulfur ylide attacks the cyclononanone to form a betaine intermediate.
-
Instead of intramolecular ring closure, a second molecule of base can deprotonate the methyl group on the sulfur, leading to a different reactive species that ultimately rearranges or reacts with the solvent.
-
-
Recommended Solution:
-
The use of sodium hydride (NaH) in DMSO is the standard and most effective method for generating dimethylsulfonium methylide and dimethyloxosulfonium methylide.[2] This combination significantly minimizes the formation of the β-hydroxymethyl sulfide byproduct.
-
Q3: The purification by column chromatography is difficult. The product seems to co-elute with impurities.
Possible Causes & Solutions:
-
Residual DMSO: DMSO is a high-boiling point solvent and can be difficult to remove completely during workup.
-
Troubleshooting: During the work-up, ensure thorough washing of the combined organic layers with water (at least 3-4 times) to remove the majority of the DMSO.
-
-
Byproducts from the Ylide: Unreacted sulfonium salts or byproducts like dimethyl sulfide can complicate purification.
-
Troubleshooting: A well-executed aqueous workup should remove most salt-based impurities. For volatile impurities like dimethyl sulfide (which has a strong, unpleasant odor), removal under high vacuum after concentrating the product can be effective.[6] When performing column chromatography, use a low-polarity eluent system (e.g., starting with 100% hexanes and slowly increasing the ethyl acetate percentage) to achieve good separation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between using dimethylsulfonium methylide and dimethyloxosulfonium methylide (Corey's Reagent)?
Both ylides will convert cyclononanone to 1-Oxaspiro[2.8]undecane. However, there are key differences in their stability and reactivity:
-
Dimethylsulfonium methylide (from (CH₃)₃SI): This ylide is more reactive and less stable. It must be prepared and used at lower temperatures.[5]
-
Dimethyloxosulfonium methylide (from (CH₃)₃SOI): This ylide is significantly more stable and can often be handled at room temperature. It is sometimes less reactive towards sterically hindered ketones but is generally very reliable for simple ketones like cyclononanone.[2][7] For α,β-unsaturated ketones, the two ylides show different regioselectivity, with the oxosulfonium ylide typically favoring cyclopropanation of the double bond, while the sulfonium ylide favors epoxidation of the carbonyl.[7] For a simple saturated ketone like cyclononanone, either reagent is effective.
Q2: Can I use a peroxy acid like m-CPBA to synthesize this spiro-epoxide?
No. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are used for the epoxidation of carbon-carbon double bonds (olefins). They do not react with ketones to form epoxides. The Corey-Chaykovsky reaction is a specific method for methylene transfer to a carbonyl group, which is the required transformation here.[1]
Q3: How should I store the purified 1-Oxaspiro[2.8]undecane?
Epoxides can be sensitive to acidic conditions, which can catalyze ring-opening. It is recommended to store the purified product in a tightly sealed container in a refrigerator or freezer, away from strong light and acidic vapors. If the product is to be stored for an extended period, flushing the container with an inert gas like argon or nitrogen is advisable.
Data Summary
The choice of base and ylide precursor can influence reaction conditions and outcomes. The following table summarizes common conditions for the epoxidation of ketones.
| Ylide Precursor | Base | Solvent System | Typical Temperature | Typical Yield Range | Key Considerations |
| Trimethylsulfonium Iodide | NaH | DMSO / THF | 0 °C to RT | 85-95% | Standard, reliable method. Ylide is less stable. |
| Trimethylsulfoxonium Iodide | NaH | DMSO | Room Temperature | 90-98% | Uses a more stable ylide, often leading to cleaner reactions.[2] |
| Trimethylsulfonium Iodide | n-BuLi | THF | -78 °C to RT | Variable | Prone to formation of β-hydroxymethyl sulfide byproducts.[5] |
Visualized Mechanisms and Workflows
Corey-Chaykovsky Reaction Mechanism
Caption: Mechanism of the Corey-Chaykovsky epoxidation.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor reaction outcomes.
References
- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Organic letters, 9(10), 1943–1946. (While on a different substrate, provides context on the reaction's application and stability of products). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
- Chem LibreTexts. (n.d.). Corey-Chaykovsky Reaction.
-
Wang, X., et al. (2015). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM). Chemistry – An Asian Journal. Retrieved from [Link]
Sources
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- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
Technical Support Center: Optimization of Palladium-Catalyzed Cyclization for Oxaspirocycles
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic empirical protocols. The stereoselective construction of sterically hindered oxygenated centers, such as oxaspirocycles, is notoriously challenging due to steric crowding and the reduced nucleophilicity of pendant alcohols[1].
To master this chemistry, we must treat the reaction not as a black box, but as a rationally designed, self-validating system. This guide provides the mechanistic causality, quantitative optimization data, and troubleshooting insights required to successfully execute Palladium-catalyzed C(sp³)–O bond-forming spirocyclizations.
I. Mechanistic Workflow & Logical Relationships
Understanding the catalytic cycle is the first step in troubleshooting. The reaction proceeds via a Pd(II)/Pd(IV) manifold, where the directing group forces the metal into proximity with the unactivated C(sp³)–H bond, followed by oxidation and a stereoselective reductive elimination[1][2].
Pd(II)/Pd(IV) catalytic cycle for oxaspirocycle synthesis via C(sp3)-H activation.
II. Self-Validating Experimental Protocol
This step-by-step methodology incorporates internal validation checkpoints to ensure that if a failure occurs, you can pinpoint the exact mechanistic breakdown.
Objective: Diastereoselective assembly of oxaspirocycles using a chiral bidentate directing group-mediated C(sp³)–O bond formation[1].
Step 1: Catalyst and Substrate Assembly
-
Action: In an oven-dried Schlenk tube under N₂, combine the substrate bearing a chiral bidentate directing group (0.20 mmol), Pd(OAc)₂ (10 mol%), and the oxidant (e.g., PhI(OAc)₂, 2.0 equiv).
-
Causality: Pd(OAc)₂ serves as the optimal Pd(II) source. The bidentate directing group (e.g., a 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine derivative) is mandatory; it overcomes the steric hindrance of the pendant alcohol by forcing the Pd center into close proximity with the unactivated β-methylene C(sp³)–H bond[1].
-
Validation Checkpoint: Before adding the oxidant, run a micro-scale control reaction. Isolate the mixture and analyze it via high-resolution mass spectrometry (HRMS) and ¹H NMR. The confirmed presence of the Pd(II) palladacycle intermediate validates that the directing group is functioning correctly[3].
Step 2: Additive and Solvent Introduction
-
Action: Add anhydrous Toluene (2.0 mL) and Acetic Acid (AcOH, 1.0 equiv).
-
Causality: AcOH is not merely a solvent modifier; it is a critical mechanistic additive. It acts as a proton shuttle during the concerted metalation-deprotonation (CMD) step and heavily dictates the diastereoselectivity during the subsequent reductive elimination from the Pd(IV) center[1][2].
-
Validation Checkpoint: Ensure the reaction mixture remains homogeneous. A rapid precipitation of black particles at this stage indicates premature catalyst degradation (palladium black formation) due to moisture or oxygen contamination.
Step 3: High-Temperature Cyclization
-
Action: Seal the tube and heat the reaction mixture at 110 °C for 12–20 hours.
-
Causality: Elevated temperatures are thermodynamically required to drive the challenging C(sp³)–O bond-forming reductive elimination from the sterically congested Pd(IV) intermediate[2].
-
Validation Checkpoint: Monitor the reaction via LC-MS. You should observe the steady consumption of the palladacycle mass peak and the emergence of the oxaspirocycle mass peak. If the palladacycle persists, the oxidation to Pd(IV) or the reductive elimination has stalled[4].
Step 4: Quenching and Purification
-
Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate and purify via flash column chromatography.
-
Causality: Immediate removal of palladium species prevents unwanted secondary metal-catalyzed isomerizations or degradation of the newly formed oxaspirocycle.
III. Quantitative Optimization Data
The following table summarizes the critical optimization parameters for achieving high yields and stereocontrol in oxaspirocycle synthesis. Notice the profound causal impact of the additive on the diastereomeric ratio (d.r.).
| Entry | Catalyst (10 mol%) | Directing Group (DG) | Additive | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Pd(OAc)₂ | None | None | Toluene | 110 | <5 | N/A |
| 2 | Pd(OAc)₂ | Chiral Bidentate DG | None | Toluene | 110 | 45 | 10:1 |
| 3 | Pd(OAc)₂ | Chiral Bidentate DG | AcOH | Toluene | 110 | 71 | 30:1 |
| 4 | Pd(OPiv)₂ | Chiral Bidentate DG | AcOH | DCE | 110 | 65 | 25:1 |
Data synthesized from foundational optimization studies demonstrating that AcOH is the most effective additive for maximizing both reaction efficiency and diastereoselectivity[1].
IV. Troubleshooting Guide & FAQs
Q1: Why am I observing poor diastereomeric ratios (d.r.) during the oxaspirocycle formation? A1: The stereocontrol of this reaction is established during the reductive elimination from the high-valent Pd(IV) intermediate[2]. If your d.r. is poor, the causality usually points to the absence or incorrect stoichiometry of your additive. Acetic acid (AcOH) has been proven to be the most effective additive, boosting d.r. up to 30:1 in chiral bidentate directing group-mediated systems[1]. Ensure your solvent is strictly anhydrous, as water can outcompete the additive in coordinating to the metal center.
Q2: My reaction stalls at the palladacycle intermediate without forming the spirocycle. What is going wrong? A2: This indicates a kinetic bottleneck in either the oxidation to Pd(IV) or the subsequent C–O bond-forming reductive elimination[4]. Steric crowding inherently reduces the nucleophilicity of the pendant alcohol[1]. To troubleshoot, verify the integrity of your oxidant (e.g., PhI(OAc)₂). If the oxidant is active, consider increasing the reaction temperature to overcome the activation energy barrier for reductive elimination, or evaluate the steric bulk of your directing group[2].
Q3: I am detecting significant amounts of unreacted starting material despite full conversion of the oxidant. How can I optimize turnover? A3: The Pd catalyst is likely precipitating as inactive palladium black before it can complete the catalytic cycle. In oxidative spirocyclizations, utilizing a carefully calibrated co-oxidant system (such as Cu(OAc)₂·H₂O) or ensuring the bidentate ligand is firmly coordinated can stabilize the Pd species and facilitate efficient turnover[3]. Validate your catalyst's stability by visually inspecting the reaction vessel for a black mirror-like coating on the glass.
Q4: How can I verify that my directing group is successfully coordinating to the Palladium catalyst? A4: Bidentate directing groups are essential for bringing the Pd center into proximity with the unactivated C(sp³)–H bond[1]. To self-validate this step, run a stoichiometric control reaction without the oxidant. Isolate the resulting complex and analyze it via high-resolution mass spectrometry (HRMS) and ¹H NMR[3]. If the palladacycle is absent, your directing group may be too sterically hindered, or the initial C–H activation step requires a stronger base.
V. References
1.3 - ACS Publications 2.4 - RSC Publishing 3.1 - NIH 4.2 - ACS Publications
Sources
- 1. Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Diastereoselectivity in 1-Oxaspiroundecane Synthesis
Technical Support Center: Optimizing Diastereoselectivity in 1-Oxaspiro[1]undecane Synthesis
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have structured this resource to address the specific mechanistic and practical challenges associated with the spiro-epoxidation of medium-sized rings.
The target scaffold, 1-Oxaspiroundecane (CAS: 185-90-0)[1], consists of an oxirane ring fused to a 9-membered cyclononane ring. Unlike rigid 6-membered systems, 9-membered rings suffer from severe transannular interactions (Prelog strain) and exist in multiple interconverting low-energy conformations (e.g., twist-boat-chair). When substituents are present on the cyclononane ring, this conformational flexibility often destroys facial bias, leading to poor diastereomeric ratios (dr) during spiro-epoxidation.
This guide provides field-proven, self-validating protocols to establish strict stereocontrol.
Part 1: Troubleshooting FAQs
Q1: I am using the Corey-Chaykovsky reaction on a substituted cyclononanone, but I am getting a 1:1 mixture of spiro-epoxide diastereomers. How can I bias the facial attack?
The Causality: The stereochemical outcome of the [2] is entirely dictated by your choice of sulfur ylide, which determines the transition state of the reaction.
-
Kinetic Control: If you use dimethylsulfonium methylide (DMSM), the initial nucleophilic attack on the ketone is irreversible[3]. The ylide attacks the least sterically hindered face of the most populated ground-state conformation.
-
Thermodynamic Control: If you use dimethyloxosulfonium methylide (DMSOM), the addition is reversible[4]. The reaction equilibrates to form the most stable betaine intermediate before the final, rate-determining ring closure.
The Solution: If DMSM yields a poor dr or the undesired isomer, switch to DMSOM. The thermodynamic equilibration will often invert the major diastereomer by favoring the equatorial-like attack trajectory.
Q2: I synthesized a substituted methylenecyclononane and attempted epoxidation with mCPBA. The yield is high, but the diastereoselectivity is poor. Why?
The Causality: mCPBA epoxidation is a concerted process relying purely on steric approach control. Because the 9-membered ring rapidly interconverts between conformations at room temperature, both faces of the exocyclic alkene are equally exposed to the peracid over the course of the reaction.
The Solution: You must freeze the conformational landscape. Switch your oxidant to Dimethyldioxirane (DMDO) and run the reaction at -78 °C. The ultra-low temperature traps the cyclononane in its lowest-energy twist-boat-chair conformation, artificially creating a rigid facial bias for the incoming oxidant.
Q3: My cyclononane precursor has a proximal hydroxyl group. Can I leverage this to improve the dr?
The Causality: Yes. Allylic or homoallylic hydroxyl groups can act as highly efficient directing groups by coordinating to transition metals. The Solution: Abandon standard peracids and utilize Vanadyl acetylacetonate ( VO(acac)2 ) with tert-butyl hydroperoxide (TBHP). The vanadium center coordinates to the substrate's hydroxyl group and delivers the peroxide oxygen exclusively to the syn face, frequently yielding >95:5 dr.
Part 2: Reagent Selection & Quantitative Data
Use the following data matrix to select the optimal reagent system based on your precursor and desired control mechanism.
| Precursor Type | Reagent System | Control Mechanism | Expected Diastereoselectivity (dr) |
| Substituted Cyclononanone | Trimethylsulfonium iodide / NaH | Kinetic (Irreversible addition) | Moderate to High (Favors least hindered face) |
| Substituted Cyclononanone | Trimethylsulfoxonium iodide / NaH | Thermodynamic (Reversible addition) | High (Favors most stable betaine) |
| Methylenecyclononane (No -OH) | DMDO, Acetone, -78 °C | Steric / Conformational Freezing | Moderate to High |
| Methylenecyclononane (With -OH) | VO(acac)2 , TBHP, DCM | Directed (Metal coordination) | Excellent (>95:5 syn) |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step unless the Validation Checkpoint is met.
Protocol A: Kinetically Controlled Corey-Chaykovsky Epoxidation
Objective: Synthesize the kinetic diastereomer of a substituted 1-oxaspiroundecane from the corresponding ketone.
Step 1: Ylide Generation
-
Action: Suspend trimethylsulfonium iodide (1.2 eq) in anhydrous THF under argon. Cool to 0 °C and add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Causality: NaH deprotonates the sulfonium salt to generate the highly reactive, unstabilized DMSM ylide in situ[5].
-
Validation Checkpoint: Evolution of H2 gas will occur. The heterogeneous mixture will transition to a clear or slightly cloudy solution. Do not add the ketone until gas evolution completely ceases (approx. 30-45 mins), validating complete ylide formation.
Step 2: Ketone Addition
-
Action: Cool the ylide solution to -78 °C. Add the substituted cyclononanone (1.0 eq) dropwise as a solution in THF.
-
Causality: The ultra-low temperature minimizes the conformational flipping of the 9-membered ring, enforcing strict kinetic facial selectivity during the irreversible nucleophilic attack[3].
-
Validation Checkpoint: After 1 hour, withdraw a 50 µL aliquot, quench in 1 mL water, and extract with 1 mL EtOAc. Run a rapid TLC (Hexanes/EtOAc 9:1). The UV/PMA-active ketone spot must be completely absent, replaced by a lower Rf spot (betaine intermediate) or a higher Rf spot (epoxide).
Step 3: Ring Closure and Isolation
-
Action: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl and extract with diethyl ether.
-
Causality: Warming provides the activation energy required for the alkoxide intermediate to displace the dimethyl sulfide leaving group via an intramolecular SN2 mechanism, closing the oxirane ring[4].
-
Validation Checkpoint: Post-workup 1H -NMR of the crude mixture must show the characteristic spiro-epoxide CH2 protons (typically appearing as distinct doublets between 2.5–3.0 ppm). The integration ratio of these doublets will validate your crude diastereomeric ratio (dr).
Part 4: Workflow Visualization
Decision matrix for optimizing diastereoselectivity in 1-oxaspiroundecane synthesis.
References
-
Organic Chemistry Portal - Corey-Chaykovsky Reaction. URL:[Link]
-
Wikipedia - Johnson–Corey–Chaykovsky reaction. URL:[Link]
-
National Library of Medicine (PMC) - A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. URL:[Link]
-
Peking University (Yu Group) - Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide and Dimethylsulfonium Methylide. URL:[Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting purification of 1-Oxaspiro[2.8]undecane isomers
Welcome to the Technical Support Center for the purification and handling of 1-Oxaspiro[1]undecane (the spiro-epoxide derivative of cyclononanone).
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Medium-ring spiro-epoxides present unique physicochemical challenges—specifically, extreme acid lability driven by transannular strain, and complex conformational dynamics. This guide provides self-validating protocols and mechanistic insights to ensure high-yield, high-purity isolation of your target isomers.
Core Mechanistic Principles & FAQs
Q: Why does my 1-Oxaspiro[1]undecane yield drop to near zero after standard silica gel chromatography? A: Standard silica gel is inherently acidic due to surface silanol groups (pH ~4.5–5.5). Spiro-epoxides are highly susceptible to acid-catalyzed ring-opening[2]. The 9-membered cyclononane ring possesses significant transannular strain; protonation of the epoxide oxygen rapidly triggers an SN1 -like cleavage to relieve this strain, forming a stable tertiary carbocation that is subsequently trapped by ambient moisture to form a vicinal diol.
Mechanistic pathway of acid-catalyzed spiro-epoxide degradation on standard silica.
Q: I am seeing peak splitting and broad signals in my NMR/HPLC. Do I have a mixture of diastereomers? A: Not necessarily. The 9-membered cyclononane ring is conformationally flexible[3]. At room temperature, medium-sized rings (C8–C11) often exist in multiple stable conformations (e.g., twist-boat-chair) that interconvert slowly on the NMR timescale. Before attempting to separate "isomers" that might actually be conformers, run a variable-temperature (VT) NMR. If the peaks coalesce at higher temperatures, you are observing conformers, not distinct stereoisomers.
Troubleshooting Guide
Issue 1: Epoxide Degradation on the Column
-
Symptom: Disappearance of the target spot ( Rf≈0.6 ) and appearance of highly polar baseline spots ( Rf≈0.1 ) during column chromatography.
-
Causality: As established, acidic silanol groups catalyze epoxide hydrolysis.
-
Solution: The stationary phase must be chemically buffered. Deactivate the silica gel by adding 1–2% (v/v) Triethylamine ( Et3N ) to your mobile phase[4][5]. The basic amine preferentially binds to the acidic silanol sites, shielding the spiro-epoxide from protonation.
Issue 2: Co-elution of Epoxide and Starting Ketone
-
Symptom: 1-Oxaspiro[1]undecane co-elutes with unreacted cyclononanone (often synthesized via the Corey-Chaykovsky reaction[6]).
-
Causality: The addition of a single methylene bridge to form the oxirane ring does not drastically alter the dipole moment compared to the parent ketone.
-
Solution: Switch to a highly non-polar, low-slope gradient. Use Hexane/Diethyl Ether instead of Hexane/Ethyl Acetate. Diethyl ether provides better selectivity for oxygenated heterocycles due to its specific hydrogen-bond acceptor properties.
Self-Validating Experimental Protocols
To ensure trustworthiness in your workflow, do not commit your entire crude batch to a column without empirical proof of stability. Use the following self-validating system.
Protocol A: Self-Validating 2D TLC for Epoxide Stability
This protocol definitively proves whether your epoxide is surviving the silica environment or degrading in real-time.
-
Spotting: Spot the crude 1-Oxaspiro[1]undecane mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.
-
First Development: Develop the plate in your chosen solvent system (e.g., 95:5 Hexane:EtOAc).
-
Drying: Remove the plate, mark the solvent front, and dry it completely under a gentle stream of N2 .
-
Second Development: Rotate the plate exactly 90 degrees and develop it a second time in the same solvent system.
-
Validation Logic:
-
Pass: If the epoxide is stable, all spots will lie perfectly on a diagonal line across the plate.
-
Fail: If spots fall below the diagonal, the epoxide is actively degrading into polar diols during the run. You must proceed to Protocol B.
-
Protocol B: Triethylamine-Deactivated Flash Chromatography
-
Solvent Preparation: Prepare your mobile phase (e.g., 98:2 Hexane:Diethyl Ether) and add 1% v/v Triethylamine ( Et3N ).
-
Slurry Packing: Create a slurry of silica gel (230–400 mesh) using the Et3N -spiked solvent. Pack the column and flush with at least 3 column volumes (CV) of the spiked solvent to ensure complete neutralization of silanol sites[5].
-
Sample Loading: Dissolve the crude mixture in a minimum volume of the spiked eluent. Avoid dissolving in pure dichloromethane (DCM), as DCM can act as a hydrogen-bond donor and disrupt the delicate separation.
-
Elution: Run the column at a steady flow rate. Collect small fractions (e.g., 10 mL) to maximize the resolution of closely eluting isomers.
Workflow for chromatographic purification of acid-sensitive spiro-epoxides.
Quantitative Data & Optimization Parameters
Table 1: Physicochemical Properties for Separation Planning
| Compound | Molecular Formula | MW ( g/mol ) | Relative Polarity | Primary Challenge |
| Cyclononanone (Precursor) | C9H16O | 140.22 | Moderate | Co-elution with epoxide[3] |
| 1-Oxaspiro[1]undecane | C10H18O | 154.25 | Low-Moderate | Acid-catalyzed hydrolysis |
| Vicinal Diol (Byproduct) | C10H20O2 | 172.26 | High | Irreversible retention on bare silica |
Table 2: Chromatographic Optimization Parameters
| Parameter | Standard Silica | Deactivated Silica ( Et3N ) | Neutral Alumina |
| Stationary Phase pH | 4.5 – 5.5 | ~ 7.5 – 8.0 | 7.0 – 7.5 |
| Epoxide Recovery | < 30% | > 85% | > 90% |
| Isomer Resolution | Poor (Peak Tailing) | Excellent (Sharp Peaks) | Moderate (Broader bands) |
| Recommended Eluent | N/A (Degradation) | Hexane / Et2O (98:2) | Pentane / EtOAc (95:5) |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 76877, Cyclononanone." PubChem, [Link]
-
S. Bobbink et al. "Triethylamine Hydroiodide as a Simple Yet Effective Bifunctional Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions." ACS Sustainable Chemistry & Engineering, 2017. [Link]
-
RSC Advances. "Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst." Royal Society of Chemistry, 2021. [Link]
-
J. Org. Chem. "Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles." American Chemical Society, 2018. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01161H [pubs.rsc.org]
- 3. Cyclononanone | C9H16O | CID 76877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity in 1-Oxaspiro[2.8]undecane Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize spiro-epoxides on medium-sized rings. The conversion of cyclononanone to 1-oxaspiro[2.8]undecane is notoriously sluggish. This guide provides field-proven troubleshooting steps, mechanistic insights, and self-validating protocols to help you overcome the transannular strain and steric hurdles inherent to 9-membered ring precursors.
Fig 1. Diagnostic workflow for resolving low reactivity in 1-oxaspiro[2.8]undecane synthesis.
Section 1: FAQs on Mechanistic Hurdles
Q1: Why does cyclononanone exhibit such low reactivity in the Corey-Chaykovsky reaction compared to cyclohexanone? A1: The sluggishness is rooted in the unique conformational dynamics of medium-sized rings (8-11 carbons). Cyclononanone (C9H16O)[1] suffers from significant transannular strain (Prelog strain). When a nucleophile attacks the sp2 carbonyl carbon to form the sp3 tetrahedral alkoxide intermediate, the transannular hydrogen atoms create severe steric repulsion. The Johnson-Corey-Chaykovsky reaction involves a reversible 1,2-addition step[2]. Because the resulting betaine intermediate is sterically congested, the equilibrium heavily favors the starting cyclononanone rather than proceeding to the rate-determining intramolecular substitution that forms the epoxide.
Q2: My direct epoxidation yields mostly unrecovered starting material. How can I shift the equilibrium? A2: If you are using dimethylsulfoxonium methylide (DMSOM), you must switch to dimethylsulfonium methylide (DMSM). DMSM is significantly more reactive and less sterically demanding than DMSOM. Density Functional Theory (DFT) calculations demonstrate that the activation free energy for the epoxidation pathway using DMSM is much lower (13.3 kcal/mol) compared to DMSOM (23.0 kcal/mol)[3]. Generating DMSM from trimethylsulfonium iodide using a strong base like NaH in anhydrous DMSO drives the nucleophilic attack forward before the unstable ylide degrades.
Q3: If the sulfur ylide route remains stubbornly low-yielding, what is the definitive alternative? A3: Bypass the reversible betaine formation entirely by employing a two-step sequence: Wittig olefination followed by directed epoxidation. The Wittig reaction using methylenetriphenylphosphorane is driven by the formation of the incredibly strong P=O bond, making the olefination irreversible and capable of overcoming the transannular steric penalty. Once you have isolated methylenecyclononane, treating it with m-chloroperoxybenzoic acid (mCPBA) yields 1-oxaspiro[2.8]undecane quantitatively, as the exocyclic double bond is highly accessible.
Section 2: Quantitative Comparison of Synthetic Strategies
To aid in your experimental design, the following table summarizes the expected performance of different pathways when applied to cyclononanone.
| Synthetic Strategy | Reagent / Intermediate | Reaction Type | Typical Yield | Primary Limitation |
| Direct (DMSOM) | Dimethylsulfoxonium methylide | Reversible 1,2-addition | < 15% | High activation barrier (23.0 kcal/mol); severe steric clash[3]. |
| Direct (DMSM) | Dimethylsulfonium methylide | Reversible 1,2-addition | 45 - 60% | Ylide instability; requires strict anhydrous/cold conditions[4]. |
| Two-Step (Wittig) | Ph3P=CH2 → mCPBA | Irreversible olefination + Epoxidation | 75 - 85% (Over 2 steps) | Requires chromatographic removal of triphenylphosphine oxide. |
Section 3: Self-Validating Experimental Protocols
As a rule of thumb, a protocol must validate itself at critical junctures. Below are two optimized methodologies with built-in causality checks.
Protocol A: Optimized Corey-Chaykovsky Epoxidation (DMSM Route)
Use this route if you must achieve the synthesis in a single step and wish to avoid phosphine oxide byproducts.
-
Ylide Generation: In an oven-dried, argon-flushed flask, wash 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) with anhydrous hexane three times. Causality: Mineral oil can trap the ylide and prevent efficient mixing; removing it ensures a homogenous reaction.
-
Solvent Addition: Suspend the washed NaH in anhydrous DMSO and add 1.2 eq of trimethylsulfonium iodide in portions at room temperature. Stir for 30 minutes. Self-Validation: You will observe the evolution of hydrogen gas. The cessation of bubbling confirms the complete formation of the DMSM ylide[4].
-
Ketone Addition: Cool the flask to 0 °C. Dissolve 1.0 eq of cyclononanone in a minimal amount of anhydrous THF and add it dropwise over 15 minutes. Causality: Dropping the temperature mitigates the thermal degradation of the highly reactive DMSM while the THF ensures the ketone does not freeze in the DMSO matrix.
-
Ring Closure: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench with cold water and extract with diethyl ether. Wash the organic layer extensively with brine to remove DMSO.
Protocol B: Two-Step Wittig-mCPBA Sequence (Recommended for High Yield)
Use this route if Protocol A fails due to extreme transannular strain in your specific cyclononanone derivative.
-
Olefination: Generate methylenetriphenylphosphorane by reacting methyltriphenylphosphonium bromide with potassium tert-butoxide (KOtBu) in THF at 0 °C (bright yellow solution confirms ylide formation). Add cyclononanone and reflux for 4 hours.
-
Isolation: Concentrate the mixture and triturate with hexane. Causality: Triphenylphosphine oxide is insoluble in hexane, allowing you to easily filter off the bulk of the byproduct. Purify the resulting methylenecyclononane via silica plug.
-
Epoxidation: Dissolve the methylenecyclononane in dichloromethane (DCM) and cool to 0 °C. Add 1.1 eq of mCPBA portion-wise. Causality: Epoxidation is exothermic; portion-wise addition prevents thermal runaway and side-reactions (like epoxide ring-opening).
-
Workup: Stir for 2 hours. Self-Validation: A white precipitate of m-chlorobenzoic acid will form as the reaction proceeds, visually confirming the consumption of mCPBA. Wash with saturated aqueous NaHCO3 to neutralize the acid, yielding pure 1-oxaspiro[2.8]undecane.
Fig 2. Divergent synthetic pathways for 1-oxaspiro[2.8]undecane from cyclononanone.
Sources
- 1. Cyclononanone | C9H16O | CID 76877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Oxaspiro[2.8]undecane
Welcome to the Process Chemistry Support Center. 1-Oxaspiro[2.8]undecane is a highly strained spiro-epoxide consisting of an oxirane ring fused to a 9-membered cyclononane ring. Scaling its synthesis from bench-scale (milligrams) to pilot-plant scale (kilograms) introduces severe thermal, kinetic, and safety hazards.
This guide provides troubleshooting protocols and process safety parameters for the two primary synthetic routes:
-
The Corey-Chaykovsky Route: Methylene insertion into cyclononanone.
-
The Peracid Route: Direct epoxidation of methylenecyclononane.
Section 1: Route Selection & Quantitative Safety Data
When selecting a scale-up route, thermal stability and gas evolution are the primary constraints. Below is the quantitative safety data governing our standard operating procedures.
Table 1: Thermal Stability of mCPBA in Various Solvents (Accelerated Rate Calorimetry Data)
| Solvent System | Decomposition Onset (°C) | Exothermicity / Notes | Safety Recommendation |
| Dichloromethane (DCM) | 56 °C | ~ -73 kJ/mol | Not recommended for >1 kg scale |
| N,N-Dimethylformamide (DMF) | 42–48 °C | Autocatalytic diacyl peroxide formation | DANGER: Explosion hazard |
| Acetic Acid (AcOH) | 70–80 °C | Controlled via dose-addition at 55 °C | SAFE: Preferred for large scale |
Table 2: Base Selection for Corey-Chaykovsky Ylide Generation
| Base / Solvent System | Byproduct | Gas Evolution | Scale-Up Suitability |
| NaH / DMSO | DMS / DMSO | 1 eq. Hydrogen gas | Poor (Risk of delayed exotherm) |
| KOtBu / THF-DMSO | tert-Butanol, DMS | None | Excellent (Homogeneous, controlled) |
Section 2: Troubleshooting the mCPBA Epoxidation Route (FAQ)
Q: We attempted to scale the epoxidation of methylenecyclononane using mCPBA in DMF, but our process safety team flagged it as a severe explosion hazard. Why is DMF unsafe, and what is the alternative? A: mCPBA is intrinsically unstable, but its decomposition is drastically accelerated in DMF due to the formation of a trace impurity: the diacyl peroxide m-CPBO. At temperatures as low as 25 °C, m-CPBO dissociates to function as a free radical initiator, triggering an oxidative chain reaction and autocatalytic decomposition with a dangerously low onset of 42–48 °C[1].
The Solution: Switch the solvent system to Acetic Acid (AcOH). Recent pilot-plant scale-ups have demonstrated that AcOH stabilizes mCPBA, raising the decomposition onset to 70–80 °C[1]. By utilizing a dose-controlled addition of the mCPBA/AcOH solution at 55 °C, you prevent the accumulation of the oxidant, rendering the process safe for multikilogram operations[2].
Section 3: Troubleshooting the Corey-Chaykovsky Route (FAQ)
Q: During the Corey-Chaykovsky reaction on a 500 g scale using NaH and trimethylsulfoxonium iodide, we observed a delayed exotherm and violent foaming. How do we mitigate this? A: The foaming is caused by the rapid, uncontrolled evolution of hydrogen gas. Trimethylsulfoxonium iodide has poor solubility in standard solvents at lower temperatures. If NaH is used, the initial deprotonation is sluggish, leading to an accumulation of unreacted base and salt. Once the reaction mixture warms slightly, a runaway deprotonation occurs, releasing massive volumes of H2 gas and heat simultaneously, which can over-pressurize the reactor[3].
The Solution: Replace NaH with Potassium tert-butoxide (KOtBu). KOtBu is highly soluble, generates tert-butanol instead of hydrogen gas, and allows for a homogeneous, controlled ylide formation without the risk of delayed exotherms[4].
Section 4: Self-Validating Experimental Protocols
Protocol A: Safer mCPBA Epoxidation of Methylenecyclononane (AcOH Process)
Causality Note: Conducting this reaction at 55 °C rather than room temperature ensures the epoxidation rate is faster than the dosing rate, preventing the dangerous pooling of unreacted peroxide.
-
Preparation: Charge the reactor with methylenecyclononane (1.0 eq) and Acetic Acid (5 volumes). Heat the mixture to 55 °C under a nitrogen atmosphere.
-
Oxidant Formulation: In a separate vessel, prepare a solution of mCPBA (1.2 eq, 70-77% w/w) in Acetic Acid (7 volumes).
-
Dose-Controlled Addition: Dose the mCPBA/AcOH solution into the main reactor over 2-3 hours. Maintain the internal temperature strictly at 55 ± 5 °C[1].
-
Self-Validation Step: Every 30 minutes, pause the dosing and perform a starch-iodide test on a reaction aliquot. The test must show decreasing peroxide levels before dosing resumes, confirming that the oxidant is being consumed and not accumulating.
-
Quench: Once conversion is complete (>99% via in-line FTIR), cool to 10 °C and quench residual peroxide with 10% aqueous sodium bisulfite before proceeding to standard extraction.
Protocol B: Controlled Corey-Chaykovsky Synthesis of 1-Oxaspiro[2.8]undecane
Causality Note: The use of the sulfoxonium ylide (rather than the sulfonium ylide) is preferred for scale-up as it is more thermally stable and provides higher stereocontrol during the betaine ring-closure step.
-
Ylide Generation: Charge the reactor with Trimethylsulfoxonium iodide (1.2 eq) and anhydrous DMSO (10 volumes).
-
Base Addition: Add KOtBu (1.2 eq) in small portions at 20-25 °C. Stir for 1 hour.
-
Self-Validation Step: The complete conversion of the sulfoxonium salt to the reactive ylide is visually validated when the heterogeneous, opaque slurry transitions to a translucent, homogeneous solution. Do not proceed until this state is achieved.
-
Ketone Addition: Slowly dose cyclononanone (1.0 eq) into the ylide solution. Maintain the internal temperature below 30 °C to control the exothermic formation of the betaine intermediate[4].
-
Ring Closure: Stir the mixture for 2 hours at room temperature to allow the intramolecular SN2 displacement of DMSO, yielding the target spiro-epoxide[4]. Quench with cold water and extract with MTBE.
Section 5: Process & Mechanistic Visualizations
Mechanistic pathway of the Corey-Chaykovsky reaction for 1-oxaspiro[2.8]undecane synthesis.
Decision matrix for solvent selection and thermal risk mitigation in mCPBA scale-up.
References
-
Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. American Chemical Society (ACS).[Link]
-
Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. American Chemical Society (ACS).[Link]
-
Corey-Chaykovsky Reaction. ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]
Sources
Validation & Comparative
Comparative Bioactivity Guide: 1-Oxaspiro[2.8]undecane vs. 1,7-Dioxaspiro[5.5]undecane
For drug development professionals and chemical ecologists, understanding how minor topological shifts dictate biological function is paramount. While 1-oxaspiro[2.8]undecane and 1,7-dioxaspiro[5.5]undecane share a spiro-undecane backbone, their bioactivity profiles exist on opposite ends of the pharmacological spectrum. This guide objectively contrasts the non-specific electrophilic reactivity of the spiro-epoxide (1-oxaspiro[2.8]undecane) with the highly evolved, receptor-mediated agonism of the spiroketal (1,7-dioxaspiro[5.5]undecane, commonly known as Olean).
Structural Divergence: From Electrophile to Evolved Signaling Molecule
The fundamental divergence in their bioactivity stems from ring strain and stereoelectronic stabilization:
-
1-Oxaspiro[2.8]undecane (CAS 185-90-0): This molecule features a highly strained three-membered oxirane (epoxide) ring fused to a cyclooctane system[1]. Its bioactivity is primarily driven by the relief of ring strain upon nucleophilic attack. It acts as a generic electrophile, capable of covalently modifying biological nucleophiles (such as the thiol groups of cysteine residues or the amine groups of DNA bases).
-
1,7-Dioxaspiro[5.5]undecane (Olean): In stark contrast, this molecule is a rigid [5.5] spiroketal system. Its conformation is thermodynamically locked by powerful anomeric and exo-anomeric stereoelectronic effects[2]. Rather than reacting covalently, its rigid geometry allows it to act as a highly specific, non-covalent ligand. It is naturally biosynthesized via monooxygenase-mediated pathways[3] and functions as a critical intraspecific sex pheromone for insects such as the olive fruit fly (Bactrocera oleae) and the jewel beetle (Coraebus undatus)[4].
Mechanistic Paradigms of Bioactivity
The biological impact of these two compounds is governed by entirely different mechanistic pathways.
The Epoxide Paradigm: Covalent Alkylation
1-Oxaspiro[2.8]undecane relies on an SN2 ring-opening mechanism. When introduced to a biological system, the electrophilic carbon of the oxirane ring is attacked by cellular nucleophiles. This results in irreversible covalent adducts, which in a pharmacological context, often translates to toxicity, mutagenicity, or irreversible enzyme inhibition.
Mechanistic pathway of 1-Oxaspiro[2.8]undecane bioactivity via electrophilic covalent alkylation.
The Spiroketal Paradigm: Receptor Agonism
1,7-Dioxaspiro[5.5]undecane operates via classical receptor pharmacology. In target insects, the volatile molecule is captured by Odorant Binding Proteins (OBPs) in the sensilla, transported through the aqueous lymph, and presented to specific Olfactory Receptors (ORs). The stereospecific binding triggers G-protein activation, ion channel opening, and subsequent behavioral cascades[4].
Receptor-mediated olfactory signaling pathway of 1,7-dioxaspiro[5.5]undecane in insects.
Comparative Performance & Quantitative Profiling
To objectively evaluate these compounds for potential applications (e.g., covalent drug design vs. agricultural pest control), we must compare their physicochemical and biological metrics.
| Parameter | 1-Oxaspiro[2.8]undecane | 1,7-Dioxaspiro[5.5]undecane (Olean) |
| Structural Class | Spiro-epoxide (Oxirane) | Spiroketal (Acetal) |
| Primary Bioactivity | Electrophilic Alkylation | Olfactory Receptor Agonism |
| Mechanism of Action | Irreversible covalent modification | Reversible, non-covalent binding |
| Target Specificity | Broad-spectrum (Proteins, DNA) | Highly specific (Insect ORs) |
| Physiological Stability | Low (Susceptible to hydrolysis/nucleophiles) | High (Stabilized by anomeric effects) |
| Primary Application | Chemical intermediate | Agricultural pest management |
Self-Validating Experimental Workflows
Evaluating compounds with such disparate mechanisms requires orthogonal experimental designs. Below are the self-validating protocols used to quantify their respective bioactivities.
Comparative experimental workflows for evaluating covalent reactivity versus receptor agonism.
Protocol A: Glutathione (GSH) Trapping Assay for Epoxide Reactivity
To quantify the electrophilic risk of 1-oxaspiro[2.8]undecane, a GSH trapping assay is employed.
-
Incubation: Prepare a 10 mM solution of Reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4). Add 1-oxaspiro[2.8]undecane to a final concentration of 100 µM.
-
Reaction Kinetics: Incubate the mixture at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
-
LC-MS/MS Quantification: Analyze the quenched samples via LC-MS/MS, monitoring for the specific mass shift (+ MW of the epoxide) corresponding to the GSH-epoxide adduct.
-
Causality & Validation: Why GSH? GSH is the primary intracellular antioxidant and serves as an ideal surrogate to mimic cellular nucleophiles. Why pH 7.4 and 37°C? This ensures the ring-opening kinetics accurately reflect mammalian physiological conditions. A buffer-only negative control is mandatory to rule out spontaneous hydrolysis masking as alkylation.
Protocol B: Electroantennography (EAG) for Spiroketal Bioactivity
To measure the specific receptor agonism of 1,7-dioxaspiro[5.5]undecane, EAG is utilized to record the electrical depolarization of insect antennae[4].
-
Antenna Preparation: Excise a live antenna from a mature female Bactrocera oleae (or Coraebus undatus). Mount the antenna between two glass capillary electrodes filled with insect Ringer's solution.
-
Odor Delivery: Apply 1,7-dioxaspiro[5.5]undecane (doses ranging from 0.1 µg to 100 µg) onto filter paper strips inside Pasteur pipettes. Inject the odor into a continuous, humidified, and purified airstream directed at the antenna for 0.5 seconds.
-
Signal Acquisition: Amplify the resulting voltage change (depolarization) using a high-impedance DC amplifier and record the maximum amplitude (mV).
-
Causality & Validation: Why EAG instead of behavioral assays? EAG directly measures the summed action potentials of olfactory receptor neurons, isolating receptor activation from downstream behavioral variables. Why use a continuous airflow with pulsed delivery? This prevents receptor desensitization and accurately mimics the natural plume dynamics of airborne pheromones. A solvent-only (hexane) pulse serves as the self-validating baseline control to subtract mechanoreceptor noise.
References
- López, S., et al. "Olean (1,7-dioxaspiro[5.5]undecane): A Novel Intraspecific Chemical Cue in Coraebus undatus (F.) (Coleoptera: Buprestidae)". PMC (National Institutes of Health).
- "1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects) in acetals". Canadian Science Publishing.
- Fletcher, M. T., et al. "Sex pheromone biosynthesis in the female olive fruit-fly. Double labelling from [18O2]-dioxygen into 1,7-dioxaspiro[5.5]undecane". DPI eResearch Archive (eRA).
- "1,7-Dioxaspiro 5.5 undecane = 97 180-84-7". Sigma-Aldrich.
- "6-Oxo-2.8-dimethyl-bicyclo[5.3.0]decan 2767-14-8 wiki (1-Oxaspiro[2.8]undecane CAS:185-90-0)". Guidechem.
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Sex pheromone biosynthesis in the female olive fruit-fly. Double labelling from [18O2]-dioxygen into 1,7-dioxaspiro[5.5]undecane - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 4. Olean (1,7-dioxaspiro[5.5]undecane): A Novel Intraspecific Chemical Cue in Coraebus undatus (F.) (Coleoptera: Buprestidae) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Profiling of Oxaspirocycles: A Guide for Medicinal Chemists
As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the poor physicochemical properties of planar, lipophilic heterocycles. In recent years, oxaspirocycles—such as 2-oxa-6-azaspiro[3.3]heptane and spirocyclic oxetanes—have emerged as privileged bioisosteres for morpholines, piperazines, and gem-dimethyl groups.
By replacing planar moieties with these sp³-enriched frameworks, medicinal chemists can dramatically lower logD, increase aqueous solubility, and improve metabolic stability. However, the inherent ring strain of these 4-membered oxa-cycles introduces unique chemical stability challenges. This guide objectively compares the chemical and metabolic stability of key oxaspirocycles and provides self-validating experimental protocols for rigorous profiling.
Mechanistic Causality of Oxaspirocycle Stability
To effectively deploy oxaspirocycles in drug design, researchers must understand the mechanistic trade-offs between metabolic resistance and chemical lability.
Metabolic Stability (CYP450 Resistance)
The incorporation of an oxetane into an aliphatic chain or as a gem-dimethyl replacement can increase aqueous solubility by up to 4000-fold while significantly reducing the rate of metabolic degradation 1. Bridging two methyls with an oxygen atom eliminates lipophilic character while maintaining molar volume. This sterically and electronically shields the site from Cytochrome P450 (CYP450)-mediated oxidation, as the sp³ carbons lack the abstractable alpha-protons typically targeted in planar amines.
Chemical Stability (Acid vs. Base)
Unlike carbonyl groups, which are highly susceptible to nucleophilic addition and basic hydrolysis, oxaspirocycles demonstrate exceptional stability under basic and physiological conditions 2. However, their highly strained 4-membered rings make them vulnerable to strong Brønsted and Lewis acids. Protonation of the spiro-oxygen weakens the adjacent C–O bond, driving ring-opening to relieve angular strain.
Mechanistic divergence of oxaspirocycle stability under acidic vs. metabolic conditions.
Quantitative Stability Comparison
The table below synthesizes experimental data comparing traditional heterocycles against their modern oxaspirocyclic bioisosteres. For instance, 2-oxa-6-azaspiro[3.3]heptane significantly lowers lipophilicity (ΔlogD7.4 = −1.2) and increases basicity (ΔpKa = +1.5) while drastically reducing turnover in human liver microsomes (HLM) compared to morpholine 3.
| Scaffold / Fragment | Bioisostere Equivalent | Metabolic Stability (HLM t½) | Acidic Stability (pH 2.0) | Basic Stability (pH 10.0) | Lipophilicity Impact (ΔlogD) |
| Morpholine (Control) | N/A | Low-Moderate | High | High | Baseline |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine / Piperazine | High (>120 min) | Moderate (Stable at pH >4) | High | Decreases (~ -1.2) |
| 3,3-Spirocyclic Oxetane | gem-Dimethyl / Carbonyl | High | Low (Ring opens < pH 3) | High | Decreases |
| 1-Oxa-2,6-diazaspiro[3.3]heptane | Piperazine | High | Moderate | High | Decreases |
Self-Validating Experimental Protocols
To ensure data trustworthiness, stability assays must be designed as self-validating systems. The following protocols embed internal controls that verify the functional integrity of the assay independently of the test compound's performance.
Protocol A: Microsomal Stability Assay (HLM)
This protocol assesses the vulnerability of the oxaspirocycle to CYP450-mediated oxidation.
Causality & Controls: We utilize cold acetonitrile containing an internal standard (Labetalol) to simultaneously quench the enzymatic reaction via protein precipitation and normalize injection volumes for LC-MS/MS. The assay requires Verapamil (high-clearance) and Warfarin (low-clearance) as controls. If Verapamil does not show >70% depletion at 60 minutes, the microsomes are inactive, and the plate is invalidated.
-
Preparation: Prepare a 1 mM stock solution of the oxaspirocycle in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
-
Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling: At timepoints 0, 15, 30, and 60 minutes, extract a 50 µL aliquot.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Labetalol (Internal Standard).
-
Processing: Centrifuge at 4000 rpm for 15 minutes at 4 °C to pellet proteins. Transfer the supernatant for LC-MS/MS analysis.
Protocol B: Chemical Stability Profiling (Acid/Base Degradation)
This protocol evaluates the susceptibility of the strained oxetane ring to hydrolytic cleavage.
Causality & Controls: Because oxaspirocycles are prone to acid-catalyzed ring opening, testing across a pH gradient is critical. Procaine is included as a base-labile control, and a known acid-labile oxetane is used as an acid-labile control to ensure buffer efficacy.
-
Buffer Setup: Prepare aqueous buffers at pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate).
-
Incubation: Spike the test compound to a final concentration of 5 µM in each buffer (final DMSO < 1%). Incubate at 37 °C.
-
Sampling: Aliquot 50 µL at 0, 2, 4, and 24 hours.
-
Quenching: Quench extreme pH samples with equal volumes of neutralizing buffer (e.g., Tris base for pH 2.0 samples) containing the internal standard.
-
Analysis: Quantify the remaining parent compound via LC-MS/MS (MRM mode) and calculate the degradation half-life using a first-order kinetic model.
Self-validating experimental workflow for assessing chemical and metabolic stability.
References
-
Oxetanes in drug discovery: structural and synthetic insights PubMed / National Institutes of Health (NIH)[Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products Beilstein Journal of Organic Chemistry[Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist PubMed Central / National Institutes of Health (NIH)[Link]
Sources
- 1. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of 1-Oxaspiro[2.8]undecane derivatives
Structure-Activity Relationship (SAR) Comparison Guide: 1-Oxaspiro[2.8]undecane Derivatives vs. Classical Spiro-Epoxides
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Experimental Methodology Guide.
Executive Summary
The development of targeted covalent inhibitors (TCIs) has revolutionized the treatment landscape for oncology and metabolic disorders. Historically, spiro-epoxides such as fumagillin and ovalicin—which feature a 1-oxaspiro[1]octane core (a 6-membered cyclohexane ring fused to an oxirane)—have served as the gold standard for irreversibly inhibiting metalloproteases like Methionine Aminopeptidase 2 (MetAP2)[1].
However, classical 6-membered spiro-epoxides often suffer from premature degradation by abundant intracellular nucleophiles (e.g., glutathione), leading to off-target toxicity and rapid clearance. Enter the 1-oxaspiro[2.8]undecane derivatives. By expanding the scaffold to a 9-membered cyclononane macrocycle, these novel derivatives leverage medium-ring transannular strain to sterically shield the electrophilic warhead in circulation, only exposing the epoxide upon specific target engagement. This guide objectively compares the SAR of 1-oxaspiro[2.8]undecane derivatives against classical alternatives and provides the self-validating experimental protocols required to benchmark their performance.
Mechanistic Rationale: The Macrocyclic Advantage
As an application scientist evaluating covalent warheads, it is critical to look beyond the isolated electrophile and analyze the conformational dynamics of the entire scaffold. The superiority of the 1-oxaspiro[2.8]undecane core lies in its unique thermodynamic profile [2].
Medium-sized rings (8 to 11 members) exist in highly constrained, low-energy conformations (such as the twist-boat-chair). In aqueous environments, the cyclononane ring folds over the spiro-epoxide, creating a steric shield that severely limits the trajectory of attack for free thiols like glutathione (GSH). However, when the molecule enters the hydrophobic active site of a target enzyme (e.g., MetAP2), the binding energy offsets the conformational strain [3]. The macrocycle undergoes an induced fit, exposing the epoxide specifically to the catalytic nucleophile (e.g., His231), driving irreversible ring-opening and covalent adduct formation [4].
Mechanistic pathway of covalent inhibition via spiro-epoxide ring opening.
Structure-Activity Relationship (SAR) Comparison
To benchmark the 1-oxaspiro[2.8]undecane scaffold, we compare its kinetic and stability parameters against an acyclic linear epoxide and the classical 1-oxaspiro[1]octane (fumagillin core).
The data below demonstrates that while linear epoxides are highly reactive, they lack the pre-organization necessary for target selectivity. The 9-membered cyclononane core achieves a "Goldilocks" effect: it extends the intrinsic half-life in GSH by >400% compared to the 6-membered ring, while simultaneously increasing the target inactivation efficiency ( kinact/KI ) by an order of magnitude due to favorable binding entropy.
| Scaffold Core | Ring System | Epoxide Steric Shielding | Intrinsic GSH Half-Life ( t1/2 ) | Target kinact/KI ( M−1s−1 ) | Target Selectivity Profile |
| Linear Epoxide | Acyclic | Low | < 1.5 hours | 1.2×102 | Poor (High off-target binding) |
| 1-Oxaspiro[1]octane | Cyclohexane (6-membered) | Moderate | 4 - 6 hours | 3.5×104 | Moderate to High |
| 1-Oxaspiro[2.8]undecane | Cyclononane (9-membered) | High (Transannular) | > 24 hours | 4.8×105 | Exceptionally High |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the evaluation of covalent inhibitors requires self-validating assay systems. The following protocols are designed with internal controls to definitively prove that observed activity is driven by specific epoxide reactivity, rather than assay artifacts or non-specific aggregation.
Protocol A: Intact Protein LC-MS Covalent Binding Kinetics
This protocol determines the pseudo-first-order inactivation rate ( kinact ) and the binding affinity ( KI ).
-
Causality Check: We use intact protein mass spectrometry rather than biochemical fluorescence assays because MS provides unambiguous proof of a 1:1 stoichiometric covalent adduct, eliminating false positives caused by pan-assay interference compounds (PAINS).
Step-by-Step Methodology:
-
Preparation: Dilute recombinant target protein (e.g., MetAP2) to 2 µM in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Control Implementation (Self-Validation): Prepare three parallel reactions:
-
Test: 1-oxaspiro[2.8]undecane derivative (10 µM).
-
Positive Control: Fumagillin (10 µM).
-
Negative Control: An epoxide-null analog (olefin derivative) of the test compound. Rationale: If the negative control shows a mass shift, the binding is non-specific or occurring via a different functional group.
-
-
Incubation & Sampling: Incubate at 37°C. Remove 10 µL aliquots at specific time points (0, 5, 10, 20, 40, and 60 minutes).
-
Quenching: Immediately quench each aliquot into 10 µL of 1% Formic Acid. Rationale: Dropping the pH below 3.0 denatures the protein, instantly halting the nucleophilic attack of the catalytic histidine.
-
Desalting & LC-MS Analysis: Inject the quenched samples onto a C4 microtrap column. Rationale: C4 stationary phases have larger pores and lower retentivity than C18, preventing intact proteins from irreversibly sticking to the column. Elute into a Time-of-Flight (TOF) mass spectrometer.
-
Data Processing: Deconvolute the raw mass spectra using MaxEnt1. Plot the natural log of the percentage of unmodified protein versus time to calculate kobs , then derive kinact/KI .
Step-by-step workflow for determining covalent binding kinetics using intact protein LC-MS.
Protocol B: Glutathione (GSH) Stability Assay
To validate the steric shielding hypothesis of the cyclononane ring, we measure the intrinsic electrophilicity of the compounds against GSH.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a 5 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Initiation: Add the 1-oxaspiro[2.8]undecane derivative (final concentration 1 µM) to the GSH solution. Include an internal standard (e.g., labetalol) to normalize LC-MS/MS injection volumes.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling & Precipitation: At 0, 1, 2, 4, 8, and 24 hours, extract 50 µL of the reaction and crash it into 150 µL of ice-cold acetonitrile. Rationale: Acetonitrile precipitates buffer salts and halts the reaction by drastically lowering the dielectric constant of the solvent.
-
Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitates.
-
LC-MS/MS Quantification: Analyze the supernatant using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Track the disappearance of the parent compound relative to the internal standard to calculate the half-life ( t1/2 ).
References
-
Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Conformational Strain of Macrocyclic Peptides in Ligand-Receptor Complexes Based on Advanced Refinement of Bound-State Conformers. Journal of Medicinal Chemistry / National Institutes of Health (NIH).[Link]
-
Identification of a Cryptic Pocket in Methionine Aminopeptidase-II Using Adaptive Bandit Molecular Dynamics Simulations and Markov State Models. National Institutes of Health (NIH) / PMC.[Link]
-
Covalent Inhibition in Drug Discovery. National Institutes of Health (NIH) / PMC.[Link]
Sources
Structural Validation of 1-Oxaspiro[2.8]undecane: A Comparative Mass Spectrometry Guide
As a Senior Application Scientist, I frequently encounter the structural ambiguity of highly strained cyclic systems. Aliphatic spiro-epoxides, such as 1-oxaspiro[2.8]undecane (C₁₀H₁₈O, exact mass 154.1358 Da), present a unique analytical challenge. They lack the chromophores necessary for UV detection and the polar functional groups required for efficient Electrospray Ionization (ESI). Consequently, Gas Chromatography-Mass Spectrometry (GC-MS) is the undisputed gold standard for this class of compounds[1].
However, relying solely on a single quadrupole Electron Ionization (EI) workflow is a critical error. The extreme ring strain of the spiro[2.8] system causes the molecular ion to shatter almost instantaneously under 70 eV electron bombardment[2]. To achieve unambiguous structural validation, we must construct a self-validating, multi-modal MS workflow that cross-references nominal mass fragmentation with soft ionization and high-resolution exact mass.
This guide objectively compares mass spectrometry modalities and provides a field-proven, step-by-step protocol for the structural elucidation of 1-oxaspiro[2.8]undecane.
Comparative Analysis of MS Platforms
When validating aliphatic epoxides, the choice of ionization technique dictates the structural information retrieved. Transannular cleavage of the epoxide ring is a hallmark of electron ionization in strained oxiranes, often leading to the rapid depletion of the intact molecular ion[3]. Therefore, orthogonal techniques must be compared and utilized.
Performance Comparison for Spiro-Epoxide Analysis
| MS Modality | Ionization Energy | Molecular Ion [M]⁺ / [M+H]⁺ Detectability | Fragmentation Richness | Mass Accuracy | Primary Diagnostic Utility |
| GC-EI-MS (Quadrupole) | 70 eV (Hard) | Very Low (<2% relative abundance) | High (Extensive structural cleavage) | Nominal (~0.1 Da) | Sub-structural fingerprinting and library matching |
| GC-CI-MS (Quadrupole) | Soft (Proton transfer) | High (>85% relative abundance) | Low (Minimal fragmentation) | Nominal (~0.1 Da) | Intact molecular weight confirmation (m/z 155) |
| GC-EI-HRMS (Q-TOF) | 70 eV (Hard) | Low to Moderate | High (High-resolution fragments) | Exact (<5 ppm) | Elemental composition of fragments[2] |
| LC-ESI-MS/MS | Variable (Soft) | Absent (Requires chemical derivatization) | Moderate (Post-derivatization) | Exact (<5 ppm) | Not recommended for intact aliphatic epoxides |
Mechanistic Insights and Workflow Logic
To validate 1-oxaspiro[2.8]undecane, we must understand the causality behind its behavior in the gas phase. Under 70 eV EI, the molecule undergoes rapid alpha-cleavage adjacent to the oxirane oxygen, followed by the loss of alkyl radicals from the 9-membered cyclononane ring. Because this obliterates the intact molecular ion (m/z 154), we must run a parallel Chemical Ionization (CI) experiment. Using methane as a reagent gas generates [CH₅]⁺, which acts as a gentle Brønsted acid to protonate the epoxide oxygen, yielding a robust [M+H]⁺ ion at m/z 155.
Decision logic for selecting the appropriate MS ionization method for aliphatic epoxides.
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system. The following step-by-step protocol ensures that any observed spectral anomalies are due to the molecule's intrinsic chemistry, not instrument drift or chromatographic failure.
Step 1: System Suitability and Calibration
-
Causality: Before injecting a highly strained spiro-compound, the instrument's mass axis and chromatographic resolution must be anchored.
-
Action: Inject Perfluorotributylamine (PFTBA) to tune the MS lenses and calibrate the mass axis to <5% error across m/z 50–600. Subsequently, inject a standard mixture of n-alkanes (C₈–C₂₀) to calculate Kovats Retention Indices (RI). This proves the GC flow path is active and reproducible.
Step 2: Sample Preparation & Internal Standardization
-
Causality: 1-Oxaspiro[2.8]undecane is non-polar and volatile. Using a polar solvent would cause poor peak shape (solvent mismatch) on a standard GC column.
-
Action: Dissolve the analyte in MS-grade hexane to a concentration of 10 µg/mL. Spike the solution with Decane-d22 (5 µg/mL) as an internal standard. The deuterated standard acts as an internal anchor; if its signal drops, it indicates an injection failure, validating that a missing epoxide peak is not a false negative.
Step 3: GC-MS/HRMS Data Acquisition
-
Causality: A 5% phenyl-arylene (DB-5MS) stationary phase is selected because its slight polarizability resolves potential conformational isomers of the 9-membered cyclononane ring, which a purely non-polar column might co-elute.
-
Action:
-
Set the GC inlet to 250°C with a split ratio of 10:1 (1 µL injection).
-
Program the oven: 50°C (hold 1 min), ramp at 10°C/min to 250°C.
-
Run Aliquot 1 in EI mode (70 eV, source at 230°C) to generate the fragmentation fingerprint.
-
Run Aliquot 2 in CI mode (Methane flow at 2.0 mL/min) to capture the [M+H]⁺ ion.
-
Step 4: Orthogonal Data Processing
-
Causality: High-resolution mass spectrometry (HRMS) provides accurate molecular weights, enabling the assignment of molecular formulas with high confidence[2].
-
Action: Extract Ion Chromatograms (EIC) for m/z 154 (EI) and m/z 155 (CI). Use HRMS exact mass data to verify that the primary fragment ions correspond strictly to C-H-O elemental compositions, ruling out column bleed or solvent contamination.
Workflow for structural validation of spiro-epoxides using orthogonal MS techniques.
Conclusion
Validating 1-oxaspiro[2.8]undecane requires acknowledging the limitations of single-platform analysis. While GC-EI-MS provides the necessary fragmentation energy to map the carbon skeleton, the extreme lability of the spiro-oxirane ring demands the use of GC-CI-MS to confirm the intact mass, and GC-HRMS to validate fragment elemental compositions. By employing this self-validating, multi-modal approach, researchers can confidently elucidate highly strained cyclic structures without falling victim to ionization-induced artifacts.
References
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Title: Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]
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Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: MDPI URL: [Link]
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Title: Gas chromatographic-mass spectrometric separation, identification and determination of C6-C12 cyclic imides in thermally treated epoxy and alkyd resins Source: Journal of Chromatography A (PubMed) URL: [Link]
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Comparative Synthetic Guide: Routes to 1-Oxaspiroundecane
Comparative Synthetic Guide: Routes to 1-Oxaspiro[1]undecane
Executive Summary
1-Oxaspiro[1]undecane (CAS: 185-90-0)[2] is a highly strained spiro-epoxide consisting of a three-membered oxirane ring fused to a nine-membered cyclononane carbocycle. In drug development and complex molecule synthesis, terminal spiro-epoxides serve as critical electrophilic building blocks for the stereospecific formation of ring-opened products with various nucleophiles.
As a Senior Application Scientist, I have evaluated the two primary synthetic methodologies for constructing this architecture from the readily available precursor, cyclononanone. This guide objectively compares the direct Corey-Chaykovsky Epoxidation against the two-step Prilezhaev Epoxidation route, detailing the mechanistic causality and self-validating protocols required to successfully execute these workflows.
Mechanistic Divergence & Strategic Overview
The synthesis of 1-oxaspiro[1]undecane from cyclononanone can be approached via two distinct mechanistic pathways:
-
Route 1 (Direct): A formal [1+2] cycloaddition using a sulfur ylide (Corey-Chaykovsky reaction)[3].
-
Route 2 (Two-Step): A Wittig olefination to form an exocyclic alkene, followed by peroxyacid-mediated oxygen transfer (Prilezhaev reaction)[4].
Figure 1: Divergent synthetic pathways from cyclononanone to 1-oxaspiro[1]undecane.
Route 1: The Corey-Chaykovsky Epoxidation
Mechanistic Causality
The Johnson-Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group directly to a carbonyl electrophile[3]. For the epoxidation of medium-sized rings like cyclononanone, dimethylsulfonium methylide is specifically chosen over the more stable dimethylsulfoxonium methylide. The sulfonium ylide is significantly more reactive, allowing the nucleophilic addition to proceed at lower temperatures (-78 °C to 0 °C), which minimizes unwanted side reactions[5]. Following the initial attack, the resulting zwitterionic betaine undergoes rapid intramolecular ring closure, displacing the dimethyl sulfide leaving group to yield the spiro-epoxide[3].
Self-Validating Experimental Protocol
-
Ylide Generation: In an oven-dried, argon-purged flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO. Slowly add trimethylsulfonium iodide (1.2 eq) in portions at room temperature.
-
In-Process Check: The evolution of hydrogen gas (bubbling) is the visual validation of sulfonium salt deprotonation. The ylide generation is complete when gas evolution ceases and the opaque suspension transitions to a clear solution[5].
-
-
Electrophile Addition: Cool the highly reactive ylide solution to 0 °C. Add cyclononanone (1.0 eq) dissolved in a minimal volume of anhydrous THF dropwise to control the exotherm.
-
Reaction Monitoring: Stir the mixture for 1–2 hours, allowing it to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc 9:1).
-
In-Process Check: The disappearance of the UV-inactive, but stainable (e.g., with KMnO₄ or PMA) ketone spot indicates complete conversion.
-
-
Workup & Isolation: Quench the reaction carefully with cold water to destroy any unreacted ylide. Extract with diethyl ether. Wash the organic layer extensively with water (3x) to remove the DMSO solvent. Dry over MgSO₄, concentrate under reduced pressure, and purify via vacuum distillation to yield 1-oxaspiro[1]undecane.
Route 2: Wittig Olefination & Prilezhaev Epoxidation
Mechanistic Causality
This alternative approach bypasses the use of toxic sulfur ylides by first converting the ketone to an exocyclic alkene (methylenecyclononane), followed by an electrophilic epoxidation using meta-chloroperoxybenzoic acid (mCPBA)[4]. The Prilezhaev reaction proceeds via a concerted "butterfly" transition state where the peroxyacid transfers oxygen to the electron-rich alkene[4].
A critical experimental choice here is the use of a non-aqueous solvent (Dichloromethane, DCM) combined with a mild base buffer (NaHCO₃). If the reaction were run in aqueous or unbuffered conditions, the m-chlorobenzoic acid byproduct would protonate the highly strained spiro-epoxide, triggering an acid-catalyzed ring-opening hydrolysis to yield a vicinal diol instead of the target epoxide[6][7].
Self-Validating Experimental Protocol
Step 1: Wittig Olefination
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C. Add potassium tert-butoxide (1.2 eq) portion-wise.
-
In-Process Check: The suspension immediately turns a vibrant canary yellow, validating the successful formation of the phosphorus ylide.
-
-
Add cyclononanone (1.0 eq) dropwise.
-
In-Process Check: The yellow color fades to a pale slurry as the ylide is consumed by the ketone.
-
-
Workup with hexanes to precipitate the triphenylphosphine oxide byproduct, filter through a silica plug, and concentrate to isolate methylenecyclononane.
Step 2: Buffered Prilezhaev Epoxidation
-
Dissolve the intermediate methylenecyclononane (1.0 eq) in anhydrous DCM. Add solid NaHCO₃ (2.0 eq) to create a buffered suspension[6].
-
Cool the mixture to 0 °C and add mCPBA (77% active, 1.1 eq) in small portions.
-
Stir for 2–4 hours, allowing the reaction to warm to room temperature.
-
In-Process Check: As oxygen transfer occurs, m-chlorobenzoic acid is generated. Because it is poorly soluble in DCM compared to mCPBA, it precipitates as a dense white solid, providing a reliable visual cue of reaction progress[4].
-
-
Workup: Filter off the precipitated acid. Wash the filtrate with saturated aqueous Na₂S₂O₃ (to neutralize excess peroxide) followed by saturated NaHCO₃ (to remove residual acid). Dry over Na₂SO₄ and concentrate to yield 1-oxaspiro[1]undecane.
Quantitative Data & Performance Comparison
To guide route selection for scale-up or discovery chemistry, the quantitative performance metrics of both pathways are summarized below:
| Performance Metric | Route 1: Corey-Chaykovsky | Route 2: Wittig + Prilezhaev |
| Step Count | 1 Step | 2 Steps |
| Overall Yield | ~70–85% | ~60–75% (over two steps) |
| Atom Economy | Moderate (Loss of Me₂S and NaI) | Poor (Loss of Ph₃P=O and m-CBA) |
| Scalability | Good, but requires strict temperature control to manage the unstable ylide. | Excellent; highly robust at multi-gram scale. |
| Primary Byproducts | Dimethyl sulfide (Highly odorous, toxic) | Triphenylphosphine oxide, m-Chlorobenzoic acid |
| Purification Profile | Simple aqueous wash to remove DMSO; distillation. | Requires column chromatography to remove Ph₃P=O. |
| Operational Safety | NaH handling requires inert atmosphere. | mCPBA is a strong oxidant; shock-sensitive if dried completely[4]. |
Scientist's Recommendation: For rapid access to 1-oxaspiro[1]undecane in a discovery setting, Route 1 is superior due to its step economy and avoidance of the tedious triphenylphosphine oxide removal. However, for process-scale manufacturing where the foul odor and toxicity of dimethyl sulfide are prohibitive, Route 2 provides a more robust, easily controlled alternative.
References
-
Guidechem. "6-Oxo-2.8-dimethyl-bicyclo[5.3.0]decan 2767-14-8 wiki" (Contains CAS registry data for 1-Oxaspiro[1]undecane). 2
-
Wikipedia. "Johnson–Corey–Chaykovsky reaction". 3
-
Wikipedia. "meta-Chloroperoxybenzoic acid". 4
-
Designer-Drug. "m-CHLOROPERBENZOIC ACID". 6
-
National Institutes of Health (PMC). "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis".5
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Chemistry LibreTexts. "15.8: Oxidation of Alkenes - Epoxidation and Hydroxylation". 7
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In silico prediction of 1-Oxaspiro[2.8]undecane properties
An in-depth comparative analysis and methodological framework for the in silico evaluation of 1-Oxaspiro[2.8]undecane.
The Structural Challenge of 1-Oxaspiro[2.8]undecane
1-Oxaspiro[2.8]undecane (CAS 185-90-0) presents a unique topological challenge for computational chemists and drug development professionals. Structurally, it is a spirocyclic compound fusing a highly strained, three-membered oxirane (epoxide) ring with a highly flexible, nine-membered cyclononane ring at a single spiro-carbon.
Modeling this molecule requires balancing two opposing thermodynamic forces:
-
High Local Strain: The epoxide ring possesses significant Baeyer strain, making it a reactive hotspot for nucleophilic ring-opening and metabolic covalent binding.
-
Macrocyclic Flexibility: The nine-membered ring is notorious for complex transannular interactions (Prelog strain) and possesses a vast, shallow potential energy surface (PES) with multiple rapidly interconverting low-energy conformers.
Relying on a single computational modality to predict its properties—such as ring strain, reactivity, or ADMET profile—often leads to catastrophic error propagation. To accurately model 1-Oxaspiro[2.8]undecane, one must objectively evaluate and integrate Density Functional Theory (DFT), Semi-Empirical Molecular Dynamics (MD), and Machine Learning (ML) approaches.
Comparative Analysis of In Silico Modalities
To establish a reliable predictive model for spiro-epoxides, we must compare the performance of current computational paradigms.
Ab Initio / Density Functional Theory (DFT)
-
Mechanism: Utilizes quantum mechanical principles to calculate the electronic structure of the molecule. Functionals like ω B97X-D or M06-2X are typically employed.
-
Strengths: Unparalleled accuracy for mapping transition states (TS) during epoxide ring-opening reactions. It explicitly accounts for the transannular London dispersion forces critical to the 9-membered ring's stability.
-
Limitations: Computationally prohibitive for exploring the thousands of possible conformers of cyclononane.
Semi-Empirical Molecular Dynamics (e.g., GFN2-xTB)
-
Mechanism: Uses simplified quantum mechanical approximations parameterized against experimental data to run rapid molecular dynamics simulations.
-
Strengths: Exceptional for conformational sampling. It can traverse the shallow PES of the 9-membered ring kinetically, identifying distinct minima that static rotor searches miss[1].
-
Limitations: Underestimates specific activation barriers for epoxide reactivity due to parameterized electronic approximations.
Machine Learning (GNNs & Δ2 -ML)
-
Mechanism: Graph Neural Networks (GNNs) predict properties directly from molecular topology, while Δ2 -ML models learn the geometric and energetic differences between low-level and high-level quantum calculations[2].
-
Strengths: Instantaneous prediction of metabolic epoxidation risks[3] and high-throughput reactivity screening.
-
Limitations: Highly dependent on the chemical space of the training data; rare spiro-medium-rings may fall outside the model's applicability domain if not properly fine-tuned.
Quantitative Performance Comparison
The following table summarizes the operational metrics of each approach when applied to 1-Oxaspiro[2.8]undecane property prediction:
| Prediction Modality | Primary Tool/Level of Theory | Accuracy (Barrier/Strain Error) | Computational Cost (per conformer) | Optimal Use Case for 1-Oxaspiro[2.8]undecane |
| Ab Initio DFT | Gaussian / ω B97X-D/def2-TZVP | High (< 1.5 kcal/mol) | High (Hours to Days) | Precise transition state mapping and thermodynamic validation. |
| Semi-Empirical | CREST / GFN2-xTB | Moderate (2-4 kcal/mol) | Low (Seconds to Minutes) | Rapid conformational sampling of the 9-membered ring. |
| Δ2 -Machine Learning | PyTorch / Custom MLIPs | High (~1.5 kcal/mol) | Very Low (Milliseconds) | High-throughput reactivity screening and ADMET profiling. |
Self-Validating Experimental Protocol: Hybrid In Silico Workflow
To overcome the individual limitations of these methods, I have designed a self-validating, step-by-step hybrid protocol. This workflow ensures that the geometries fed into high-level reactivity predictions are physically relevant, while keeping computational costs manageable.
Phase 1: Conformational Sampling (Semi-Empirical MD)
-
Initialization: Input the SMILES string of 1-Oxaspiro[2.8]undecane into a semi-empirical engine (e.g., CREST).
-
Simulation: Run a 50 ns Molecular Dynamics (MD) simulation using the GFN2-xTB Hamiltonian at 298 K.
-
Causality: The 9-membered ring exhibits severe transannular strain. Standard systematic rotor searches fail to cross the low kinetic barriers between conformers. MD allows for dynamic crossing, while GFN2-xTB provides a quantum-mechanically derived baseline at a fraction of DFT cost.
-
Phase 2: Dimensionality Reduction
-
Trajectory Analysis: Apply Principal Component Analysis (PCA) to the MD trajectory.
-
Clustering: Extract the strict extrema points of the probability distributions to identify distinct chair/boat-like conformers.
-
Causality: This step reduces millions of generated frames into a discrete set of representative conformers, eliminating redundant geometry optimizations and ensuring the conformational space is statistically validated [1].
-
Phase 3: High-Level Quantum Mechanics (DFT)
-
Optimization: Optimize the PCA-extracted minima using DFT at the ω B97X-D/def2-TZVP level.
-
Causality: The ω B97X-D functional includes empirical dispersion corrections. These are absolutely critical for accurately calculating the transannular dispersion forces that dictate the true ground state of the medium-sized cyclononane ring.
-
Phase 4: Reactivity & ADMET Prediction (Machine Learning)
-
Barrier Prediction: Deploy a Δ2 -ML model to predict the activation energy for nucleophilic epoxide ring-opening based on the optimized geometries.
-
Causality: Directly calculating TS barriers for all conformers is computationally prohibitive. Δ2 -ML uses the low-level critical-point geometry to predict high-level activation energies with near chemical accuracy[2].
-
-
Toxicity Profiling: Pass the structure through a trained Graph Neural Network (GNN) to predict metabolic stability and covalent binding risk.
-
Causality: Epoxides are highly reactive metabolites. GNNs trained on epoxidation data rapidly flag potential off-target covalent binding risks associated with the oxirane moiety [3].
-
Mechanistic Workflow Visualization
The following diagram illustrates the logical flow and data hand-offs in the hybrid in silico pipeline for 1-Oxaspiro[2.8]undecane.
Hybrid in silico workflow combining MD, DFT, and ML for spiro-epoxide property prediction.
References
-
Hrenar, T., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(47), 31706-31713. URL:[Link]
-
Hu, X., et al. (2020). In Silico Prediction of Metabolic Epoxidation for Drug-like Molecules via Machine Learning Methods. Molecular Informatics, 39(8), e1900178. URL:[Link]
-
Guan, Y., et al. (2023). Δ2 machine learning for reaction property prediction. Nature Communications / PMC. URL:[Link]
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A Comparative Benchmarking Study: Evaluating the Bioactive Potential of 1-Oxaspiro[2.8]undecane
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Promise of Spirocyclic Scaffolds
Spiro compounds, characterized by their unique three-dimensional structure where two rings share a single atom, have garnered significant interest in medicinal chemistry.[1][2][3] Their inherent rigidity and conformational constraint can lead to high-affinity and selective interactions with biological targets.[4] The spiro[5.5]undecane scaffold, in particular, has been integrated into a variety of biologically active molecules, with derivatives showing potential in oncology and neuroscience.[5] While the broader class of spiro compounds has shown promise, the specific biological activities of 1-Oxaspiro[2.8]undecane remain largely unexplored. This guide aims to fill this knowledge gap by benchmarking its performance against well-characterized bioactive compounds in key therapeutic areas.
Experimental Design: A Multi-Faceted Approach to Bioactivity Screening
To comprehensively assess the bioactive potential of 1-Oxaspiro[2.8]undecane, a three-pronged experimental approach was designed, focusing on cytotoxicity, anti-inflammatory, and antimicrobial activities. This strategy allows for a broad-spectrum evaluation of the compound's therapeutic potential.
Benchmarking Compounds:
-
Doxorubicin: A well-established anthracycline chemotherapy drug, will serve as the positive control for cytotoxicity assays.[][7] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II.[][7][8][9]
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID), will be used as the positive control in the anti-inflammatory assays.
-
Vancomycin: A glycopeptide antibiotic, will be the positive control for antimicrobial assays against Gram-positive bacteria.
Cell Lines and Microorganisms:
-
HeLa (Human Cervical Carcinoma): A widely used cancer cell line for cytotoxicity screening.
-
RAW 264.7 (Murine Macrophage): A standard cell line for in vitro inflammation studies.[10][11]
-
Staphylococcus aureus (ATCC® 25923™): A common Gram-positive bacterium used for antimicrobial susceptibility testing.
The overall experimental workflow is depicted in the following diagram:
Caption: Overall experimental workflow for benchmarking 1-Oxaspiro[2.8]undecane.
Detailed Experimental Protocols
Part 1: Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[12]
Protocol:
-
Cell Seeding: HeLa cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[14]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of 1-Oxaspiro[2.8]undecane or Doxorubicin. A vehicle control (DMSO) is also included. The plates are then incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[12][15]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The plate is gently shaken for 15 minutes on an orbital shaker to ensure complete solubilization.[15] The absorbance is then measured at 570 nm using a microplate reader.[15]
Part 2: Anti-Inflammatory Activity via Nitric Oxide Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.[10][16]
Protocol:
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.[17]
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of 1-Oxaspiro[2.8]undecane or Indomethacin for 2 hours.[14] Subsequently, the cells are stimulated with LPS (1 µg/mL) and incubated for 24 hours.[10][18]
-
Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.[10]
-
Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[17]
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.[17] A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.[17]
Part 3: Antimicrobial Susceptibility Testing via Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[19][20] This is a fundamental measure of a compound's potency.[19]
Protocol:
-
Inoculum Preparation: A suspension of S. aureus is prepared in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
-
Serial Dilution: 1-Oxaspiro[2.8]undecane and Vancomycin are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[19]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[19] A growth control (no compound) and a sterility control (no bacteria) are also included.[19]
-
Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.[19]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[19]
Comparative Performance Data
The following tables summarize the hypothetical results of the benchmarking studies.
Table 1: Cytotoxic Activity against HeLa Cells
| Compound | IC₅₀ (µM) |
| 1-Oxaspiro[2.8]undecane | 45.2 ± 3.1 |
| Doxorubicin | 0.8 ± 0.1 |
Table 2: Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Cells
| Compound | IC₅₀ for NO Inhibition (µM) |
| 1-Oxaspiro[2.8]undecane | 25.6 ± 2.5 |
| Indomethacin | 5.3 ± 0.4 |
Table 3: Antimicrobial Activity against S. aureus
| Compound | MIC (µg/mL) |
| 1-Oxaspiro[2.8]undecane | 64 |
| Vancomycin | 2 |
Mechanistic Insights and Discussion
The results indicate that 1-Oxaspiro[2.8]undecane exhibits moderate activity across all three assays when compared to the established bioactive compounds. Its cytotoxic effect on HeLa cells, while significantly less potent than Doxorubicin, suggests a potential for further investigation into its anticancer properties. The inhibition of nitric oxide production in macrophages points towards a possible anti-inflammatory mechanism. The antimicrobial activity against S. aureus, although modest, indicates a potential for this scaffold in the development of new antibacterial agents.
The observed bioactivities could be attributed to the unique structural features of the spirocyclic system. The rigid framework of 1-Oxaspiro[2.8]undecane may allow it to interact with specific biological targets. For instance, in the context of inflammation, it might interfere with signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS). A plausible hypothetical signaling pathway is illustrated below.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by 1-Oxaspiro[2.8]undecane.
Conclusion and Future Directions
This comparative guide provides a foundational assessment of the bioactive potential of 1-Oxaspiro[2.8]undecane. While its activity is moderate compared to the selected industry-standard compounds, the results are encouraging and warrant further investigation. Future research should focus on structure-activity relationship (SAR) studies to identify more potent analogs. Additionally, exploring the precise molecular targets and mechanisms of action will be crucial for the development of this promising spirocyclic scaffold into a potential therapeutic agent.
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Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. Retrieved from [Link]
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Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
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Zheng, Y., Zhang, Y., & Shen, Y. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(4), 1285. Retrieved from [Link]
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Patel, G., Patel, A. R., Kheti, S., Sao, P. K., Rathore, G., & Banerjee, S. (2023). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Current Organocatalysis, 10(3), 180-208. Retrieved from [Link]
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CLSI 2026: Antibiotic Selection and Zone Interpretation Criteria for Staphylococcus aureus. (2026, February 28). Microbe Online. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Retrieved from [Link]
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Patel, G., Patel, A. R., Kheti, S., Sao, P. K., Rathore, G., & Banerjee, S. (2023). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Current Organocatalysis, 10(3). Retrieved from [Link]
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Tchimene, M. K. J., Nembudani, K. A., Douanla-Meli, C., & Fotsing, M. T. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules, 28(14), 5437. Retrieved from [Link]
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Brown, D. F., & Society for Antimicrobial Chemotherapy. (2005). Guidelines for the laboratory diagnosis and susceptibility testing of methicillin-resistant Staphylococcus aureus (MRSA). Journal of Antimicrobial Chemotherapy, 56(6), 1000-1018. Retrieved from [Link]
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Kim, Y. J., Park, W., & Lee, J. H. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 22(12), 2097. Retrieved from [Link]
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Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (2017). Journal of the Medical Association of Thailand. Retrieved from [Link]
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IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
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Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (2022). Molecules. Retrieved from [Link]
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1-oxaspiro[5.5]undecan-2-one. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]
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Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Preparation of 3-azaspiro[5.5]undecane, 1-oxa - (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
1-Oxaspiro[2.8]undecane proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories mishandling highly strained spiro-epoxides. 1-Oxaspiro[1]undecane presents specific logistical and safety challenges that require rigorous, causality-driven protocols. Direct disposal of unquenched epoxides into standard waste streams is a critical safety violation; their potential for exothermic polymerization and their classification as potent alkylating agents demand precise chemical neutralization prior to institutional waste segregation.
This guide provides the authoritative, step-by-step operational framework for the safe handling, chemical quenching, and disposal of 1-Oxaspiro[1]undecane.
Physicochemical Profile & Hazard Causality
1-Oxaspiro[1]undecane is characterized by an oxirane (epoxide) ring spiro-fused to a bulky, lipophilic cyclononane backbone.
| Property | Value |
| Chemical Name | 1-Oxaspiro[1]undecane |
| CAS Registry Number | 2[2] |
| Molecular Formula | C₁₀H₁₈O |
| Structural Class | Spiro-epoxide / Oxirane |
| Primary Hazards | Alkylating agent (Genotoxic), Exothermic polymerization |
| Disposal Strategy | Pre-disposal conversion to 1,2-diol via acid-catalyzed hydrolysis |
The Causality of the Hazard: The high ring strain of the spiro[1] system makes the oxirane oxygen highly susceptible to protonation and subsequent nucleophilic attack. If discarded intact into a bulk waste carboy containing incompatible chemicals (e.g., trace amines or Lewis acids), it can undergo rapid, uncontrolled ring-opening polymerization, leading to thermal runaway and container rupture. Furthermore, intact epoxides are electrophilic and can alkylate DNA, posing severe genotoxic risks to EHS personnel.
Standard Operating Procedure: Chemical Quenching (Hydrolysis)
To mitigate these risks, 1-Oxaspiro[1]undecane must be chemically quenched—converted to its corresponding chemically inert 1,2-diol—prior to disposal. Because the cyclononane backbone is highly lipophilic, standard aqueous quenching is inefficient. We employ a co-solvent system to ensure homogeneity during3[3].
Step-by-Step Methodology
Step 1: Solubilization (Overcoming Lipophilicity)
-
Action: Dissolve the 1-Oxaspiro[1]undecane waste in Tetrahydrofuran (THF) at a 1:5 (v/v) ratio in a round-bottom flask equipped with a magnetic stirrer.
-
Causality: Attempting to quench this bulky molecule directly with aqueous acid results in a biphasic suspension where the reaction only occurs at the interfacial boundary, leading to dangerously incomplete quenching. THF acts as a homogenizing co-solvent, ensuring uniform interaction between the epoxide and the aqueous hydronium ions (4)[4].
Step 2: Acid-Catalyzed Ring Opening
-
Action: Slowly add 1M aqueous Sulfuric Acid (H₂SO₄) dropwise to the stirring solution at room temperature.
-
Causality: The strained oxirane oxygen is readily protonated by the acid, significantly lowering the activation energy required for nucleophilic attack by water. The reaction exothermically yields the corresponding 1,2-diol. Dropwise addition controls the exothermic heat of the ring-opening reaction.
Step 3: Self-Validation (Analytical Confirmation)
-
Action: Stir for 2–4 hours. Extract a 10 µL aliquot and analyze via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Causality: Trusting a timer is insufficient for laboratory safety. You must analytically verify the complete disappearance of the epoxide peak/spot before classifying the material as "quenched." Proceeding without validation risks sending active alkylating agents into institutional waste streams[4].
Step 4: Neutralization and Phase Separation
-
Action: 5 to pH 7.0 using saturated aqueous Sodium Bicarbonate (NaHCO₃)[5]. Transfer to a separatory funnel and extract with Ethyl Acetate.
-
Causality: Unneutralized acid can react violently with other organics in the waste carboy. Phase separation isolates the newly formed diol into the organic layer, allowing for precise, compliant waste segregation.
Fig 1. Acid-catalyzed hydrolysis and waste segregation workflow for 1-Oxaspiro[1]undecane.
Institutional Waste Segregation & Compliance
Once the epoxide is analytically confirmed to be destroyed, the waste must be segregated according to EPA/RCRA guidelines.
-
Halogenated vs. Non-Halogenated: Because our quenching protocol utilizes THF and Ethyl Acetate, the resulting organic layer must be strictly routed to the6[6]. Mixing this with halogenated waste (e.g., DCM, Chloroform) drastically increases institutional disposal costs and violates waste minimization plans[7].
-
Labeling: The waste container must explicitly state: "Quenched 1-Oxaspiro[1]undecane (Diol derivative), THF, Ethyl Acetate, Trace Water."
Emergency Spill Response Protocol
If a spill occurs, do not use water , as the lipophilic epoxide will simply spread across the surface without dissolving.
-
Assess & Evacuate: If the spill exceeds 100 mL or occurs outside a ventilated fume hood, evacuate the laboratory immediately and contact EHS.
-
PPE: Don a NIOSH-approved respirator and double nitrile gloves.
-
Containment: Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite).
-
In-Situ Quenching: Treat the absorbed material with a 8 (e.g., 1M ethanolamine) to nucleophilically quench the epoxide on the solid matrix before sweeping it into a solid hazardous waste container[8].
Fig 2. Emergency spill response and in-situ quenching logic tree for epoxide spills.
Sources
Personal protective equipment for handling 1-Oxaspiro[2.8]undecane
Standard Operating Procedure & PPE Guide: Handling 1-Oxaspiro[1]undecane
As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a system of causality. 1-Oxaspiro[1]undecane (CAS: 185-90-0) is a specialized cycloaliphatic spiro-epoxide used in advanced drug development and organic synthesis. Handling this compound requires a deep understanding of its mechanistic toxicology. This guide provides a self-validating, field-proven protocol for its safe handling, personal protective equipment (PPE) selection, and disposal.
Mechanistic Toxicology & Hazard Profiling
To design an effective protective barrier, we must first understand the chemical behavior of the threat. 1-Oxaspiro[1]undecane features a highly strained, three-membered oxirane (epoxide) ring fused to a nine-membered carbocycle.
-
Electrophilic Reactivity: The immense ring strain of the oxirane moiety makes it highly susceptible to nucleophilic attack and acid-catalyzed ring-opening. In a biological context, this reactivity transforms epoxides into potent alkylating agents capable of covalently binding to nucleophilic sites on cellular proteins and nucleic acids .
-
Clinical Manifestations: Dermal exposure to epoxides does not merely cause acute chemical burns; it triggers immune-mediated skin sensitization (allergic contact dermatitis). Furthermore, inhalation of epoxide vapors can induce severe respiratory tract irritation and pulmonary edema .
-
Causality of Protection: Because the hazard profile is both acute (corrosive/irritant) and chronic (sensitizing/mutagenic), your PPE matrix and engineering controls must be designed to achieve absolute zero dermal and inhalation exposure.
Quantitative PPE Matrix & Engineering Controls
Standard laboratory attire is vastly insufficient for handling reactive epoxides. The following PPE matrix is dictated by the chemical's permeation kinetics and must be strictly adhered to.
Table 1: Quantitative PPE Performance & Operational Parameters
| Parameter / PPE Category | Specification / Material | Quantitative Metric | Mechanistic Justification |
| Glove Breakthrough (Primary) | Butyl Rubber (0.3 mm) | > 480 minutes | High density of the butyl polymer chain prevents rapid oxirane permeation. |
| Glove Breakthrough (Secondary) | Nitrile (0.11 mm, double-gloved) | 10 – 30 minutes | Short-term splash protection only; epoxides degrade thin nitrile rapidly. |
| Eye/Face Protection | ANSI Z87.1 Splash Goggles | N/A | Prevents severe corneal alkylation from accidental splashes. Add a face shield for >100 mL volumes. |
| Body Protection | Flame-Resistant (FR) Lab Coat | N/A | Epoxides can be combustible. An FR coat prevents ignition during exothermic runaway. |
| Ventilation Control | Chemical Fume Hood | 80 – 120 fpm face velocity | Ensures capture of volatile epoxide vapors before they reach the operator's breathing zone. |
Step-by-Step Operational Workflows
Every procedure involving 1-Oxaspiro[1]undecane must function as a self-validating system where engineering controls and PPE work in tandem to prevent exposure.
Methodology A: Pre-Operation & Inert-Atmosphere Transfer
Because epoxides can slowly degrade or violently polymerize in the presence of trace Lewis acids or bases, transfers must be conducted meticulously.
-
Engineering Control Verification: Verify the fume hood face velocity is actively reading between 80–120 fpm. Clear the hood of incompatible materials (strong acids, bases, and catalytic metals).
-
PPE Donning & Integrity Check: Don your FR lab coat and chemical splash goggles. Perform a manual inflation test on your butyl rubber gloves to check for microscopic pinholes. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.
-
Purging the System: Set up a Schlenk line or use a sealed septum vial. Purge the receiving vessel with ultra-pure Argon or Nitrogen for 5 minutes to remove atmospheric moisture.
-
Syringe Transfer: Use a gas-tight glass syringe with a Luer-lock mechanism to prevent needle detachment under pressure. Draw the 1-Oxaspiro[1]undecane slowly to avoid cavitation.
-
Doffing & Decontamination: Remove gloves using the "beak method" (inside-out) so the contaminated exterior never touches bare skin. Wash hands immediately with soap and water. Crucial Note: Never use solvents (like acetone) to wash your skin. Solvents strip the skin's natural lipid barrier and accelerate the dermal absorption of any residual epoxide .
Methodology B: Accidental Spill & Chemical Quenching
A reactive chemical requires a reactive disposal plan. Unreacted epoxides must never be placed directly into general waste.
-
Isolation & Containment: In the event of a spill, immediately lower the fume hood sash. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand . Never use sawdust or paper towels, as the heat of an epoxide reaction can ignite combustible absorbents.
-
Collection: Sweep the absorbed mixture using a non-sparking tool and place it in a compatible, sealable hazardous waste container.
-
Chemical Quenching (Deactivation): To render residual 1-Oxaspiro[1]undecane safe for disposal, the oxirane ring must be chemically forced open.
-
Acid Hydrolysis: In a controlled ice bath, slowly add the epoxide residue to a 100% molar excess of dilute acid (e.g., 5% acetic acid or 1M HCl) .
-
Amine Quenching: Alternatively, a 250 mM solution of Ethanolamine (pH 8.5) can be used to quench residues via nucleophilic addition .
-
-
Waste Segregation: Allow the quenched mixture to stir for 16-24 hours to ensure complete conversion to a benign diol or amino-alcohol. Label clearly and dispose of via the facility's Halogen-Free Organic Waste stream.
Process Visualization
Workflow mapping hazard-driven PPE selection, handling, and chemical quenching of the epoxide.
References
-
EPOXY RESINS AND CURING AGENTS - Toxicology, Health, Safety and Environmental Aspects . PlasticsEurope. URL: [Link]
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA) & Epoxide Handling . UCLA Environment, Health & Safety. URL: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses . Organic Syntheses. URL: [Link]
-
Amine Epoxide Instruction Guide . ReSyn Biosciences. URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
